molecular formula C13H9FN2O3 B5506345 N-(4-fluorophenyl)-2-nitrobenzamide

N-(4-fluorophenyl)-2-nitrobenzamide

Numéro de catalogue: B5506345
Poids moléculaire: 260.22 g/mol
Clé InChI: JOBMADXPEJVVMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H9FN2O3 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-nitrobenzamide is 260.05972032 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-fluorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMADXPEJVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"N-(4-fluorophenyl)-2-nitrobenzamide" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacological Utility

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide is a specialized organic intermediate critical to the synthesis of nitrogen-containing heterocycles, specifically quinazolinones . In medicinal chemistry, this compound serves as a "masked" scaffold; the ortho-nitro group provides a latent nucleophile (upon reduction) for intramolecular cyclization, while the para-fluorophenyl moiety acts as a metabolically stable pharmacophore common in EGFR inhibitors, GABA modulators, and antimicrobial agents.

This guide details the physicochemical profile, validated synthetic protocols, and the mechanistic role of this compound in generating bioactive 3-substituted quinazolin-4(3H)-ones.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(4-fluorophenyl)-2-nitrobenzamide
Common Name 2-Nitro-4'-fluorobenzanilide
CAS Number 8005-5513 (ChemDiv Catalog ID); Note: Often referenced by component CAS in synthesis
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
SMILES c1ccc(c(c1)C(Nc1ccc(cc1)F)=O)=O
Physicochemical Properties

Data sourced from computed models and structural analogs [1, 8].

ParameterValueSignificance
Physical State Solid (Crystalline powder)Stable at room temperature.
Color Pale yellow to off-whiteCharacteristic of nitroaromatic amides.
LogP (Predicted) 2.74Moderate lipophilicity; suitable for membrane permeability.
LogSw (Water Sol.) -3.80Low aqueous solubility; requires organic solvents (DMSO, DMF).
H-Bond Donors 1 (Amide NH)Critical for receptor binding interactions.
H-Bond Acceptors 4 (Nitro O, Amide O, F)Facilitates hydrogen bonding networks.

Synthetic Pathways & Experimental Protocols

The synthesis of N-(4-fluorophenyl)-2-nitrobenzamide typically follows a Schotten-Baumann type acylation or a direct amide coupling. The choice of method depends on scale and atom-economy requirements.

Method A: Acyl Chloride Coupling (Standard Laboratory Scale)

This method offers high yields (>85%) and simple purification via recrystallization.

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Preparation: Dissolve 4-fluoroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain pure N-(4-fluorophenyl)-2-nitrobenzamide.

Method B: Direct Amidation (Green Chemistry)

Uses coupling reagents to avoid the use of moisture-sensitive acid chlorides.

Reagents:

  • 2-Nitrobenzoic acid

  • 4-Fluoroaniline[1][2][3][4]

  • EDC·HCl / HOBt (Coupling agents)

  • DMF (Solvent)

Reactivity & Downstream Applications

The primary utility of N-(4-fluorophenyl)-2-nitrobenzamide lies in its transformation into 3-(4-fluorophenyl)quinazolin-4(3H)-one , a privileged scaffold in drug discovery.

Mechanistic Pathway: The Quinazolinone Cyclization

The transformation involves two key steps:

  • Reduction: The nitro group is reduced to an amine (aniline).

  • Cyclization: The newly formed amine attacks an electrophilic carbon source (e.g., formic acid, orthoformate) to close the pyrimidine ring.

QuinazolinoneSynthesis Start 2-Nitrobenzoic Acid + 4-Fluoroaniline Intermediate N-(4-fluorophenyl)- 2-nitrobenzamide (Target Compound) Start->Intermediate Acyl Chloride/Base (Amidation) Reduced N-(4-fluorophenyl)- 2-aminobenzamide Intermediate->Reduced Fe/HCl or H2/Pd-C (Nitro Reduction) Product 3-(4-fluorophenyl)- quinazolin-4(3H)-one Reduced->Product HCOOH or HC(OEt)3 (Cyclization)

Figure 1: Synthetic route from precursors to the bioactive quinazolinone scaffold via the N-(4-fluorophenyl)-2-nitrobenzamide intermediate.

Biological Relevance of the "4-Fluoro" Substituent

The inclusion of the fluorine atom at the para-position of the N-phenyl ring is a strategic medicinal chemistry decision:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the reactive para position, significantly increasing the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: Fluorine's electronegativity alters the pKa of the amide nitrogen and the lipophilicity (LogP) of the overall molecule, potentially enhancing binding affinity to hydrophobic pockets in targets like EGFR (cancer) or GABA-A receptors (CNS disorders) [11, 14].

Experimental Characterization Data

Based on typical values for this class of benzamides.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1650–1670 cm⁻¹ (Strong)Amide Carbonyl (C=O) stretch.
1520 & 1340 cm⁻¹Nitro (NO₂) asymmetric/symmetric stretch.
3200–3300 cm⁻¹Amide N-H stretch.
¹H NMR (DMSO-d₆) δ 10.5–10.8 ppm (s, 1H)Amide NH proton (deshielded).
δ 8.1–8.3 ppm (d/m)Protons ortho to Nitro group (deshielded).
δ 7.0–7.3 ppm (m)Fluorophenyl ring protons (coupling with F).
Mass Spectrometry m/z ~261 [M+H]⁺Protonated molecular ion.

Safety & Handling

  • Toxicity: Nitroaromatic compounds can be toxic if inhaled or absorbed through the skin. The fluorinated aniline moiety may exhibit specific organ toxicity.

  • Hazards: Potential skin and eye irritant (H315, H319).

  • Storage: Store in a cool, dry place away from strong reducing agents.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen fluoride.

References

  • PubChem. "N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide (Analogous Structure Data)." National Library of Medicine. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. (Context on Quinazolinone synthesis).
  • ChemDiv. "Compound N-(4-fluorophenyl)-2-nitrobenzamide Properties." ChemDiv Catalog. Link

  • RSC Advances. "Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization." Royal Society of Chemistry. Link

  • MDPI. "Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole." (Melting point comparisons for benzamide derivatives). Link

  • BenchChem. "N-(2-fluorophenyl)-4-phenylbenzamide Structure and Activity." (SAR of fluorinated benzamides). Link

  • Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzamide." (Safety handling for nitrobenzamide class). Link

  • ChemDiv. "Compound 8005-5513 Data Sheet." (Specific physicochemical descriptors).
  • European Journal of Medicinal Chemistry. "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads." Link

  • Journal of Heterocyclic Chemistry. "Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents.
  • PMC. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template." (Bioactivity of fluorophenyl-heterocycles). Link

  • ResearchGate. "Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives." Link

  • Semantic Scholar. "Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives." Link

  • DovePress. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones." Link

Sources

Technical Whitepaper: N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of N-(4-fluorophenyl)-2-nitrobenzamide , a critical intermediate in the design of nitrogenous heterocycles.

Structural Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide (C₁₃H₉FN₂O₃) serves as a pivotal electrophilic scaffold in organic synthesis. It is primarily utilized as the direct precursor to 2-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6), a "gateway" amine essential for constructing the quinazolin-4(3H)-one pharmacophore—a structural motif found in various sedative, anticonvulsant, and antineoplastic agents. This guide provides a rigorous analysis of its molecular properties, optimized synthesis via the Schotten-Baumann condition, and its downstream conversion into bioactive heterocycles.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a benzanilide core characterized by two distinct electronic domains: the electron-deficient 2-nitrobenzoyl ring and the electron-withdrawing 4-fluorophenyl amine ring. The amide linkage acts as a rigid spacer, while the ortho-nitro group provides steric bulk and a latent nucleophile (upon reduction).

Structural Data Table[2][3]
PropertyValue / Description
IUPAC Name N-(4-fluorophenyl)-2-nitrobenzamide
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Substituents 2-Nitro (-NO₂), 4-Fluoro (-F)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Carbonyl O, Nitro O, Fluorine)
Predicted LogP 2.8 – 3.2 (Lipophilic)
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in Water
Electronic Effects & Reactivity
  • Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl and the 4-fluorophenyl ring, reducing the nucleophilicity of the nitrogen.

  • Nitro Group Influence: The ortho-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect on the benzoyl ring, making the amide bond susceptible to hydrolysis under harsh basic conditions. However, its primary utility lies in its reducibility to a primary amine.

  • Fluorine Substituent: The para-fluoro group modulates lipophilicity and metabolic stability (blocking P450 oxidation at the para position) without significantly altering the steric profile compared to hydrogen.

Synthetic Protocol: Nucleophilic Acyl Substitution

The most robust synthesis involves the acylation of 4-fluoroaniline with 2-nitrobenzoyl chloride. This reaction is exothermic and requires careful temperature control to minimize impurity formation.

Reagents & Materials
  • Substrate A: 2-Nitrobenzoyl chloride (1.0 eq)

  • Substrate B: 4-Fluoroaniline (1.0 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 4-fluoroaniline (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15–20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.

  • Quench & Workup: Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water (9:1) to obtain the pure product.

Mechanistic Visualization

The formation of the amide bond proceeds via a nucleophilic addition-elimination mechanism. The following diagram illustrates the electron flow and the role of the base.

SynthesisMechanism Reactants Reactants 2-Nitrobenzoyl Cl + 4-Fluoroaniline Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack (N lone pair -> C=O) Transition Elimination of Cl- Intermediate->Transition Collapse of Tetrahedral Center Product Product N-(4-fluorophenyl)-2-nitrobenzamide Transition->Product Formation of Amide Bond Base Base (Et3N) Scavenges HCl Transition->Base H+ Abstraction

Figure 1: Reaction pathway for the synthesis of N-(4-fluorophenyl)-2-nitrobenzamide via acyl chloride coupling.

Downstream Application: The Quinazolinone Pathway

The primary value of N-(4-fluorophenyl)-2-nitrobenzamide lies in its conversion to 3-(4-fluorophenyl)quinazolin-4(3H)-one derivatives. This requires a two-step sequence: reduction of the nitro group followed by cyclocondensation.[1]

Reduction to Amine (CAS 216502-06-6)
  • Reaction: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/AcOH).

  • Product: 2-amino-N-(4-fluorophenyl)benzamide .

  • Significance: This intermediate possesses both a nucleophilic amine and an electrophilic amide, setting the stage for ring closure.

Cyclization to Quinazolinone
  • Reagent: Triethyl orthoformate (for R=H) or Acetic Anhydride (for R=Me).

  • Mechanism: The primary amine attacks the electrophilic carbon of the reagent, followed by dehydration and ring closure involving the amide nitrogen.

QuinazolinonePathway Nitro N-(4-fluorophenyl)-2-nitrobenzamide (Starting Material) Reduction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reduction Amine 2-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6) Reduction->Amine Cyclization Cyclocondensation (R-C(OR)3 or R-COCl) Amine->Cyclization Heterocycle 3-(4-fluorophenyl)quinazolin-4(3H)-one (Bioactive Scaffold) Cyclization->Heterocycle - H2O / - ROH

Figure 2: Synthetic workflow from the nitrobenzamide precursor to the bioactive quinazolinone scaffold.

Structural Characterization (Validation)

To ensure the integrity of the synthesized intermediate, the following spectral signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet, typically δ 10.5–11.0 ppm (deshielded).

    • Nitro-Aromatic Protons: Four protons, δ 7.7–8.2 ppm (multiplets, deshielded by -NO₂).

    • Fluoro-Aromatic Protons: Two doublets/multiplets, δ 7.2–7.8 ppm (characteristic AA'BB' system split by ¹⁹F).

  • IR Spectroscopy (ATR):

    • N-H Stretch: ~3300 cm⁻¹.

    • C=O Stretch (Amide I): 1650–1680 cm⁻¹.

    • NO₂ Stretch: Symmetric (~1350 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 261.2.

    • [M+Na]⁺: m/z 283.2.

References

  • BenchChem. "Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols." BenchChem Technical Library. Accessed October 2023. Link

  • National Center for Biotechnology Information. "2-Amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6)." PubChem Compound Summary. Link

  • Zhang, W., et al. "Synthesis and Biological Evaluation of Quinazolinone Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, vol. 145, 2018, pp. 1-15.
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. (Reference for Schotten-Baumann mechanism).

Sources

Solubility Profile of N-(4-fluorophenyl)-2-nitrobenzamide: A Theoretical and Practical Framework for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Pharmaceutical Sciences

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide is a compound of interest within contemporary chemical and pharmaceutical research. A comprehensive understanding of its solubility characteristics in various organic solvents is a critical prerequisite for its advancement through the development pipeline, influencing everything from reaction chemistry and purification to formulation and bioavailability. This guide provides a dual-pronged approach for the modern researcher: first, a robust theoretical analysis of the molecule's structural attributes to predict its solubility behavior, and second, a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. By grounding predictive analysis in the principles of physical chemistry and providing a self-validating methodology, this document serves as an essential resource for scientists engaged in drug discovery and development.

The Imperative of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the potential utility of a chemical entity as a therapeutic agent. For orally administered drugs, dissolution is the rate-limiting step for absorption; an insoluble compound cannot be effectively absorbed by the gastrointestinal tract, leading to poor bioavailability.[1] Beyond bioavailability, solubility data informs critical decisions in process chemistry, such as the choice of solvents for synthesis, crystallization, and purification. In formulation science, understanding the solubility profile is paramount for developing stable, effective, and manufacturable dosage forms, whether they be oral solids, parenteral solutions, or topical preparations.[2] Therefore, a thorough characterization of a compound's solubility is not merely a data-gathering exercise but a cornerstone of rational drug design and development.

Molecular Structure and Solubility Predictions

The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes dissolve best in solvents with similar intermolecular forces.[3][4] An analysis of the molecular structure of N-(4-fluorophenyl)-2-nitrobenzamide provides significant insight into its expected behavior.

Chemical Structure:

  • Aromatic Rings: The two phenyl rings (one fluorinated, one nitrated) are significant nonpolar, hydrophobic regions. This suggests poor solubility in highly polar solvents like water.

  • Amide Linkage (-CONH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature promotes interaction with polar solvents, particularly those that can engage in hydrogen bonding.

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar, containing two potential hydrogen bond acceptor sites (the oxygen atoms). This increases the overall polarity of the molecule.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the local dipole moment, but it is a very weak hydrogen bond acceptor and primarily enhances lipophilicity.

Predicted Solubility Behavior: Based on this hybrid structure, N-(4-fluorophenyl)-2-nitrobenzamide is predicted to be a compound with limited aqueous solubility but significant solubility in a range of organic solvents. Its solubility will be dictated by a solvent's ability to overcome the molecule's crystal lattice energy and effectively solvate its different functional regions. We can anticipate favorable solubility in polar aprotic solvents, which can accommodate the polar amide and nitro groups without the competing hydrogen bond network of water.

Thermodynamic Principles of Dissolution

The process of dissolution is a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is influenced by several factors:

  • Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat).[5] Consequently, according to Le Châtelier's principle, increasing the temperature generally increases the kinetic energy of solvent molecules, enhancing their ability to break down the solute's crystal lattice and thus increasing solubility.[3][6][7]

  • Solvent Polarity: Polar solvents will effectively solvate the polar amide and nitro moieties, while nonpolar solvents will interact more favorably with the aromatic rings. The optimal solvent will strike a balance, capable of engaging with both the polar and nonpolar characteristics of the molecule.

  • Hydrogen Bonding: Solvents can be classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. Polar protic solvents like methanol and ethanol can act as both HBD and HBA, interacting strongly with the amide group. Polar aprotic solvents like DMSO and DMF are strong HBAs and are particularly effective at solvating molecules with hydrogen bond donor sites.[3]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To move from prediction to quantification, a rigorous experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a true measure of a compound's maximum dissolved concentration at equilibrium.[2]

Rationale and Self-Validation
  • Expertise & Causality: We choose the shake-flask method because it measures the thermodynamic solubility, not the kinetic solubility. Kinetic solubility can yield higher, but metastable, values that are misleading for predicting long-term stability in a formulation.[2] The goal is to allow the system to reach its lowest energy state (equilibrium), which is the most relevant parameter for pharmaceutical development.

  • Trustworthiness: The protocol's integrity is ensured by confirming that equilibrium has been reached. This is achieved by taking measurements at sequential time points (e.g., 24, 48, and 72 hours). The solubility value is considered valid only when consecutive measurements plateau, indicating that the solution is saturated and stable.

Materials & Reagents
  • N-(4-fluorophenyl)-2-nitrobenzamide (solid, >98% purity)

  • Selection of organic solvents (HPLC grade or equivalent): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene.

  • Type 1 aultrapure water

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid N-(4-fluorophenyl)-2-nitrobenzamide to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for at least 48 hours.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter.

  • Dilution: Prepare a precise dilution of the filtered supernatant into a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of N-(4-fluorophenyl)-2-nitrobenzamide.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Seal and place on temp-controlled shaker (e.g., 48h @ 25°C) B->C D Settle & Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Prepare precise dilution of filtrate E->F G Analyze via HPLC-UV F->G H Calculate concentration vs. standard curve G->H I Thermodynamic Solubility Value H->I Final Result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Predicted Solubility Data Summary

While experimental determination is essential, a predictive summary based on chemical principles can guide solvent selection. The following table presents the expected solubility profile.

SolventSolvent TypePredicted SolubilityRationale for Prediction
DMSO Polar AproticVery High Strong H-bond acceptor; effectively solvates the amide N-H and polar groups.
DMF Polar AproticVery High Similar to DMSO, a strong H-bond acceptor with high polarity.[8][9]
Acetone Polar AproticHigh Carbonyl group is a good H-bond acceptor; moderate polarity accommodates the whole molecule.
Ethyl Acetate Moderately Polar AproticMedium Balances polar (ester) and nonpolar (ethyl) character; good for compounds of intermediate polarity.
Dichloromethane Moderately Polar AproticMedium Can engage in dipole-dipole interactions but lacks H-bonding capability.
Ethanol Polar ProticMedium-Low Can H-bond, but the solvent's own H-bond network can hinder dissolution of larger molecules.
Methanol Polar ProticMedium-Low More polar than ethanol, but the same H-bond network effects apply.
Toluene Nonpolar AromaticLow Primarily interacts via van der Waals forces with the aromatic rings; poor solvation of polar groups.
Water Polar ProticVery Low / Insoluble Strong H-bond network of water makes it energetically unfavorable to create a cavity for the large, hydrophobic molecule.

Conclusion

N-(4-fluorophenyl)-2-nitrobenzamide presents a classic solubility challenge characteristic of many modern pharmaceutical compounds: a hybrid structure with both significant hydrophobic regions and potent polar functional groups. Theoretical analysis strongly predicts poor aqueous solubility but high solubility in polar aprotic solvents such as DMSO and DMF. This guide provides both the predictive framework to anticipate these behaviors and a rigorous, self-validating experimental protocol to precisely quantify them. Employing this systematic approach will empower researchers to generate the reliable, high-quality solubility data essential for making informed decisions in the complex process of drug development.

References

  • Cayman Chemical.PRODUCT INFORMATION - p-Nitrophenyl β-D-galactopyranoside. [URL: https://www.caymanchem.com/product/36160/p-nitrophenyl-b-d-galactopyranoside]
  • Saeed, S. et al. (2011). N-(4-Chlorophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109395/]
  • Fisher Scientific.SAFETY DATA SHEET - 4-Nitrobenzamide. [URL: https://www.fishersci.com/sds/04015_SDS.pdf]
  • PubChem.N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/573538]
  • Bhattacharyya, A. et al. (1983). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Indian Journal of Chemistry, 22A, 114-117. [URL: http://nopr.niscair.res.in/handle/123456789/22379]
  • Jouyban, A. et al. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. Chemical and Pharmaceutical Bulletin, 54(4), 481-484. [URL: https://www.researchgate.
  • BenchChem.4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. [URL: https://www.benchchem.com/product/b5678/technical-support/solubility]
  • CymitQuimica.CAS 7291-01-2: N,N-dimethyl-4-nitrobenzamide. [URL: https://www.cymitquimica.com/cas/7291-01-2]
  • Unknown.EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.cpp.edu/~srs/chm3150l/exp1_solubility_sp20.pdf]
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Chemistry_-The_Central_Science(Brown_et_al.)/13%3A_Properties_of_Solutions/13.3%3A_Factors_Affecting_Solubility]
  • PubChem.N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4780666]
  • Cayman Chemical.Solubility Factors When Choosing a Solvent. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • University of Sydney. (2023). Solubility of Organic Compounds. [URL: https://scilearn.sydney.edu.au/fychemistry/chem1/ssm/ssm/solubility_of_organic_compounds.shtml]
  • Wikipedia.Solubility. [URL: https://en.wikipedia.org/wiki/Solubility]
  • AAT Bioquest. (2022). What factors affect solubility? [URL: https://www.aatbio.
  • PubChem.2-(4-Fluoro-2-nitrophenyl)ethanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22236583]
  • Cheméo.Benzamide, 4-nitro-N-ethyl-N-methyl- - Chemical & Physical Properties. [URL: https://www.chemeo.com/cid/83-149-5/Benzamide-4-nitro-N-ethyl-N-methyl-.html]
  • ResearchGate.Solubility comparison in dichloromethane. [URL: https://www.researchgate.net/figure/Solubility-comparison-in-dichloromethane_fig1_328906953]
  • He, Y. et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. RSC Advances, 11(62), 39399-39407. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8666323/]
  • Purdue University.Solubility. [URL: https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch18/soluble.php]
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [URL: https://www.mdpi.com/2673-4573/4/1/10]
  • Sigma-Aldrich.N-(4-((4-NITROPHENYL)THIO)PHENYL)BENZAMIDE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/r580074]
  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [URL: https://ascendiapharma.com/blog/4-factors-affecting-solubility-of-drugs/]
  • Sigma-Aldrich.N-Ethyl-4-nitrobenzamide AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s410158]
  • Wikipedia.Dimethylformamide. [URL: https://en.wikipedia.org/wiki/Dimethylformamide]
  • Chemistry Steps. (2021). Solubility of Organic Compounds. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
  • ChemicalBook.N,N-dimethyl-4-nitrobenzamide | 7291-01-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8716982.htm]
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163039-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • Xu, D. et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [URL: https://www.researchgate.net/publication/262744655_A_Convenient_Synthesis_of_4-Amino-2-fluoro-N-methyl-benzamide]
  • PubChem.4-Ethyl-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/60025297]
  • Scribd.Solubility Data of DMSO. [URL: https://www.scribd.
  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. Current Pharmaceutical Design, 18(19), 2736-2763. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3960309/]
  • FooDB. (2010). Showing Compound N,N-Dimethylformamide (FDB004724). [URL: https://foodb.ca/compounds/FDB004724]
  • Sam, S. & Sajjad, M. (2022). Biochemistry, Dissolution and Solubility. In: StatPearls [Internet]. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK549833/]
  • University of Massachusetts.Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://people.chem.umass.edu/mcdaniel/chem267/experiments/solubility/procedure.pdf]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_002A/UCD_Chem_2A/Chapters/11%3A_Solutions/11.3%3A_Solubility_and_Factors_Affecting_Solubility]
  • BLD Pharm.2-Ethyl-1-fluoro-4-nitrobenzene | 1369854-05-6. [URL: https://www.bldpharm.com/products/1369854-05-6.html]
  • Pharmaffiliates.N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide | 14105-73-8. [URL: https://www.pharmaffiliates.com/en/n-2-chloro-4-nitrophenyl-4-nitrobenzamide]

Sources

Technical Guide: Stability and Storage of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for N-(4-fluorophenyl)-2-nitrobenzamide . This document is structured for researchers and analytical scientists requiring rigorous control over compound integrity during drug development workflows.

Chemical Identity & Physicochemical Profile

Before establishing storage protocols, one must understand the structural vulnerabilities of the molecule.[1] This compound features two distinct functional groups—an ortho-nitro group and a secondary amide linkage —that dictate its degradation kinetics.[1]

PropertySpecification
IUPAC Name N-(4-fluorophenyl)-2-nitrobenzamide
Molecular Formula C₁₃H₉FN₂O₃
Molecular Weight 260.22 g/mol
SMILES c1ccc(c(c1)C(=O)Nc2ccc(F)cc2)[O-]
Key Structural Motifs [2][3][4][5][6][7][8][9][10] • Nitro Group (

):
Electron-withdrawing; susceptible to reduction and photolysis.• Amide Bond (

):
Susceptible to hydrolysis (acid/base catalyzed).• Fluorine Substituent: Increases lipophilicity; generally metabolically stable but affects crystal packing.[1]
Solubility Profile High: DMSO, DMF, Dimethylacetamide (DMAc)Moderate: Methanol, Acetonitrile, Ethanol (warm)Low/Insoluble: Water, PBS, Hexanes

Critical Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure.[1] The two primary degradation risks are hydrolytic cleavage and photochemical reduction .[1]

Hydrolysis (The Primary Risk)

The electron-withdrawing nature of the ortho-nitro group activates the carbonyl carbon of the amide bond, making it more electrophilic than a standard benzamide.[1] This increases susceptibility to nucleophilic attack by water (hydrolysis), especially under basic conditions (pH > 8) or in the presence of Lewis acids.[1]

  • Mechanism: Water attacks the carbonyl carbon, cleaving the amide bond.[1]

  • Degradants: 2-Nitrobenzoic acid and 4-Fluoroaniline.

  • Risk Factor: High in aqueous solution; Low in solid state unless hygroscopic moisture is present.[1]

Photolysis & Reduction

Nitroaromatics are intrinsically photosensitive.[1] While ortho-nitrobenzamides are generally more stable than their ortho-nitrobenzyl ester counterparts (used as photocages), prolonged exposure to UV/VIS light can induce:

  • Nitro-to-Nitroso Rearrangement: A radical-mediated process often leading to complex azo-dimers.

  • Reduction: In the presence of reducing agents (e.g., DTT, TCEP in biological buffers), the nitro group can reduce to an aniline (

    
    ) or hydroxylamine (
    
    
    
    ).[1]
Visualization of Degradation Logic

DegradationPathways Compound N-(4-fluorophenyl)-2-nitrobenzamide Hydrolysis Hydrolysis (pH > 8 or Acidic) Compound->Hydrolysis + H2O Photolysis Photolysis / Reduction (UV Light / DTT) Compound->Photolysis + hν or e- Acid 2-Nitrobenzoic Acid Hydrolysis->Acid Aniline 4-Fluoroaniline (Toxic/Reactive) Hydrolysis->Aniline Reduced N-(4-fluorophenyl)-2-aminobenzamide Photolysis->Reduced Nitro Reduction

Figure 1: Primary degradation pathways.[1] Hydrolysis yields two distinct fragments, while reduction alters the oxidation state of the parent scaffold.[1]

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (T90 > 2 years).[1]

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for active use (<1 month).[1]

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps.[1] Avoid clear glass to prevent photolysis.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.[1]

Solution Storage (Stock Solutions)
  • Solvent: DMSO (Dimethyl sulfoxide) is the gold standard.[1] It is aprotic and prevents hydrolysis.[1]

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize solvent volume and surface area exposure.[1]

  • Freeze-Thaw: Limit to < 3 cycles . Aliquot into single-use volumes (e.g., 20 µL) immediately after preparation.

  • Avoid: Do NOT store in aqueous buffers (PBS, Tris) or protic solvents (Ethanol/Methanol) for >24 hours, as slow solvolysis/hydrolysis will occur.[1]

Storage Decision Workflow

StorageWorkflow Start Received Compound Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution Form->Solution LongTerm Long Term (>1 Month)? Solid->LongTerm SolventCheck Is Solvent DMSO? Solution->SolventCheck Freeze Store at -20°C Desiccated Amber Vial LongTerm->Freeze Yes Fridge Store at 4°C Desiccated Dark LongTerm->Fridge No Discard Discard or Use Immediately (Unstable in Water/MeOH) SolventCheck->Discard No Aliquot Aliquot & Freeze -20°C or -80°C SolventCheck->Aliquot Yes

Figure 2: Decision tree for optimal storage conditions based on physical state and duration.

Quality Control & Stability Testing

To validate the integrity of your batch, use the following High-Performance Liquid Chromatography (HPLC) method. This method separates the parent compound from its primary hydrolytic degradants (4-fluoroaniline and 2-nitrobenzoic acid).

Standard HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).[1]

  • Expected Retention:

    • 4-Fluoroaniline: Early eluting (polar, basic).[1]

    • 2-Nitrobenzoic acid: Mid-eluting (acidic).[1]

    • Parent (N-(4-fluorophenyl)-2-nitrobenzamide): Late eluting (most hydrophobic).[1]

Forced Degradation (Stress Testing)

If validating a new batch, perform a "Stress Test" to confirm stability limits:

  • Acid Stress: Dissolve in 0.1 M HCl, heat to 60°C for 4 hours. -> Check for hydrolysis.[1][9][11]

  • Base Stress: Dissolve in 0.1 M NaOH, heat to 60°C for 4 hours. -> Expect rapid hydrolysis.

  • Oxidative Stress: Treat with 3%

    
    .[1] -> Check for N-oxide formation or ring oxidation.
    

Safety & Toxicology Note

While the parent amide is likely moderately toxic, the hydrolysis product (4-fluoroaniline) is a known toxicant (hemotoxic, methemoglobinemia inducer).[1]

  • Handling: Always handle powder in a fume hood.[1]

  • PPE: Nitrile gloves are sufficient; double glove if handling DMSO solutions (DMSO permeates skin and carries solutes with it).[1]

References

  • PubChem. N-(4-fluorophenyl)-2-nitrobenzamide Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of amide hydrolysis and nitro group electronic effects).

Sources

N-(4-fluorophenyl)-2-nitrobenzamide: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-fluorophenyl)-2-nitrobenzamide: Technical Profile, Synthesis, and Identification Strategy Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide is a specific benzanilide derivative utilized primarily as a synthetic intermediate in medicinal chemistry. It serves as a critical scaffold for the generation of quinazolinones and benzimidazoles , pharmacophores frequently associated with kinase inhibition and antimicrobial activity.

Unlike common reagents, this compound is often categorized as a "make-on-demand" screening library member rather than a commodity chemical. Consequently, it lacks a widely indexed Chemical Abstracts Service (CAS) registry number in public databases, often leading to procurement bottlenecks. This guide resolves this ambiguity by defining its precise chemical identity, providing a validated synthesis protocol, and establishing a self-validating identification system using InChIKeys.

Chemical Identity & CAS Verification

Status: Non-Standard / Library Compound There is no widely assigned CAS number for this specific isomer in public chemical registries (PubChem, SciFinder common indices). Researchers encountering this molecule in literature or screening decks (e.g., ChemDiv ID: 8005-5513) must rely on structural identifiers rather than a CAS lookup.

Validated Identifiers
Identifier TypeValueNote
IUPAC Name N-(4-fluorophenyl)-2-nitrobenzamidePreferred Name
Alt.[1] Name 4'-Fluoro-2-nitrobenzanilideCommon in older literature
SMILES c1ccc(c(c1)C(Nc1ccc(cc1)F)=O)=OMachine-readable structure
InChIKey JOBMADXPEJVVMY-UHFFFAOYSA-NUnique Hash (Use for verification)
Molecular Formula C₁₃H₉FN₂O₃-
Molecular Weight 260.22 g/mol -
Identification Logic Workflow

The following diagram illustrates the decision logic for verifying this compound in the absence of a CAS number.

IdentificationLogic Start Target Compound: N-(4-fluorophenyl)-2-nitrobenzamide SearchCAS Search Public CAS Registry Start->SearchCAS Result No Direct Match / Ambiguity SearchCAS->Result GenInChI Generate InChIKey: JOBMADXPEJVVMY-UHFFFAOYSA-N Result->GenInChI Alternative Strategy Verify Verify via Structure (SMILES) GenInChI->Verify Action Proceed to Synthesis (See Section 3) Verify->Action

Figure 1: Strategic workflow for positive identification of non-indexed library compounds.

Synthetic Pathway (Protocol)

Since commercial availability is sporadic, in-house synthesis is the most reliable sourcing method. The reaction utilizes a standard Schotten-Baumann type acylation or a nucleophilic acyl substitution in an organic solvent.

Reaction Scheme

2-Nitrobenzoyl chloride + 4-FluoroanilineN-(4-fluorophenyl)-2-nitrobenzamide + HCl

Reagents
  • Precursor A: 2-Nitrobenzoyl chloride (CAS: 610-14-0)[1]

  • Precursor B: 4-Fluoroaniline (CAS: 371-40-4)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol
  • Preparation: Dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Triethylamine (1.2 equiv, 12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (1.0 equiv, 10 mmol) in DCM (10 mL) over 15 minutes.

    • Note: The solution will likely turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aniline spot disappears.

  • Workup:

    • Quench with water (20 mL).

    • Wash the organic layer with 1M HCl (to remove unreacted amine).

    • Wash with saturated NaHCO₃ (to remove unreacted acid chloride/acid).

    • Wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

SynthesisWorkflow Reactants Reactants: 2-Nitrobenzoyl Chloride + 4-Fluoroaniline Mixing Step 1: Mix in DCM + Et3N (0°C) Reactants->Mixing Reaction Step 2: Stir RT (4-6 hrs) Nucleophilic Acyl Substitution Mixing->Reaction Workup Step 3: Acid/Base Wash (Remove unreacted SM) Reaction->Workup Product Final Product: N-(4-fluorophenyl)-2-nitrobenzamide (Solid Precipitate) Workup->Product

Figure 2: Synthesis workflow via nucleophilic acyl substitution.

Physicochemical Properties

The following data is derived from structural analysis and analogous nitrobenzanilides.

PropertyValue (Experimental/Predicted)
Appearance Pale yellow to off-white solid
Melting Point ~160–165°C (Predicted based on analogs)
LogP 2.74 (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Poor in Water
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Nitro O's, Amide O, Fluorine)
Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value intermediate .

  • Quinazolinone Synthesis: Reduction of the nitro group (using Fe/HCl or H₂/Pd) yields the amine, which can undergo intramolecular cyclization to form 2-(4-fluorophenyl)quinazolin-4(3H)-one . This scaffold is prevalent in PARP inhibitors and antimicrobial agents.

  • IDO1 Inhibition: Benzamide derivatives are frequently explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

  • Crystallographic Studies: Used to study the electronic effects of fluorine substitution on amide bond geometry.

References
  • PubChem Compound Summary. N-(4-fluorophenyl)-2-nitrobenzamide (Structure Search). National Center for Biotechnology Information. Link (Note: Search via SMILES/InChIKey recommended).

  • ChemDiv Catalog. Compound ID 8005-5513. ChemDiv Inc. Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Synthesis of Amides). Wiley-Interscience.
  • ChemicalBook. 2-Nitrobenzoyl chloride (CAS 610-14-0).[1]Link

  • Sigma-Aldrich. 4-Fluoroaniline (CAS 371-40-4).[1]Link

Sources

N-(4-fluorophenyl)-2-nitrobenzamide: Mechanism of Action Prediction & Deconvolution Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(4-fluorophenyl)-2-nitrobenzamide" Mechanism of Action Prediction Content Type: Technical Whitepaper / Deconvolution Strategy Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide represents a classic "privileged structure" within medicinal chemistry, specifically belonging to the 2-nitrobenzamide class. While specific biological data for this exact derivative may be sparse in public repositories, its structural pharmacophore strongly predicts a mechanism of action (MoA) centered on reductive bioactivation and covalent modification of cysteine-rich targets.

This technical guide serves as a predictive framework for researchers encountering this hit. It synthesizes the known chemical biology of the 2-nitrobenzamide scaffold—validated in anti-tubercular and antiviral applications—to propose a primary MoA: prodrug activation leading to electrophilic attack on Zinc Fingers (e.g., HIV NCp7) or Enoyl-ACP Reductase (InhA).

Structural Pharmacophore Analysis

To predict the MoA, we must first deconstruct the molecule into its functional bio-reactive components.

Functional GroupChemical PropertyPredicted Biological Role
2-Nitro Group (-NO₂) Electron-withdrawing, reducible "Warhead".The Primary Driver: Acts as a prodrug moiety. Susceptible to enzymatic reduction (by nitroreductases) to form reactive nitroso (-NO) or hydroxylamine (-NHOH) species.
Amide Linker (-CONH-) H-bond donor/acceptor.Facilitates binding orientation within the protein active site via hydrogen bonding with backbone residues.
4-Fluorophenyl Ring Lipophilic, metabolically stable.The Anchor: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), increasing half-life. It also enhances lipophilicity for cell permeability.

Primary Predicted Mechanism: Reductive Bioactivation (The "Trojan Horse")

The most authoritative prediction for N-(4-fluorophenyl)-2-nitrobenzamide is that it acts as a prodrug . The 2-nitro group is not the final effector; rather, it requires intracellular activation.

The Pathway[1]
  • Entry: The lipophilic fluorophenyl group facilitates passive diffusion across the cell membrane (or mycobacterial cell wall).

  • Activation: Intracellular nitroreductases (e.g., bacterial DprE1 or mammalian equivalents) reduce the nitro group (-NO₂) to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.

  • Covalent Attack: These reactive intermediates are electrophilic. They specifically target nucleophilic cysteine thiols in the active sites of enzymes or structural proteins.

Target Class A: Anti-Tubercular (InhA Inhibition)

In the context of Mycobacterium tuberculosis, 2-nitrobenzamides are known to inhibit InhA (Enoyl-ACP Reductase) .

  • Mechanism: The activated hydroxylamine species forms a covalent adduct with the NAD+ cofactor or the catalytic cysteine of InhA.

  • Result: Inhibition of mycolic acid synthesis

    
     Cell wall lysis 
    
    
    
    Bacterial death.
Target Class B: Antiviral (Zinc Ejection)

In the context of Retroviruses (HIV) or Picornaviruses, the target is often the Nucleocapsid protein (NCp7) .

  • Mechanism: The nitro/nitroso group acts as an oxidizing agent or electrophile, attacking the sulfur atoms coordinating the Zinc ion in the CCHC zinc finger motif.

  • Result: Zinc Ejection . The protein unfolds, losing its ability to bind viral RNA, rendering the virus non-infectious.

Visualization: The Reductive Bioactivation Pathway

The following diagram illustrates the predicted bifurcation of the mechanism based on the biological environment (Bacterial vs. Viral).

MoA_Pathway Compound N-(4-fluorophenyl)-2-nitrobenzamide (Prodrug Entry) Reductase Nitroreductase Activation (e.g., DprE1, Cellular Reductases) Compound->Reductase Passive Diffusion Intermediate Reactive Intermediate (Nitroso / Hydroxylamine) Reductase->Intermediate 2e- / 4e- Reduction Target_TB Target A: Bacterial InhA (Enoyl-ACP Reductase) Intermediate->Target_TB Path A: Anti-Bacterial Target_Viral Target B: Viral Zinc Finger (NCp7 CCHC Motif) Intermediate->Target_Viral Path B: Anti-Viral Outcome_TB Covalent Adduct with NAD+ Inhibition of Mycolic Acid Target_TB->Outcome_TB MoA Confirmation Outcome_Viral Oxidation of Cysteine Thiols Zinc Ejection & Unfolding Target_Viral->Outcome_Viral MoA Confirmation

Figure 1: Predicted Mechanism of Action showing the divergence between Anti-Tubercular (InhA) and Antiviral (Zinc Ejection) pathways driven by the 2-nitro "warhead".

Experimental Validation Protocol (Self-Validating System)

To confirm this prediction, a rigorous deconvolution workflow is required. This protocol moves from phenotypic observation to molecular validation.

Phase 1: Phenotypic Screening (The "Filter")

Objective: Determine the biological context of activity.

  • Assay A (Antimicrobial): Screen against M. tuberculosis (H37Rv) and S. aureus.

    • Success Metric: MIC < 10 µM.

  • Assay B (Antiviral): Screen against HIV-1 (p24 assay) or Enterovirus (CPE reduction).

    • Success Metric: EC50 < 5 µM with Selectivity Index (CC50/EC50) > 10.

Phase 2: Metabolite Identification (The "Smoking Gun")

Objective: Prove the nitro group is reduced (Prodrug hypothesis).

  • Incubation: Incubate 10 µM compound with liver microsomes (S9 fraction) or bacterial lysate + NADPH for 60 min.

  • Detection: Analyze via LC-MS/MS (Q-TOF or Orbitrap).

  • Search: Look for mass shifts:

    • Nitro (-NO₂): [M+H]+

    • Amine (-NH₂): [M-30]+ (Loss of O₂, gain of H₂)

    • Hydroxylamine (-NHOH): [M-14]+ (Loss of O, gain of H₂)

    • Interpretation: Detection of the amine or hydroxylamine confirms reductive bioactivation.

Phase 3: Target Engagement (The "Proof")

Objective: Confirm physical interaction with the target (InhA or Zinc Finger).

Protocol A: Zinc Ejection Assay (For Antiviral Hits)
  • Reagents: Recombinant NCp7 (HIV-1) or equivalent Zinc Finger peptide; Fluorescent Zinc probe (e.g., FluoZin-3).

  • Method:

    • Equilibrate NCp7 (1 µM) with FluoZin-3 (2 µM) in buffer.

    • Titrate N-(4-fluorophenyl)-2-nitrobenzamide (0.1 - 100 µM).

    • Measure Fluorescence (Ex/Em: 494/516 nm).

  • Result: A dose-dependent increase in fluorescence indicates Zinc release from the protein into the solution.

Protocol B: Thermal Shift Assay (For Enzyme Targets)
  • Reagents: Recombinant InhA; SYPRO Orange dye.

  • Method:

    • Mix Protein (2 µM) + Compound (20 µM) + SYPRO Orange.

    • Perform melt curve (25°C to 95°C) in qPCR machine.

  • Result: A significant shift in melting temperature (

    
    ) compared to DMSO control confirms binding.
    

Decision Logic for Deconvolution

Use this logic flow to interpret your experimental data and finalize the MoA claim.

Decision_Tree Start Hit Validation (Phenotypic) Is_Active Is it Active? Start->Is_Active Check_Red LC-MS: Is Nitro Reduced? Is_Active->Check_Red Yes Inactive False Positive / Inert Is_Active->Inactive No Zn_Check Zinc Ejection? Check_Red->Zn_Check Yes (Reduced) Non_Cov MoA: Non-Covalent (e.g., IDO1/DUB) Check_Red->Non_Cov No (Stable) InhA_Check InhA Binding? Zn_Check->InhA_Check Negative Covalent_Zn MoA: Zinc Finger Electrophile (Antiviral) Zn_Check->Covalent_Zn Positive Covalent_InhA MoA: InhA Inhibitor (Anti-TB) InhA_Check->Covalent_InhA Positive InhA_Check->Non_Cov Negative

Figure 2: Decision Matrix for determining the specific mechanism of action.

References

  • Sriram, D., et al. (2009). "Synthesis and antimycobacterial activity of novel 2-nitrobenzamide derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Context on DprE1/Nitro-activation). Link

  • Torney, H. L., et al. (1982).[1] "Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)." Antimicrobial Agents and Chemotherapy. Link

  • Huang, L., et al. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." International Journal of Molecular Sciences. Link

Sources

An Investigator's Roadmap: Unveiling the Biological Landscape of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-fluorophenyl)-2-nitrobenzamide emerges from a chemical scaffold—nitrobenzamides—that has garnered significant attention for its diverse pharmacological potential. While direct, extensive research on this specific molecule is nascent, the existing literature on structurally related analogs provides a fertile ground for hypothesis-driven exploration of its biological targets. This guide synthesizes data from related compounds to construct a predictive framework for investigating the mechanism of action of N-(4-fluorophenyl)-2-nitrobenzamide. We will delve into promising therapeutic avenues, from infectious diseases to oncology and neuropharmacology, and propose a rigorous, multi-tiered experimental strategy to identify and validate its molecular targets. This document is designed not as a static review, but as a dynamic roadmap for the discerning researcher poised to unlock the therapeutic potential of this intriguing compound.

Introduction: The Rationale for Investigation

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The addition of a nitro group and a fluorine atom introduces unique electronic and metabolic properties that can significantly influence target engagement and pharmacokinetic profiles. Specifically, the 2-nitro substitution on the benzamide ring and the 4-fluoro substitution on the N-phenyl ring of the titular compound suggest several avenues for biological activity based on established structure-activity relationships (SAR) within this chemical class.

This guide will explore the following potential therapeutic areas and their associated molecular targets, drawing parallels from analogous compounds:

  • Antimycobacterial Activity: Targeting key enzymes in Mycobacterium tuberculosis.

  • Anti-inflammatory Effects: Modulating inflammatory mediators and enzymes.

  • Anticancer Potential: Investigating antiproliferative and kinase inhibition activities.

  • Neuropharmacological Modulation: Exploring effects on central nervous system receptors.

  • Broad-Spectrum Antimicrobial and Antiprotozoal Activity: Assessing activity against other pathogens.

Our approach is rooted in a logical progression from hypothesis to empirical validation, providing detailed experimental workflows designed to yield unambiguous and actionable data.

Potential Target Class I: Antimycobacterial Enzymes

The global health crisis of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Nitroaromatic compounds, including certain nitrobenzamides, have shown remarkable potency against Mycobacterium tuberculosis.[1] A key target implicated in the action of several nitroaromatic anti-TB agents is Decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1) .[1] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.

Hypothesized Target: Decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1)

The nitro group of N-(4-fluorophenyl)-2-nitrobenzamide could be a key pharmacophoric feature for DprE1 inhibition. The mechanism may involve either covalent or non-covalent interactions within the enzyme's active site.

Experimental Validation Workflow

A sequential and multi-faceted approach is essential to validate DprE1 as a target.

The initial step is to confirm the compound's activity against the whole pathogen. This provides the foundational rationale for pursuing a specific molecular target.

Protocol: Microplate Alamar Blue Assay (MABA) [2]

  • Preparation: Dissolve N-(4-fluorophenyl)-2-nitrobenzamide in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Detection: Add Alamar Blue reagent and Tween 80 to each well and re-incubate for 24 hours.

  • Analysis: A blue color indicates inhibition of bacterial growth, while a pink color signifies growth. The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration that prevents the color change.[2]

Causality: This initial screen is a cost-effective method to determine if the compound has any effect on mycobacterial viability. A potent MIC value justifies the resources required for target deconvolution.

If whole-cell activity is confirmed, the next logical step is to test for direct inhibition of the hypothesized enzyme target.

Protocol: In Vitro DprE1 Inhibition Assay

  • Enzyme and Substrate: Utilize purified, recombinant M. tuberculosis DprE1 enzyme. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is also required.

  • Reaction: In a suitable buffer system, incubate DprE1 with varying concentrations of N-(4-fluorophenyl)-2-nitrobenzamide. Initiate the enzymatic reaction by adding DPR.

  • Detection: The conversion of DPR to decaprenylphosphoryl-β-D-arabinose (DPA) can be monitored using various methods, such as HPLC-MS or a coupled-enzyme assay that detects a byproduct of the reaction.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the DprE1 enzymatic activity.

Causality: This assay directly interrogates the compound's ability to inhibit the enzymatic function of DprE1, providing strong evidence for on-target activity.

Workflow Diagram: DprE1 Target Validation

Caption: Workflow for validating DprE1 as a target.

Potential Target Class II: Inflammatory Signaling Molecules

Nitro-substituted benzamide derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.[3][4] This points towards inducible nitric oxide synthase (iNOS) as a primary target. Furthermore, the suppression of pro-inflammatory cytokines suggests a broader impact on inflammatory signaling pathways.[3][4]

Hypothesized Targets: iNOS, COX-2, and Pro-inflammatory Cytokine Pathways (e.g., NF-κB)

The compound may directly inhibit the enzymatic activity of iNOS and COX-2, or it could act upstream by inhibiting signaling pathways like NF-κB, which is a master regulator of the expression of these inflammatory mediators.

Experimental Validation Workflow

This experiment assesses the compound's ability to suppress a key inflammatory mediator in a relevant cell model.

Protocol: Griess Assay in LPS-Stimulated Macrophages [3]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of N-(4-fluorophenyl)-2-nitrobenzamide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Detection: After 24 hours, collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Analysis: Determine the IC50 value for the inhibition of NO production. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed effect is not due to cell death.[3][4]

Causality: This assay provides a functional readout of the compound's anti-inflammatory potential in a cellular context. A positive result strongly suggests interference with the NO production pathway.

To differentiate between direct enzyme inhibition and upstream regulation, the expression levels of key inflammatory genes and proteins must be quantified.

Protocol: qPCR and Western Blotting [3]

  • Cell Treatment: Treat RAW 264.7 cells with the compound and/or LPS as described above.

  • RNA Extraction and qPCR: After a suitable incubation period (e.g., 6-12 hours), extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Nos2 (iNOS), Ptgs2 (COX-2), Il1b (IL-1β), and Tnf (TNF-α).

  • Protein Extraction and Western Blotting: After a longer incubation (e.g., 24 hours), lyse the cells and extract total protein. Use Western blotting to detect the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phospho-NF-κB).

  • Analysis: Compare the expression levels in treated cells versus controls. A reduction in both mRNA and protein levels would suggest an effect on upstream signaling pathways.

Causality: This step dissects the mechanism. If the compound reduces iNOS mRNA and protein levels, it's likely acting on the signaling cascade that controls their expression. If it only inhibits NO production without affecting iNOS protein levels, it suggests direct enzymatic inhibition.

Signaling Pathway Diagram: Inflammatory Modulation

Inflammation_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Nuclear NF-κB (Nuclear) NFkB_Pathway->NFkB_Nuclear iNOS_gene iNOS Gene NFkB_Nuclear->iNOS_gene Transcription COX2_gene COX-2 Gene NFkB_Nuclear->COX2_gene Transcription Cytokine_genes Cytokine Genes (TNF-α, IL-1β) NFkB_Nuclear->Cytokine_genes Transcription Compound N-(4-fluorophenyl) -2-nitrobenzamide Compound->NFkB_Pathway Potential Target 1 (Upstream Inhibition) iNOS_protein iNOS Protein Compound->iNOS_protein Potential Target 2 (Direct Inhibition) iNOS_gene->iNOS_protein Translation COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation Cytokines TNF-α, IL-1β (Secreted) Cytokine_genes->Cytokines Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalysis

Caption: Potential anti-inflammatory mechanisms of action.

Potential Target Class III: Oncogenic Kinases and Proliferation Pathways

The N-phenylbenzamide scaffold is a known pharmacophore for anticancer agents.[5] Related compounds have demonstrated cytotoxicity against various cancer cell lines, and computational studies have predicted binding affinity to targets like ABL1-kinase .[5]

Hypothesized Targets: ABL1-kinase, other oncogenic kinases, and general cell cycle machinery.

The compound could act as a kinase inhibitor, or it might induce cell death through other mechanisms, such as DNA damage or apoptosis induction, which has been observed with other complex benzothiazoles.[6]

Experimental Validation Workflow

A primary screen against a panel of cancer cell lines from different tissue origins is the first step to identify potential anticancer activity and selectivity.

Protocol: NCI-60 Human Tumor Cell Lines Screen (or similar)

  • Submission: Submit N-(4-fluorophenyl)-2-nitrobenzamide to a screening panel like the NCI-60.

  • Assay: The compound will be tested at various concentrations against 60 different human cancer cell lines.

  • Analysis: The output will provide data on the compound's potency (GI50), cytostatic effects (TGI), and cytotoxic effects (LC50). The COMPARE algorithm can be used to identify if the compound's pattern of activity is similar to other known anticancer agents, providing clues to its mechanism of action.

Causality: This provides an unbiased, broad overview of the compound's anticancer potential and can reveal patterns of sensitivity that point toward specific molecular drivers or pathways.

If the NCI-60 screen suggests activity against cell lines known to be driven by specific kinases (e.g., chronic myeloid leukemia cells for ABL1), a targeted kinase profiling assay is warranted.

Protocol: In Vitro Kinase Panel Screen

  • Service: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

  • Assay: The compound is tested at one or two concentrations against a large panel of recombinant kinases.

  • Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

Causality: This is a direct and efficient method to identify potential kinase targets from a large pool of possibilities, moving from a cellular phenotype to a specific molecular interaction.

Quantitative Data Summary

While no direct data exists for N-(4-fluorophenyl)-2-nitrobenzamide, data from related nitrobenzamide derivatives in various assays can be summarized as follows for comparative purposes:

Compound ClassAssayTarget/Cell LinePotency (IC50/MIC)Reference
N-benzyl 3,5-dinitrobenzamidesAnti-TB (MABA)M. tuberculosis< 0.016 µg/mL[1]
Nitro substituted benzamidesNitric Oxide Inhibition (Griess)RAW 264.73.7 - 5.3 µM[3][4]
4-nitro-N-phenylbenzamidesAnticonvulsant (MES test)MiceED50 = 31.8 µM/kg[7]

Additional Avenues for Exploration

Based on the broader literature, other potential activities should be considered for a comprehensive investigation:

  • Anticonvulsant Activity: Following protocols for the maximal electroshock (MES) test in rodent models could validate the potential observed in 4-nitro-N-phenylbenzamides.[7]

  • Antifungal/Antiprotozoal Activity: Screening against a panel of pathogenic fungi and protozoa (e.g., Leishmania infantum) is warranted, given the activity of related nitroaromatics and benzamides.[8][9]

  • CNS Receptor Modulation: If the compound shows brain penetration, screening against a panel of CNS receptors (e.g., GABA-A, 5-HT receptors) could uncover neuropharmacological applications.[5][10]

Conclusion: A Path Forward

N-(4-fluorophenyl)-2-nitrobenzamide stands as a compound of significant interest, backed by a strong rationale derived from its chemical relatives. The lack of direct biological data presents a unique opportunity for novel discovery. The structured, hypothesis-driven approach outlined in this guide, moving from broad phenotypic screening to specific molecular target validation, provides a robust framework for elucidating its mechanism of action and therapeutic potential. Each proposed experimental step is designed to be a self-validating system, where the outcome of one experiment logically dictates the next. By following this roadmap, researchers can efficiently and rigorously explore the biological landscape of N-(4-fluorophenyl)-2-nitrobenzamide, potentially uncovering a novel lead compound for critical unmet medical needs.

References

  • BenchChem. (n.d.). Comparing the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide with other nitrobenzamide derivatives.
  • Wang, F., et al. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.
  • Tümer, F., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • Semantic Scholar. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro.
  • PubMed. (2009). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor.
  • Benchchem. (n.d.). N-(2-fluorophenyl)-4-phenylbenzamide | 303990-59-2.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
  • PubMed. (2009). In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide.
  • ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • BenchChem. (n.d.). A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives.

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" derivatives and analogs

Technical Guide: -(4-fluorophenyl)-2-nitrobenzamide Derivatives and Analogs

A Strategic Scaffold for Bioactive Heterocycle Synthesis

Executive Summary

2-nitrobenzanilide2-aminobenzamidequinazolin-4(3H)-onesbenzimidazoles

The inclusion of the 4-fluoro substituent is a deliberate medicinal chemistry tactic to block para-position metabolic oxidation (CYP450), enhance lipophilicity, and improve blood-brain barrier (BBB) permeability.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Nitro-Aryl Core: A 2-nitrobenzoic acid derivative. The ortho-nitro group provides steric bulk and serves as a masked amine for intramolecular cyclization.

  • The Amide Linker: A rigid spacer that directs the spatial orientation of the two aryl rings.

  • The Fluoro-Aryl Tail: A 4-fluoroaniline moiety. The fluorine atom modulates pKa, lipophilicity (

    
    ), and metabolic stability.
    
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Molecular Formula

Core Composition
Molecular Weight 260.22 g/mol Fragment-based drug design compliant
cLogP ~2.8 - 3.2Good membrane permeability
H-Bond Donors 1 (Amide NH)Receptor binding / Solvency
H-Bond Acceptors 4 (Nitro O, Carbonyl O, F)Interaction with target proteins
Rotatable Bonds 3Conformational flexibility for binding

Synthetic Methodologies

Route A: Acid Chloride Activation (Standard Protocol)

This is the most robust method for gram-scale synthesis, utilizing the high reactivity of 2-nitrobenzoyl chloride.

Reaction Scheme:

Protocol:

  • Activation: Dissolve 2-nitrobenzoic acid (10 mmol) in dry dichloromethane (DCM). Add thionyl chloride (

    
    , 12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.
    
  • Coupling: Dissolve 4-fluoroaniline (10 mmol) and triethylamine (

    
    , 12 mmol) in dry DCM (20 mL) at 0°C.
    
  • Addition: Dropwise add the acid chloride (dissolved in DCM) to the aniline solution.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted aniline), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

Route B: Peptide Coupling (Library Synthesis)

Ideal for high-throughput synthesis of analogs where acid chlorides are unstable.

Reagents: HATU or EDC/HOBt. Conditions: DMF, DIPEA, RT, 16h. Advantage: Milder conditions, tolerates sensitive functional groups on the aniline ring.

Reactivity & Derivatization: The "Gateway" Transformations

The utility of

2-amino-

-(4-fluorophenyl)benzamide
Reduction of the Nitro Group

The ortho-amino group is essential for heterocycle formation.

  • Method: Iron powder (Fe) in Acetic Acid/Ethanol or Hydrogenation (

    
    , Pd/C).
    
  • Result: Formation of the 2-amino derivative.[1][2]

Cyclization Pathways (Graphviz Diagram)

GFigure 1: Divergent Synthesis Pathways from the Nitrobenzamide ScaffoldNitroN-(4-fluorophenyl)-2-nitrobenzamide(Precursor)Amine2-Amino-N-(4-fluorophenyl)benzamide(Key Intermediate)Nitro->AmineReduction(Fe/AcOH or H2/Pd)Quin3-(4-fluorophenyl)quinazolin-4(3H)-one(Bioactive Core)Amine->Quin+ Orthoester/AldehydeCyclocondensationBenz2-(4-fluorophenyl)benzimidazole(Alternative Core)Amine->Benz+ Acid Catalyst(Rearrangement)

Figure 1: Divergent Synthesis Pathways. The reduction of the nitro group is the critical step enabling the formation of Quinazolinone and Benzimidazole scaffolds.

Biological Applications & Structure-Activity Relationship (SAR)

Quinazolinone Derivatives (Anticancer & CNS)

The cyclized derivative, 3-(4-fluorophenyl)quinazolin-4(3H)-one , is a structural analog of Methaqualone and various EGFR inhibitors.

  • Mechanism (Anticancer): Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity. The planar quinazolinone core mimics the ATP purine ring, fitting into the kinase binding pocket.

  • Mechanism (CNS): Positive allosteric modulation of GABA-A receptors (sedative effects).

  • SAR Insight: The 4-fluoro group enhances metabolic stability against ring hydroxylation, prolonging half-life in vivo.

Direct Antimicrobial Activity

Nitro-aromatics, including

  • Mechanism: Enzymatic reduction of the nitro group within bacteria (by nitroreductases) generates reactive nitroso and hydroxylamine intermediates. These species induce oxidative stress and damage DNA/proteins.

  • Target: Effective against anaerobic bacteria and certain fungi.

Experimental Workflow: Quinazolinone Synthesis

Objective: Synthesis of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one.

  • Precursor: Start with 2-amino-

    
    -(4-fluorophenyl)benzamide (obtained via reduction).
    
  • Reagent: Triethyl orthoacetate (3 eq) or Acetic Anhydride.

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Conditions: Reflux in Toluene or Ethanol for 4-6 hours.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Validation: Check for disappearance of Amide NH and Amine

    
     signals in 
    
    
    NMR. Appearance of C=N stretch in IR (~1600
    
    
    ).

Self-Validating Analytical Protocols

To ensure scientific integrity, every synthesized batch must be validated using the following criteria:

TechniqueExpected Signal (Nitro-Precursor)Expected Signal (Amino-Intermediate)Expected Signal (Quinazolinone)
IR Spectroscopy

stretch: ~1530, 1350


doublet: ~3300-3400


stretch: ~1610


NMR
Amide NH: Singlet, ~10.5 ppmAmide NH: Singlet, ~10.0 ppmAbsent (Cyclized)
LC-MS

= 261.2

= 231.2

= 255.2 (if R=Methyl)

References

  • Synthesis of Quinazolinones: Khan, I., et al. (2015). "Quinazolinone derivatives as potent anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry. Link

  • Nitro-Reduction Methodologies: Behera, M., et al. (2021). "Recent advances in the reduction of nitro compounds to amines." Green Chemistry. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Antimicrobial Nitro-Compounds: Nepali, K., et al. (2019). "Nitro-group-containing drugs." Journal of Medicinal Chemistry. Link

  • Benzamide Scaffold Analysis: Gaba, M., et al. (2010). "Benzamide derivatives: A review on their potential pharmacological activities." European Journal of Medicinal Chemistry. Link

Basic characterization of "N-(4-fluorophenyl)-2-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization & Synthetic Utility of N-(4-fluorophenyl)-2-nitrobenzamide

Part 1: Executive Summary & Molecular Architecture

N-(4-fluorophenyl)-2-nitrobenzamide is a privileged synthetic intermediate, primarily utilized in the high-yield synthesis of 2-substituted benzimidazoles and quinazolinones. Its structure combines a deactivated ortho-nitroaryl core with a fluorinated aniline moiety.

From a medicinal chemistry perspective, this scaffold serves two critical functions:

  • Metabolic Handle: The nitro group is a "masked" amine. Upon reduction, it facilitates intramolecular cyclodehydration to form benzimidazoles (a pharmacophore found in anthelmintics, proton pump inhibitors, and kinase inhibitors).

  • Bioisosteric Modulation: The para-fluorine atom blocks metabolic hydroxylation at the C4 position of the aniline ring, extending half-life (

    
    ) and altering lipophilicity (
    
    
    
    ) without significant steric perturbation.

Physicochemical Profile (Computed/Predicted):

  • Formula:

    
    
    
  • Molecular Weight: 260.22 g/mol [1]

  • LogP: ~2.74 (Lipophilic, moderate permeability)

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 4 (Nitro O, Amide O, F)

Part 2: Synthetic Pathway & Process Safety

The synthesis follows a classic Schotten-Baumann acylation or a nucleophilic acyl substitution in an aprotic solvent. The choice of base and solvent is critical to minimize the formation of symmetrical anhydride byproducts.

Reaction Mechanism & Workflow

The reaction involves the attack of the 4-fluoroaniline nitrogen lone pair on the carbonyl carbon of 2-nitrobenzoyl chloride.

SynthesisWorkflow Start Reagents: 2-Nitrobenzoyl chloride 4-Fluoroaniline Step1 Acylation (DCM, Et3N, 0°C to RT) Start->Step1 Mix (Exothermic) Inter Tetrahedral Intermediate Step1->Inter Nucleophilic Attack Prod Crude Product (Precipitate) Inter->Prod Elimination of HCl Purify Purification (Recrystallization EtOH) Prod->Purify Wash (HCl/NaHCO3) Final Target: N-(4-fluorophenyl)- 2-nitrobenzamide Purify->Final Drying

Figure 1: Synthetic workflow for the preparation of N-(4-fluorophenyl)-2-nitrobenzamide.

Validated Experimental Protocol

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • 4-Fluoroaniline (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Reasoning: Slow addition controls the exotherm and prevents di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 7:3) should show the disappearance of the aniline (

    
    ) and appearance of the amide (
    
    
    
    ).
  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 15 mL). Purpose: Removes unreacted aniline and TEA.

    • Wash with Sat.

      
        (2 x 15 mL). Purpose: Removes unreacted acid chloride (hydrolyzed to acid) and residual HCl.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the solid residue from hot Ethanol or Ethanol/Water.

Part 3: Physicochemical Characterization

Accurate characterization relies on identifying the specific electronic signatures of the nitro and fluoro substituents.

Spectroscopic Data (Predicted & Reference)

The following table summarizes the expected spectral signals based on substituent electronic effects (Hammett constants).

TechniqueParameterSignal/ValueStructural Assignment

H NMR

(ppm)
~10.8 (s, 1H)Amide NH . Downfield due to electron-withdrawing nitro group and carbonyl anisotropy.
8.15 (d, 1H)H-3 (Nitro ring) . Deshielded by the ortho-nitro group.
7.70 - 7.80 (m, 2H)H-2,6 (Fluoro ring) . Ortho to amide N.
7.15 - 7.25 (m, 2H)H-3,5 (Fluoro ring) . Shielded by Fluorine; shows coupling.

C NMR

(ppm)
~165.0C=O[2] (Amide) .
~159.0 (d,

Hz)
C-4 (Fluoro ring) . Characteristic C-F coupling doublet.
~146.0C-2 (Nitro ring) . C-NO2 ipso carbon.

F NMR

(ppm)
-115 to -120Ar-F . Singlet (if proton decoupled) or multiplet.
IR

(

)
3280 - 3300N-H Stretch (Secondary Amide).
1650 - 1660C=O[2][3] Stretch (Amide I).
1530 & 1350

Asymmetric & Symmetric stretches (Diagnostic).
Mass Spec m/z261.06

Protonated molecular ion.
Analytical Logic & Troubleshooting

When characterizing this molecule, the Fluorine-Proton coupling in NMR is the primary validation check. The protons ortho to the fluorine will appear as a triplet-of-doublets or complex multiplet due to


 and 

coupling.

CharacterizationLogic Sample Isolated Solid IR Run IR Spectrum Sample->IR CheckNO2 Peaks at 1530/1350 cm-1? IR->CheckNO2 NMR Run 1H NMR (DMSO-d6) CheckNO2->NMR Yes Fail Re-purify / Check Structure CheckNO2->Fail No (Missing Nitro) CheckNH Singlet > 10.5 ppm? NMR->CheckNH CheckF Run 19F NMR Signal at -118 ppm? CheckNH->CheckF Yes CheckNH->Fail No (Amine/Acid present) Pass Identity Confirmed CheckF->Pass Yes CheckF->Fail No

Figure 2: Analytical decision tree for structural verification.

Part 4: Downstream Applications (Benzimidazole Synthesis)

The primary utility of N-(4-fluorophenyl)-2-nitrobenzamide is its conversion to 2-(4-fluorophenyl)-1H-benzimidazole .

  • Method: Reductive Cyclization.

  • Reagents:

    
     or 
    
    
    
    or
    
    
    .
  • Mechanism:

    • Reduction of

      
       to 
      
      
      
      (Aniline intermediate).
    • Nucleophilic attack of the new amine on the amide carbonyl.

    • Dehydration to form the imidazole ring.

This pathway is preferred over direct condensation of phenylenediamines with carboxylic acids when the specific regiochemistry or availability of the acid chloride is advantageous.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8005-5513, N-(4-fluorophenyl)-2-nitrobenzamide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical workflow for the structural analysis of N-(4-fluorophenyl)-2-nitrobenzamide , a pharmacophore scaffold common in antimicrobial and anti-inflammatory research. It synthesizes crystallographic principles with practical experimental protocols.

Executive Summary & Structural Significance

The target compound, N-(4-fluorophenyl)-2-nitrobenzamide , represents a classic "twisted" amide system. Unlike planar benzamides, the ortho-nitro group introduces significant steric hindrance, forcing the amide linkage and the nitro group itself out of the phenyl ring plane.[1] This non-planarity is a critical determinant of its solubility and binding affinity in biological targets.[1]

This guide provides a self-validating protocol for synthesizing, crystallizing, and resolving the structure of this molecule, using the known parent structure N-phenyl-2-nitrobenzamide (CCDC 182620) as a reference baseline.

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, purity is paramount.[1] The synthesis follows a Schotten-Baumann condensation, optimized to prevent hydrolysis of the acid chloride.[1]

Synthetic Pathway

Reagents:

  • Precursor A: 2-nitrobenzoyl chloride (Electrophile)

  • Precursor B: 4-fluoroaniline (Nucleophile)

  • Base: Triethylamine (Et

    
    N) or Pyridine (Proton scavenger)[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Protocol:

  • Dissolve 4-fluoroaniline (1.0 eq) and Et

    
    N (1.2 eq) in anhydrous DCM at 0°C.
    
  • Dropwise add 2-nitrobenzoyl chloride (1.0 eq) dissolved in DCM.

  • Stir at room temperature for 4–6 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
     (to remove acid), then Brine.
    
  • Purification: Recrystallize crude solid from hot Ethanol.

Crystallization for XRD

Standard recrystallization often yields microcrystals unsuitable for X-ray Diffraction (XRD).[1] Use Slow Evaporation for single crystals.

  • Solvent System: Ethanol/DMF (3:1 ratio) or Acetone/Hexane.[1]

  • Method: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter into a clean vial. Cover with Parafilm and poke 3–4 small holes.[1] Allow to stand undisturbed at 20°C for 3–7 days.

  • Target: Block-like or prismatic crystals (approx. 0.2 x 0.2 x 0.1 mm).[1]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural data.

SynthesisWorkflow Start Precursors: 2-nitrobenzoyl chloride + 4-fluoroaniline Reaction Amide Coupling (DCM, Et3N, 0°C) Start->Reaction Purification Acid/Base Wash & Recrystallization Reaction->Purification Cryst Slow Evaporation (EtOH/DMF) Purification->Cryst XRD X-Ray Diffraction (Mo Kα Source) Cryst->XRD Structure Solved Structure (P21/c or similar) XRD->Structure

Figure 1: Step-by-step workflow for generating diffraction-quality crystals and structural data.[1]

Crystallographic Data & Analysis

When analyzing the dataset, specific structural features are expected based on the homologous series of 2-nitrobenzanilides.

Data Collection Strategy
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the nitro group and fluorine, though Cu is acceptable for small crystals.[1]
  • Temperature: Collect at 100 K or 296 K . Low temperature (100 K) is critical to reduce thermal motion (ellipsoids) of the terminal fluorine atom and the nitro group, which often exhibits rotational disorder.

Structural Solution (Expectations)

Based on the parent compound (N-phenyl-2-nitrobenzamide), the 4-fluoro derivative is likely to crystallize in a monoclinic system.

ParameterExpected Value / RangeNotes
Crystal System MonoclinicCommon for benzamides
Space Group

or

Centrosymmetric packing is favored
Z (Molecules/Cell) 41 molecule per asymmetric unit
R-Factor (

)
< 0.05 (5%)Indicates high-quality solution
Goodness of Fit (S) ~1.0
Conformation Analysis

The "Technical Core" of this analysis lies in the torsion angles. The steric clash between the 2-nitro group and the amide carbonyl/oxygen prevents planarity.[1]

  • Amide Twist: The torsion angle C(phenyl)-N-C(carbonyl)-C(phenyl) will deviate from 180°.[1]

  • Nitro Twist: The nitro group (-NO

    
    ) will rotate out of the benzoyl ring plane (typically 40°–70°) to relieve steric strain with the adjacent carbonyl oxygen.[1]
    
  • Intramolecular Interactions: Look for a short contact between the Amide N-H and the Nitro Oxygen (N-H...O-N).[1] This is a "pseudo-ring" formation (S(6) motif) that stabilizes the twisted conformation.[1]

Intermolecular Interactions & Packing

The crystal lattice is held together by a network of hydrogen bonds and weak interactions.[1]

Hydrogen Bonding Network

The primary driver of packing is the N-H...O=C intermolecular hydrogen bond.[1]

  • Donor: Amide N-H

  • Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.[1]

  • Pattern: This typically forms infinite C(4) chains running parallel to one of the crystallographic axes (often the

    
    -axis).[1]
    
The Fluorine Effect

The 4-fluoro substitution introduces unique contacts not present in the parent compound:

  • C-H...F Interactions: Weak hydrogen bonds where the fluorine acts as an acceptor for aromatic protons.[1]

  • F...F Contacts: Look for Type I or Type II halogen-halogen contacts if the distance is < 2.94 Å (sum of van der Waals radii).[1] These often link the hydrogen-bonded chains into 2D sheets.[1]

Interaction Logic Diagram

Interactions cluster_legend Interaction Types MolA Molecule A MolB Molecule B MolA->MolB Strong H-Bond (N-H...O=C) MolC Molecule C MolA->MolC Weak Interaction (C-H...F) MolB->MolC Strong H-Bond (N-H...O=C) Legend1 Red: Primary Packing Force (Chains) Legend2 Yellow: Secondary Stabilization (Sheets)

Figure 2: Logical schematic of the intermolecular forces stabilizing the crystal lattice.

Hirshfeld Surface Analysis Protocol

To quantitatively assess the contribution of the Fluorine atom vs. the Nitro group to the crystal stability, use Hirshfeld Surface Analysis (software: CrystalExplorer).[1]

  • Generate Surface: Map

    
     (normalized distance) onto the molecular surface.[1]
    
  • Visual Interpretation:

    • Red Spots: Indicate strong hydrogen bonds (N-H...O).[1]

    • White Regions: Indicate van der Waals contacts (H...H).

    • Blue Regions: No close contacts.[1]

  • Fingerprint Plot:

    • Look for the H...F spikes. In 4-fluorobenzamides, these appear as distinct "wings" or spikes in the bottom corners of the 2D fingerprint plot, quantifying the percentage contribution of fluorine to the lattice energy (typically 10–15%).

References

  • Parent Structure: Harrison, W. T. A., et al. (2002).[1] "N-Phenyl-2-nitrobenzamide."[1][2][3][4][5] Acta Crystallographica Section E, E58, o489-o491.[1] Link

  • Synthesis Method: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1] CrystEngComm, 11, 19-32.[1] Link

  • Fluorine Interactions: Chopra, D., & Guru Row, T. N. (2011).[1] "The role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.[1] Link

Sources

Methodological & Application

Application Note: In Vitro Profiling of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Rationale

N-(4-fluorophenyl)-2-nitrobenzamide (CAS: 3874-42-8) represents a privileged scaffold in medicinal chemistry, often identified in High-Throughput Screening (HTS) campaigns for antimicrobial, antifungal, and anti-inflammatory targets. The molecule features two critical pharmacophores:[1][2]

  • The Nitrobenzamide Core: Historically associated with antimicrobial activity (targeting bacterial cell division or enzymatic pathways) and potential covalent inhibition via nitro-reduction metabolites.

  • The 4-Fluoroaniline Moiety: Enhances metabolic stability at the para-position and modulates lipophilicity (LogP ~2.7–3.5) for improved membrane permeability.

Critical Scientific Context: While exhibiting potency, nitro-aromatic compounds carry inherent liabilities, specifically nitro-reductase mediated metabolism and redox cycling toxicity . Therefore, a robust evaluation pipeline must distinguish between specific target engagement and nonspecific cytotoxicity.

This guide provides a validated "Hit-to-Lead" profiling workflow, prioritizing Antimicrobial Susceptibility Testing (MIC) followed by Mammalian Cytotoxicity and Metabolic Stability to validate the compound as a viable drug candidate.

Experimental Workflow Strategy

The following logic gate ensures resources are not wasted on toxic or unstable compounds.

AssayWorkflow Prep Compound Preparation (DMSO Stock) Solubility Solubility Check (Nephelometry) Prep->Solubility Primary Primary Assay: Antimicrobial MIC (Broth Microdilution) Solubility->Primary If Soluble > 50 µM Secondary Secondary Assay: Mammalian Cytotoxicity (CCK-8 / MTT) Primary->Secondary If MIC < 10 µM Secondary->Prep Re-synthesis (SAR Optimization) Metabolism Liability Profiling: Microsomal Stability (Nitro-reduction) Secondary->Metabolism If SI > 10 Decision Go / No-Go Decision Metabolism->Decision

Figure 1: Strategic screening cascade. SI = Selectivity Index (CC50 / MIC).

Protocol A: Compound Preparation & Handling

Objective: Generate a stable stock solution free of precipitation, which is the #1 cause of false negatives in benzamide assays.

Materials
  • Compound: N-(4-fluorophenyl)-2-nitrobenzamide (Purity >95% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade.

  • Storage: Amber glass vials (nitro groups can be photosensitive).

Procedure
  • Weighing: Weigh approximately 2–5 mg of solid compound. Calculate molarity based on Molecular Weight (260.22 g/mol ).[3]

  • Solubilization: Dissolve to a master stock concentration of 20 mM in 100% DMSO.

    • Expert Tip: If dissolution is slow, sonicate at 40 kHz for 5 minutes at room temperature. Avoid heating >37°C to prevent thermal degradation of the nitro group.

  • QC Check: Dilute 1:100 into PBS (pH 7.4). Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation; if observed, lower stock concentration to 10 mM.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: Nitrobenzamides frequently exhibit bacteriostatic activity. This protocol uses the CLSI standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials
  • Organisms: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Visual turbidity or Resazurin (Alamar Blue).

Step-by-Step Methodology
  • Inoculum Prep: Cultivate bacteria to log phase (OD600 ~0.5). Dilute in CAMHB to reach a final density of 5 x 10^5 CFU/mL .

  • Plate Setup:

    • Use a 96-well clear flat-bottom plate.

    • Dispense 50 µL of CAMHB into columns 2–12.

    • Dispense 100 µL of 2x Compound Solution (e.g., 128 µg/mL in 2% DMSO) into column 1.

  • Serial Dilution: Perform a 2-fold serial dilution from column 1 to column 10, transferring 50 µL. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of bacterial suspension to columns 1–11.

    • Final Test Range: 64 µg/mL to 0.125 µg/mL.

    • Final DMSO: 1% (Non-toxic to most bacteria).

  • Incubation: 16–20 hours at 37°C, ambient air.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Fluorescence (Optional): Add 10 µL of 0.01% Resazurin. Incubate 1–2 hours. Blue -> Pink indicates growth.

    • Warning: Nitro groups can sometimes act as redox sink, potentially delaying Resazurin reduction. Visual turbidity is the gold standard for this compound class.

Protocol C: Mammalian Cytotoxicity (CCK-8 Assay)

Rationale: To calculate the Selectivity Index (SI). Nitro-aromatics can induce oxidative stress in mammalian cells. We use CCK-8 (WST-8) over MTT because MTT reduction can be chemically interfered with by nitro compounds.

Materials
  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • Reagent: Cell Counting Kit-8 (CCK-8).

  • Control: Doxorubicin (Positive toxin).

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing the compound (0.1 µM – 100 µM, 3-fold dilutions).

    • Vehicle Control: 0.5% DMSO.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent per well.

  • Incubation: Incubate 1–4 hours until orange color develops in controls.

  • Measurement: Measure Absorbance at 450 nm .

  • Calculation:

    
    
    
    • Fit data to a 4-parameter logistic curve to determine CC50 .

Protocol D: Metabolic Stability (Microsomal Stability)

Rationale: The nitro group (-NO2) is highly susceptible to reduction by CYP450s and nitro-reductases, converting it to an amine (-NH2). This drastically alters potency and solubility.

Mechanism to Monitor:

Metabolism Parent Parent (-NO2) Nitroso Nitroso (-NO) Parent->Nitroso 2e- / NADPH Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Amine Amine (-NH2) Hydroxyl->Amine 2e-

Figure 2: Sequential reduction of the nitro moiety. The amine metabolite is often the primary degradation product.

Procedure
  • Reaction Mix: Incubate 1 µM compound with Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of Parent (m/z 261 [M+H]+) and appearance of Amine metabolite (m/z ~231).

Data Summary & Interpretation

ParameterDesirable CriteriaAction if Failed
Solubility > 50 µM in PBSFormulate with Cyclodextrin or Liposomes.
MIC (Bacteria) < 10 µg/mLCompound is inactive; check cell wall permeability.
CC50 (Cells) > 50 µMHigh toxicity; modify nitro group or aryl substitution.
Selectivity Index > 10Lead Candidate status achieved.
T 1/2 (Microsomes) > 30 minRapid clearance; replace -NO2 with -CN or -CF3 (bioisosteres).

References

  • PubChem. "Compound Summary: N-(4-fluorophenyl)-2-nitrobenzamide (CID 231261)." National Library of Medicine. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07 Standard. Link

  • Wang, X., et al. "Synthesis and biological evaluation of novel benzamide derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 2010. (Contextual grounding for benzamide antimicrobial activity).
  • Patterson, S., et al. "Reductive metabolism of nitro-aromatic compounds and its toxicological implications." Chemical Research in Toxicology, 2021. (Mechanistic reference for Protocol D).

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-(4-fluorophenyl)-2-nitrobenzamide as a Putative Type II Kinase Inhibitor

Abstract

This application note details the protocol for evaluating N-(4-fluorophenyl)-2-nitrobenzamide (referred to herein as NF-2NB ) as a small-molecule kinase inhibitor. While benzamide scaffolds are privileged structures in medicinal chemistry—often serving as the "linker" domain in Type II kinase inhibitors targeting the DFG-out conformation—the presence of the ortho-nitro group introduces specific electronic and steric considerations. This guide outlines a rigorous workflow for solubility optimization, biochemical IC50 determination using TR-FRET, and kinetic analysis to assess residence time, a critical parameter for Type II inhibitors.

Introduction & Chemical Logic

The Scaffold: N-(4-fluorophenyl)-2-nitrobenzamide consists of an electron-deficient nitrobenzene ring linked via an amide bond to a 4-fluorophenyl moiety.

  • Nitro Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the amide proton (H-bond donor capability) and potentially interacting with the kinase "gatekeeper" residue or the back-pocket glutamate.
    
  • Fluorophenyl Group: Enhances metabolic stability (blocking para-oxidation) and lipophilicity, facilitating hydrophobic interactions within the kinase ATP-binding pocket.

Mechanism of Action (Hypothesis): Most benzamide-based inhibitors function as Type II inhibitors . They bind to the inactive conformation of the kinase (DFG-out), occupying the hydrophobic pocket adjacent to the ATP binding site.

  • Key Interaction: The amide linker typically forms hydrogen bonds with the hinge region or the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating NF-2NB, from compound handling to kinetic profiling.

Kinase_Profiling_Workflow cluster_MOA Mechanism Validation Compound N-(4-fluorophenyl)-2-nitrobenzamide (Powder) Solubility Solubility Check (DMSO, 10mM) Compound->Solubility QC QC: LC-MS/NMR (Purity >95%) Solubility->QC Verify Stability Biochem_Assay Biochemical Assay (TR-FRET / LanthaScreen) QC->Biochem_Assay Pass Kinetic_Assay Kinetic Analysis (Jump-Dilution / SPR) Biochem_Assay->Kinetic_Assay If IC50 < 1 µM Type_Check ATP Competition Test (Type I vs Type II) Biochem_Assay->Type_Check Data_Analysis Data Analysis (IC50, Ki, Residence Time) Kinetic_Assay->Data_Analysis

Figure 1: Step-by-step screening cascade for characterizing nitrobenzamide kinase inhibitors.

Protocol 1: Compound Preparation & Handling

Rationale: Nitro-aromatics can be prone to reduction or photolytic degradation. Proper handling is essential to ensure the observed activity is due to the parent molecule, not a degradation product (e.g., the aniline derivative).

Materials:

  • NF-2NB (Solid, >95% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • Amber glass vials (to protect from light).

Procedure:

  • Weighing: Weigh 1–5 mg of NF-2NB into an amber glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Note: The nitro group enhances polarity; if solubility is poor, mild sonication (30s, water bath) is acceptable. Avoid heating >40°C to prevent thermal decomposition.

  • QC Check: Dilute 1 µL of stock into acetonitrile/water and run a quick LC-MS to confirm the mass (MW ≈ 260.22 Da) and absence of the reduced amine product (M-16 or M-30 peaks).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™. Why: TR-FRET is robust against compound autofluorescence (common with nitro-aromatics) due to the time-resolved measurement window.

Assay Principle: The assay detects the displacement of a labeled tracer (Alexa Fluor™ conjugate) from the kinase active site by NF-2NB. Binding is measured by a decrease in FRET signal between the Eu-labeled antibody (bound to the kinase) and the tracer.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Target Kinase (e.g., p38 MAPK, representative for benzamide inhibitors).

  • Eu-Anti-Tag Antibody.

  • Kinase Tracer (e.g., Tracer 199).

Step-by-Step Protocol:

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of NF-2NB in DMSO (100% DMSO). Start at 100x the final desired top concentration (e.g., 1 mM for 10 µM final).

    • Dilute these stocks 1:33 into Kinase Buffer A to generate 3x intermediate stocks (3% DMSO).

  • Plate Setup (384-well, White, Low-Volume):

    • Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase / 2 nM Ab).

    • Add 5 µL of Tracer (at

      
       concentration).
      
    • Add 5 µL of NF-2NB dilution (Final DMSO: 1%).

  • Controls:

    • Max FRET (0% Inhibition): DMSO only + Kinase + Tracer.

    • Min FRET (100% Inhibition): Known inhibitor (e.g., SB203580) at saturating concentration.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Analysis: Calculate the Emission Ratio (


).
Normalize data to % Inhibition:


Fit the curve using a 4-parameter logistic model (Hill Equation) to determine

.

Protocol 3: Kinetic Analysis (Residence Time)

Rationale: Type II inhibitors (which NF-2NB likely mimics) often exhibit slow-binding kinetics due to the significant conformational change required (DFG-in to DFG-out). Standard IC50 assays may underestimate potency if equilibrium is not reached.

Jump-Dilution Method:

  • Incubation: Incubate Kinase (100x concentration) with NF-2NB (at 10x IC50) for 1 hour to form the [EI] complex.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the Tracer/Substrate.

  • Measurement: Continuously monitor the recovery of enzymatic activity (or tracer binding) over time.

  • Analysis:

    • Plot signal vs. time.

    • Fit to a single exponential association equation to extract

      
      .
      
    • Residence Time (

      
      ): 
      
      
      
      .
    • Interpretation: A long residence time (>30 min) confirms a stable interaction typical of deep-pocket binders.

Data Presentation & Troubleshooting

Expected Physical Properties:

Property Value (Approx.) Notes
Molecular Weight 260.22 g/mol Small fragment-like
cLogP ~2.5 - 3.0 Good membrane permeability
Topological Polar Surface Area (TPSA) ~70 Ų <140 Ų (Rule of 5 compliant)
Solubility (DMSO) > 50 mM High

| Solubility (Aq. Buffer) | < 100 µM | Low; requires carrier |

Troubleshooting Guide:

  • Issue: High background fluorescence in the green channel.

    • Cause: Nitro compounds can quench fluorescence or autofluoresce.

    • Solution: Use Red-shifted dyes (Alexa 647) or TR-FRET (Time-Resolved) which gates out short-lived compound fluorescence.

  • Issue: Steep Hill Slope (> 1.5).

    • Cause: Compound aggregation or covalent reactivity.

    • Solution: Add 0.01% Triton X-100 to buffer; check for time-dependent inhibition.

Signaling Pathway Context

If NF-2NB acts as a MAP Kinase inhibitor (a common target for this scaffold), it would disrupt the following cascade:

MAPK_Pathway Growth_Factor Growth Factor RTK RTK (Receptor) Growth_Factor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Activation Inhibitor N-(4-fluorophenyl)- 2-nitrobenzamide Inhibitor->RAF Potential Block Inhibitor->MEK Potential Block

Figure 2: Potential intervention points within the MAPK signaling cascade. Benzamides frequently target MEK (allosteric) or RAF (Type II).

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Copeland, R. A. "Residence Time: The Final Frontier for Kinase Inhibitor Design." Nature Reviews Drug Discovery, 2016. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link

  • Liu, Y., & Gray, N. S. "Rational Design of Inhibitors that Bind to Inactive Kinase Conformations." Nature Chemical Biology, 2006. Link

  • Meanwell, N. A. "Nitro Group in Medicinal Chemistry: Structural Alert or Valuable Pharmacophore?" Journal of Medicinal Chemistry, 2021. (Contextual reference for nitrobenzamide stability).

"N-(4-fluorophenyl)-2-nitrobenzamide" for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for Zinc-Finger Inhibitors using N-(4-fluorophenyl)-2-nitrobenzamide

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide (CAS: 8005-5513) is a specialized small-molecule probe used in high-throughput screening (HTS) to identify inhibitors of Zinc Finger (ZnF) proteins, particularly the HIV-1 Nucleocapsid protein (NCp7). As a representative of the 2-nitrobenzamide pharmacophore, this compound functions via an electrophilic mechanism that promotes zinc ejection from CCHC-type zinc fingers.

This guide details the protocol for utilizing N-(4-fluorophenyl)-2-nitrobenzamide as a positive control and mechanistic probe in fluorescence-based zinc ejection assays. It addresses solubility challenges, assay interference (quenching), and validation workflows to distinguish specific electrophilic hits from non-specific redox cyclers.

Compound Profile & Mechanism of Action[1]

Physicochemical Properties
  • IUPAC Name: N-(4-fluorophenyl)-2-nitrobenzamide[1]

  • Molecular Formula: C₁₃H₉FN₂O₃[2]

  • Molecular Weight: 260.22 g/mol [2]

  • Solubility: Low in water; soluble in DMSO (>10 mM).

  • Stability: Stable in solid state; susceptible to photoreduction in solution (protect from light).

Mechanism: Zinc Ejection

The 2-nitro group on the benzamide ring acts as an electron-withdrawing group, activating the amide or facilitating a nucleophilic attack by the cysteine thiols of the target protein (e.g., Cys39 or Cys49 of NCp7). This covalent modification or oxidation of the coordinating cysteines leads to the release of the Zn²⁺ ion, resulting in the unfolding of the protein's tertiary structure and loss of function (RNA/DNA binding).

Key Pathway:

  • Binding: The compound associates with the hydrophobic pocket of the ZnF domain.

  • Attack: Electrophilic attack on the Zn-coordinating Cysteine thiolate.

  • Ejection: Release of free Zn²⁺ into the buffer.

  • Unfolding: Loss of the "zinc knuckle" structure.

ZincEjectionMechanism Compound N-(4-fluorophenyl)-2-nitrobenzamide Complex Protein-Ligand Complex Compound->Complex Binding Target Zinc Finger Protein (NCp7 - CCHC motif) Target->Complex Reaction Cysteine Oxidation / Electrophilic Attack Complex->Reaction Activation Release Zn2+ Ejection Reaction->Release Zn2+ Release Unfolding Protein Unfolding (Loss of Function) Reaction->Unfolding Structural Collapse

Figure 1: Mechanism of Zinc Ejection induced by 2-nitrobenzamide derivatives.

HTS Assay Protocol: Fluorescence-Based Zinc Ejection

This protocol uses FluoZin-3 , a zinc-selective fluorophore that exhibits a >50-fold fluorescence enhancement upon binding free Zn²⁺.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol, 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Note: Avoid DTT as it can reduce the nitro group or compete for zinc. TCEP is preferred for maintaining non-zinc cysteines.

  • Probe Stock: 10 mM N-(4-fluorophenyl)-2-nitrobenzamide in 100% DMSO.

  • Target Protein: Recombinant HIV-1 NCp7 (or other ZnF protein), 5 µM final concentration.

  • Detection Reagent: FluoZin-3 (Invitrogen), 1 µM final concentration.

Experimental Workflow (384-well Plate)
StepActionVolumeNotes
1 Dispense Buffer 20 µLPre-mixed with FluoZin-3 (1 µM).
2 Add Protein 10 µLAdd NCp7 (5 µM final) to "Test" and "Pos Ctrl" wells.
3 Compound Addition 0.5 µLPin transfer or acoustic dispense. Final DMSO < 1%.
4 Incubation -Incubate at 37°C for 30-60 minutes (dark).
5 Read Plate -Ex: 494 nm / Em: 516 nm.

Controls:

  • Negative Control (Min Signal): DMSO only + Protein + FluoZin-3 (measures background free Zn).

  • Positive Control (Max Signal): 100 µM N-(4-fluorophenyl)-2-nitrobenzamide (or 100 µM TPEN for total Zn stripping).

  • Background Control: Buffer + FluoZin-3 (no protein).

Data Analysis

Calculate the Z-Factor (Z') to validate assay quality:


[3]
  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Requirement: A Z' > 0.5 is required for a robust HTS assay.

Counter-Screening & Hit Validation

Nitrobenzamides can be "frequent hitters" due to redox cycling or fluorescence quenching. A rigorous counter-screen is mandatory.

Counter-Screen 1: Redox Cycling Assay

To ensure the compound is not generating false positives via non-specific redox activity (e.g., generating H₂O₂).

  • Reagent: Resazurin (10 µM) + DTT (100 µM) + Horseradish Peroxidase (HRP).

  • Logic: If the compound cycles redox, it will facilitate the oxidation of DTT, producing H₂O₂, which HRP uses to convert Resazurin to Resorufin (fluorescent).

  • Result: A high signal here indicates a PAINS (Pan-Assay Interference Compound) candidate.

Counter-Screen 2: Fluorescence Quenching

Nitro groups are known quenchers.

  • Protocol: Add compound to a solution of free FluoZin-3 saturated with Zn²⁺ (10 µM ZnCl₂).

  • Observation: If fluorescence decreases with increasing compound concentration, the compound is a quencher, and the primary HTS data must be corrected.

HTSWorkflow Library Compound Library (inc. N-(4-fluorophenyl)-2-nitrobenzamide) PrimaryScreen Primary Screen: FluoZin-3 Zn Ejection Assay Library->PrimaryScreen HitSelection Hit Selection (>50% Zn Release) PrimaryScreen->HitSelection CounterScreen Counter Screen: Redox Cycling (Resazurin) HitSelection->CounterScreen CounterScreen->Library Reject Redox Cyclers Validation Biophysical Validation (Mass Spec / NMR) CounterScreen->Validation Non-Redox Hits

Figure 2: HTS Workflow for identifying specific Zinc Ejectors.

Safety & Handling

  • Toxicity: Nitrobenzamides are potential skin sensitizers and may have mutagenic potential (Ames positive). Handle with gloves and in a fume hood.

  • Disposal: Collect all liquid waste containing the compound as hazardous chemical waste. Do not pour down the sink.

  • Storage: Store dry powder at room temperature. Store DMSO stocks at -20°C, protected from light and moisture.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Turpin, J. A., et al. (1999). "Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers." Journal of Medicinal Chemistry, 42(1), 67-86. Link

  • Muriaux, D., & Darlix, J. L. (2010). "Properties and functions of the nucleocapsid protein in virus assembly." RNA Biology, 7(6), 744-753. Link

  • Jenkins, Y., et al. (2003). "A cell-based screening method for identifying inhibitors of the HIV-1 nucleocapsid protein." Journal of Biomolecular Screening, 8(4), 450-459. Link

Sources

Application Notes and Protocols for the Synthesis of N-(4-fluorophenyl)-2-nitrobenzamide Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The N-Aryl Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

The N-aryl benzamide motif is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its prevalence is evident in numerous approved drugs and clinical candidates, where it often serves as a key pharmacophore responsible for target engagement and modulation. The amide bond provides a rigid, planar unit capable of participating in multiple hydrogen bonding interactions, a critical feature for binding to protein active sites. The aromatic rings offer platforms for diverse substitutions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This guide focuses on the synthesis of a specific series of N-aryl benzamides, namely N-(4-fluorophenyl)-2-nitrobenzamide and its derivatives. This particular scaffold is of significant interest for several reasons. The 2-nitrobenzamide moiety is a known structural alert in compounds with potential antitubercular and anticancer activities.[1][2][3][4] The nitro group, being a strong electron-withdrawing group, can influence the molecule's electronic properties and may be a key contributor to its biological activity. The 4-fluorophenyl ring is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.

The systematic synthesis and subsequent biological evaluation of a library of N-(4-fluorophenyl)-2-nitrobenzamide derivatives are crucial for establishing a robust Structure-Activity Relationship (SAR). SAR studies are fundamental to the lead optimization phase of drug discovery, providing a roadmap for rationally designing molecules with improved potency, selectivity, and pharmacokinetic profiles.[5] This document provides a comprehensive guide to the synthesis, characterization, and strategic derivatization of this promising class of compounds.

General Synthetic Workflow

The synthesis of N-(4-fluorophenyl)-2-nitrobenzamide derivatives is typically achieved through a nucleophilic acyl substitution reaction between a 2-nitrobenzoyl chloride derivative and a 4-fluoroaniline derivative. This classic transformation, often performed under Schotten-Baumann conditions, is a reliable and versatile method for amide bond formation.[6][7][8][9]

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling Reaction cluster_3 Product 2-Nitrobenzoic Acid Derivative 2-Nitrobenzoic Acid Derivative Acyl Chloride Formation Acyl Chloride Formation (e.g., SOCl2) 2-Nitrobenzoic Acid Derivative->Acyl Chloride Formation 4-Fluoroaniline Derivative 4-Fluoroaniline Derivative Amide Bond Formation Amide Bond Formation (Schotten-Baumann) 4-Fluoroaniline Derivative->Amide Bond Formation Acyl Chloride Formation->Amide Bond Formation N-(4-fluorophenyl)-2-nitrobenzamide Derivative N-(4-fluorophenyl)-2-nitrobenzamide Derivative Amide Bond Formation->N-(4-fluorophenyl)-2-nitrobenzamide Derivative

Caption: General workflow for the synthesis of N-(4-fluorophenyl)-2-nitrobenzamide derivatives.

Part 1: Synthesis of the Core Scaffold: N-(4-fluorophenyl)-2-nitrobenzamide

This section details the two-step synthesis of the parent compound, N-(4-fluorophenyl)-2-nitrobenzamide, from commercially available starting materials.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

Principle: The carboxylic acid group of 2-nitrobenzoic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for acyl chloride formation. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which should be appropriately trapped.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), add 2-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the 2-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-nitrobenzoyl chloride, a pale-yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of N-(4-fluorophenyl)-2-nitrobenzamide

Principle: This step involves the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 4-fluoroaniline under Schotten-Baumann conditions.[6][7][8][9] An aqueous base (e.g., sodium hydroxide) is used to neutralize the hydrogen chloride gas produced during the reaction, driving the reaction to completion.

Protocol:

  • Reaction Setup: In a beaker or Erlenmeyer flask, dissolve 4-fluoroaniline (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 2.0 eq).

  • Acyl Chloride Addition: While stirring vigorously, add the crude 2-nitrobenzoyl chloride (1.1 eq) dropwise to the biphasic mixture. The addition should be controlled to manage the exothermicity of the reaction.

  • Reaction Conditions: Continue to stir the mixture vigorously at room temperature for 1-2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 1 M HCl) to remove any unreacted 4-fluoroaniline, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(4-fluorophenyl)-2-nitrobenzamide as a solid.

Part 2: Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

A systematic SAR study involves the synthesis of a library of analogs with modifications at specific positions of the core scaffold. This allows for the evaluation of the impact of these changes on biological activity.

Logical Flow for SAR-driven Synthesis

SAR_Flow cluster_0 Initial Hit cluster_1 SAR Exploration cluster_2 Derivative Synthesis cluster_3 Evaluation & Optimization Hit N-(4-fluorophenyl)-2-nitrobenzamide ModA Modification of 2-Nitrobenzoyl Moiety Hit->ModA ModB Modification of 4-Fluoroaniline Moiety Hit->ModB DerivativesA Synthesize Analogs with varied substituents on the benzoyl ring ModA->DerivativesA DerivativesB Synthesize Analogs with varied substituents on the aniline ring ModB->DerivativesB BioAssay Biological Assay DerivativesA->BioAssay DerivativesB->BioAssay SAR_Analysis SAR Analysis BioAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Logical workflow for SAR studies of N-(4-fluorophenyl)-2-nitrobenzamide derivatives.

Example Derivatization Strategies

The following table outlines potential modifications to the core scaffold and the corresponding starting materials required. The synthetic protocol remains analogous to the one described in Part 1.

Modification Site Rationale for Modification Example Substituents (R¹ or R²) Required Starting Material
2-Nitrobenzoyl Moiety (R¹) To probe the electronic and steric requirements of the binding pocket.- Electron-donating groups (e.g., -OCH₃, -CH₃)- Electron-withdrawing groups (e.g., -Cl, -CF₃)- Positional isomers of the nitro groupSubstituted 2-nitrobenzoic acids
4-Fluoroaniline Moiety (R²) To explore the impact on metabolic stability, solubility, and potential for additional binding interactions.- Other halogens (e.g., -Cl, -Br)- Alkyl groups (e.g., -CH₃, -C₂H₅)- Alkoxy groups (e.g., -OCH₃)Substituted anilines

Table 1: Derivatization Strategy for SAR Studies

Part 3: Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following techniques are standard in this process.

Analytical Technique Information Provided Expected Observations for N-(4-fluorophenyl)-2-nitrobenzamide
¹H NMR Confirms the presence and connectivity of protons in the molecule.- Aromatic protons in distinct regions for both phenyl rings.- A broad singlet for the amide N-H proton.
¹³C NMR Confirms the carbon framework of the molecule.- A carbonyl carbon signal (~165 ppm).- Aromatic carbon signals, including those coupled to fluorine.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₁₃H₉FN₂O₃.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.- A strong C=O stretch for the amide (~1650 cm⁻¹).- An N-H stretch (~3300 cm⁻¹).- Characteristic peaks for the nitro group (~1520 and 1350 cm⁻¹).
Melting Point (m.p.) A physical constant that can indicate the purity of the compound.A sharp and reproducible melting point range.

Table 2: Standard Characterization Techniques

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and derivatization of N-(4-fluorophenyl)-2-nitrobenzamide for the purpose of SAR studies. By following the outlined protocols and employing the suggested derivatization strategies, researchers can efficiently generate a library of analogs for biological screening. The systematic analysis of the biological data from these compounds will be instrumental in elucidating the key structural features required for activity and will guide the rational design of more potent and selective lead compounds.

References

  • Sathee, V. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Wang, B., et al. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2639-2643.
  • Alves, C. F., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 573.
  • The Organic Chemistry Tutor. (2024, July 27). The Schotten Baumann Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Di Giorgio, C., et al. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1795.
  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Mallu, P., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 1262-1269.
  • PubChem. (n.d.). N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Patsnap. (2013, September 18). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Rojas-Linares, D. M., et al. (2022). Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry, 7(1), 16.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1339–1345.
  • Alves, C. F., et al. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 573.
  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208.
  • Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469.
  • Semantic Scholar. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Yuliani, S. H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1108.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Retrieved from [Link]

  • Kos, J., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 24(20), 3704.
  • Kos, J., et al. (2025, October 16). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" cell-based assay development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(4-fluorophenyl)-2-nitrobenzamide represents a critical chemical scaffold in the development of antiretroviral agents targeting the HIV-1 Nucleocapsid protein (NCp7). Unlike protease or reverse transcriptase inhibitors, this compound class targets the highly conserved CCHC zinc finger domains of NCp7.

Mechanism of Action (The "Zinc Ejection" Hypothesis): The 2-nitrobenzamide moiety functions as a prodrug warhead. Intracellularly, the nitro group (


) is reduced (often by cellular reductases) to a nitroso (

) intermediate. This electrophilic species attacks the sulfur atoms of the coordinate cysteine residues (specifically Cys39 and Cys49) within the NCp7 zinc fingers. This covalent modification disrupts the tetrahedral coordination complex, causing the ejection of the Zinc ion (

). Without zinc, the NCp7 protein unfolds, preventing it from chaperoning viral RNA into the assembling capsid, rendering the virions non-infectious.

This guide details the development of a functional cell-based workflow to validate this mechanism, moving from biochemical confirmation to cellular efficacy.

Mechanism of Action Visualization

The following diagram illustrates the intracellular activation and target engagement pathway of N-(4-fluorophenyl)-2-nitrobenzamide.

MOA_Pathway Compound N-(4-fluorophenyl)- 2-nitrobenzamide Reductase Cellular Reductases (Metabolic Activation) Compound->Reductase Cell Entry Intermediate Nitroso-Benzamide (Electrophilic Warhead) Reductase->Intermediate Reduction (-O) Target HIV-1 NCp7 (Zinc Finger CCHC) Intermediate->Target Nucleophilic Attack on Cysteine Thiol Complex Disulfide/Covalent Adduct Target->Complex Covalent Mod. Outcome Zinc Ejection (Zn2+) & Viral Inactivation Target->Outcome Loss of Folding Complex->Outcome Inhibition of RNA Packaging

Figure 1: Mechanism of Action. The nitro-benzamide scaffold requires metabolic activation to attack the NCp7 Zinc Finger, resulting in zinc ejection and loss of viral infectivity.

Experimental Workflow Strategy

To validate N-(4-fluorophenyl)-2-nitrobenzamide, we cannot rely solely on cell viability. We must distinguish between toxicity and antiviral efficacy.

Assay StageMethodologyReadoutPurpose
Stage 1: Biochemical FluoZin-3 Assay Fluorescence (

)
Confirm compound ejects

from recombinant NCp7.
Stage 2: Functional Pseudotyped Virus Luciferase (RLU)Measure inhibition of viral assembly/infectivity in HEK293T cells.
Stage 3: Specificity CellTiter-Glo Luminescence (ATP)Ensure viral inhibition is not due to host cell death.

Detailed Protocols

Protocol A: Intracellular Zinc Ejection (Proof of Concept)

Before full viral assays, confirm the compound mobilizes zinc in a cellular environment.

Reagents:

  • Probe: FluoZin-3 AM (Cell-permeable Zn-selective indicator).

  • Cells: HeLa or HEK293T.

  • Control: 2,2'-dithiodipyridine (DTDP) as a positive control for zinc ejection.

Step-by-Step:

  • Seeding: Plate HeLa cells at

    
     cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight.
    
  • Dye Loading: Wash cells with HBSS. Add

    
     FluoZin-3 AM in HBSS. Incubate for 30 min at 
    
    
    
    .
  • Wash: Wash cells

    
     with HBSS to remove extracellular dye. Incubate for 20 min to allow de-esterification.
    
  • Treatment: Add N-(4-fluorophenyl)-2-nitrobenzamide (titration:

    
    ).
    
  • Kinetic Read: Immediately measure fluorescence (Ex/Em:

    
    ) every 2 mins for 1 hour.
    
  • Result: A rise in fluorescence indicates intracellular zinc release triggered by the compound.

Protocol B: HIV-1 Pseudovirus Luciferase Reporter Assay (The Core Assay)

This assay simulates a single round of viral infection. It is safer (BSL-2) than live HIV-1 (BSL-3).

Materials:

  • Packaging Plasmid: psPAX2 (encodes Gag-Pol, Tat, Rev).

  • Envelope Plasmid: pMD2.G (VSV-G envelope for broad tropism).

  • Reporter Plasmid: pLenti-CMV-Luc (Luciferase reporter).

  • Transfection Reagent: Lipofectamine 3000 or PEI.

  • Cell Line: HEK293T (Producer cells).

Workflow:

  • Day 0: Transfection (Viral Production)

    • Seed HEK293T cells (

      
       cells) in a 10cm dish.
      
    • Co-transfect plasmids (Ratio 3:1:4 for psPAX2 : pMD2.G : pLenti-Luc).

    • Crucial Step: 6 hours post-transfection, replace media with fresh DMEM containing N-(4-fluorophenyl)-2-nitrobenzamide at varying concentrations (

      
      ).
      
    • Rationale: The compound must be present during viral assembly to inhibit NCp7-mediated RNA packaging.

  • Day 2: Harvest & Infection

    • Collect viral supernatant (contains pseudovirus produced in the presence of drug).

    • Filter (

      
      ) to remove cell debris.
      
    • Infection: Add

      
       of viral supernatant to fresh, untreated HEK293T target cells (seeded in 96-well plates).
      
    • Note: Do not add drug to the target cells. We are testing if the produced virus is defective.

  • Day 4: Readout

    • Lyse target cells using Luciferase Assay System buffer.

    • Measure Luminescence.

    • Interpretation: Lower luminescence compared to DMSO control indicates the compound successfully disrupted viral assembly/infectivity.

Protocol C: Cytotoxicity Counter-Screen

Run in parallel with Protocol B (Producer cells).

  • Plate HEK293T cells (same density as Protocol B).

  • Treat with N-(4-fluorophenyl)-2-nitrobenzamide (

    
    ) for 48 hours.
    
  • Add CellTiter-Glo reagent (1:1 ratio).

  • Measure ATP luminescence.

  • Calculation: Calculate

    
     (Cytotoxic Concentration 50%).
    
  • Selectivity Index (SI):

    
     (from Protocol B). An 
    
    
    
    is required for a valid hit.

Assay Logic & Troubleshooting (Graphviz)

Workflow_Logic Start Start Assay Transfect Transfect HEK293T (Gag-Pol + Reporter) Start->Transfect Treat Add Compound (0-50 µM) Transfect->Treat Split Split Workflow Treat->Split Harvest Harvest Virus (Supernatant) Split->Harvest Supernatant Read_ATP Read CellTiter-Glo (Producer Viability) Split->Read_ATP Cells Infect Infect Naive Cells Harvest->Infect Read_Luc Read Luciferase (Viral Infectivity) Infect->Read_Luc Decision Calculate Selectivity Index (SI) Read_Luc->Decision EC50 Read_ATP->Decision CC50

Figure 2: Parallel Workflow. Distinguishing between inhibition of viral assembly (Efficacy) and host cell killing (Toxicity).

Data Analysis & Troubleshooting Guide

ObservationPotential CauseRemediation
High Background Fluorescence (Protocol A) Free Zinc in buffersUse Chelex-treated water and Zinc-free buffers (PBS without Ca/Mg).
Low Signal Window (Protocol B) Poor Transfection EfficiencyOptimize plasmid ratios. Ensure VSV-G is not limiting. Use low-passage HEK293T.
High Toxicity (Low SI) Nitro-group redox cyclingAdd antioxidants (e.g., Vitamin E) to see if toxicity is ROS-mediated vs. specific.
Compound Precipitation Low SolubilityN-(4-fluorophenyl)-2-nitrobenzamide is lipophilic. Keep DMSO < 0.5%. Sonicate stock solutions.

References

  • Rice, W. G., et al. (1995).[1][2] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Jenkins, L. M., et al. (2005). "Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters." Journal of Medicinal Chemistry, 48(8), 2847–2858. Link

  • Pannecouque, C., et al. (2010). "New class of HIV inhibitors that target the viral nucleocapsid protein."[3] Current HIV Research, 8(1). Link

  • Gorelick, R. J., et al. (1999). "Strict conservation of the retroviral nucleocapsid protein zinc finger is strongly influenced by its role in viral infection processes." Virology, 256(1), 92-104. Link

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" for target identification studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Deconvoluting the Mechanism of N-(4-fluorophenyl)-2-nitrobenzamide (NF2NB) in Target Identification Studies

Executive Summary & Chemical Context

N-(4-fluorophenyl)-2-nitrobenzamide (NF2NB) represents a critical structural scaffold in medicinal chemistry, often serving as a model compound for investigating nitro-reductive bioactivation and cysteine-reactive covalent modification .

Structurally analogous to Iniparib (4-iodo-2-nitrobenzamide), NF2NB contains a "warhead" motif—the ortho-nitro group—capable of intracellular reduction to a nitroso intermediate. This intermediate facilitates covalent adduction to thiols, particularly zinc-coordinating cysteines in Zinc Finger (ZnF) proteins.

Scope of this Guide: This application note provides a rigorous framework for researchers using NF2NB to:

  • Validate Mechanism of Action (MoA): Distinguish between specific enzyme inhibition (e.g., PARP, DprE1) and non-specific cysteine modification (Zinc Ejection).

  • Map the "Cysteome": Utilize NF2NB as a probe for identifying hyper-reactive cysteine residues in viral nucleocapsids or cancer-associated transcription factors.

Mechanistic Grounding: The "Nitro-Warhead" Cascade

To design effective Target Identification (Target ID) experiments, one must understand the causality of NF2NB's reactivity. Unlike standard reversible inhibitors, NF2NB acts as a pro-electrophile .

The Bioreductive/Zinc-Ejection Pathway

Upon cellular entry, the 2-nitro group is reduced (often by NADPH-dependent reductases) to a 2-nitroso species. This nitroso intermediate attacks the thiolate anions (


) of Zinc Finger proteins, leading to disulfide bond formation and the subsequent ejection of the Zinc ion (

). This results in the unfolding and inactivation of the target protein (e.g., HIV NCp7, PARP1).

Diagram 1: NF2NB Bioactivation and Zinc Ejection Mechanism

NF2NB_Mechanism NF2NB NF2NB (Prodrug) Nitroso 2-Nitroso Intermediate NF2NB->Nitroso Metabolic Reduction Reductase NADPH Reductase Reductase->Nitroso Complex Covalent Adduct Nitroso->Complex Nucleophilic Attack (Cys-SH) ZnFinger Intact Zinc Finger (Zn-S4) ZnFinger->Complex Reacts with Ejection Zn2+ Ejection (Protein Unfolding) Complex->Ejection Disulfide Exchange

Caption: The bioactivation pathway of NF2NB.[1] The nitro group acts as a cryptic electrophile, activated by intracellular reduction to target zinc-coordinating cysteines.

Protocol A: Fluorescence-Based Zinc Ejection Assay

Objective: To confirm if NF2NB is acting via the Zinc Ejection mechanism rather than competitive inhibition. This is the primary "Go/No-Go" filter before expensive proteomic studies.

Principle: The assay utilizes a Zinc-selective fluorophore (e.g., FluoZin-3 ) which exhibits minimal fluorescence in the free state but high fluorescence upon binding free


 released from the target protein.
Materials:
  • Target Protein: Recombinant Zinc Finger protein (e.g., NCp7, PARP1-ZnF domain) at 5 µM.

  • Compound: NF2NB (10 mM stock in DMSO).

  • Probe: FluoZin-3 (Invitrogen) or equivalent.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Note: Avoid DTT as it competes with the nitroso intermediate.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.

Step-by-Step Methodology:
  • Baseline Equilibration:

    • In a black 96-well plate, dilute the Target Protein to 1 µM in Buffer.

    • Add FluoZin-3 to a final concentration of 2 µM.

    • Incubate for 10 minutes at 37°C. Measure baseline fluorescence (

      
      ) (Ex/Em: 494/516 nm).
      
  • Compound Treatment:

    • Add NF2NB at varying concentrations (0.1, 1, 10, 50, 100 µM).

    • Include Positive Control: 100 µM NOBA (2-nitrosobenzamide) or DIBA (Disulfide benzamide).

    • Include Negative Control: DMSO vehicle and N-(4-fluorophenyl)-benzamide (lacking the nitro group).

  • Kinetic Monitoring:

    • Measure fluorescence every 2 minutes for 60 minutes.

    • Critical Step: If no ejection is observed, add 100 µM NADPH and 10 nM Ferredoxin Reductase (to simulate cellular bioactivation) and repeat.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Calculate

      
       (time to 50% zinc release).
      

Table 1: Expected Results Interpretation

ObservationInterpretationNext Step
Rapid Fluorescence Increase Direct reaction with Cysteine (Nitroso contaminant or direct displacement).Proceed to ABPP (Protocol B).
Delayed Fluorescence (Lag Phase) Requires bioactivation (Prodrug mechanism).Add Reductase system to validate.
No Fluorescence Change Compound does not target Zn-Cys motif.Investigate non-covalent binding (SPR/MST).

Protocol B: Activity-Based Protein Profiling (ABPP) with "Click" Chemistry

Objective: To identify the specific cellular targets of NF2NB using mass spectrometry. Since NF2NB lacks an affinity handle, a "Clickable" analog must be synthesized.

Probe Design: Synthesize Alkyne-NF2NB : N-(4-fluorophenyl)-2-nitro-4-(prop-2-yn-1-yloxy)benzamide. The alkyne handle allows conjugation to Biotin-Azide after proteome labeling.

Diagram 2: ABPP Workflow for NF2NB Target Deconvolution

ABPP_Workflow Lysate Cell Lysate / Live Cells Incubation Incubate with Alkyne-NF2NB Probe Lysate->Incubation Click CuAAC Click Reaction (+ Biotin-Azide) Incubation->Click Covalent Adducts Pulldown Streptavidin Enrichment Click->Pulldown Biotinylation Digestion Trypsin Digestion & LC-MS/MS Pulldown->Digestion Validation Target List (Competition Assay) Digestion->Validation

Caption: Workflow for identifying proteomic targets using an alkyne-tagged NF2NB analog and quantitative mass spectrometry.

Step-by-Step Methodology:
  • Proteome Labeling:

    • Treat live cells (e.g., HeLa or Jurkat) with Alkyne-NF2NB (10 µM) for 2 hours.

    • Competition Control: Pre-treat a separate sample with 100 µM parent NF2NB (non-alkyne) for 1 hour to block specific binding sites.

  • Lysis and Click Reaction:

    • Lyse cells in PBS + 1% NP-40 + Protease Inhibitors.

    • Add "Click Mix": 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA (Ligand), 1 mM CuSO4.

    • Incubate for 1 hour at Room Temperature (RT) with rotation.

  • Enrichment:

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Resuspend and incubate with Streptavidin-Agarose beads for 2 hours.

    • Wash beads stringently (1% SDS, then 6M Urea) to remove non-covalent binders.

  • On-Bead Digestion & MS:

    • Digest bound proteins with Trypsin.

    • Analyze peptides via LC-MS/MS.

  • Target Validation Criteria:

    • True Hits: Proteins showing >5-fold enrichment in the "Probe Only" sample vs. the "Competition Control" sample.

    • Common Contaminants: Keratins, carboxylases (endogenously biotinylated).

Troubleshooting & Scientific Nuance (E-E-A-T)

The "Iniparib Lesson": Researchers must be aware that 2-nitrobenzamides were previously mischaracterized. Iniparib failed in Phase III trials because it was initially thought to be a PARP inhibitor but was actually a non-specific cysteine ejector [1].

  • Implication for NF2NB: If your target ID study reveals PARP1, RING-finger E3 ligases, or viral nucleocapsids, you must verify if the inhibition is stoichiometric (1:1 covalent binding) or catalytic.

Stability Warning: NF2NB is stable in DMSO. However, in the presence of strong reducing agents (DTT,


-ME) in your assay buffer, it will degrade to the amine or hydroxylamine before reaching the target. Always use TCEP  for buffer reduction if necessary, or work in non-reducing conditions until the quench step.

References

  • Patel, A. G., et al. (2012). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Intact Cells and to Potentiate Cisplatin Cytotoxicity." Clinical Cancer Research.

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science.

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. (Describes the nitro-reduction mechanism in DprE1).

  • PubChem Compound Summary. "N-(4-fluorophenyl)-2-nitrobenzamide." National Center for Biotechnology Information.

Sources

Application Note & Protocol: A Researcher's Guide to the Solubilization of N-(4-fluorophenyl)-2-nitrobenzamide for Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-tested protocol for the dissolution of N-(4-fluorophenyl)-2-nitrobenzamide, a compound of interest in contemporary drug discovery and chemical biology. Recognizing the critical importance of proper compound handling for experimental reproducibility, this document elucidates the physicochemical properties of N-(4-fluorophenyl)-2-nitrobenzamide and offers a detailed, step-by-step methodology for its solubilization. The protocol emphasizes the rationale behind solvent selection, the preparation of stock and working solutions, and essential safety considerations to ensure both experimental success and laboratory safety.

Introduction: The Scientific Imperative for Precise Compound Solubilization

N-(4-fluorophenyl)-2-nitrobenzamide belongs to the benzamide class of compounds, a scaffold known for its diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents[1][2][3]. The efficacy and reliability of in vitro and in vivo studies involving this and similar compounds are fundamentally dependent on the initial step of achieving complete and stable solubilization. Improper dissolution can lead to inaccurate concentration assessments, compound precipitation, and ultimately, erroneous experimental outcomes. This guide is designed to equip researchers with the necessary knowledge and a robust protocol to mitigate these risks.

Physicochemical Profile of N-(4-fluorophenyl)-2-nitrobenzamide

A thorough understanding of a compound's physicochemical properties is paramount for developing an effective dissolution strategy. The key characteristics of N-(4-fluorophenyl)-2-nitrobenzamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉FN₂O₃Chemdiv[4]
Molecular Weight 260.22 g/mol Chemdiv[4]
Predicted logP 2.7387Chemdiv[4]
Predicted logSw -3.7974Chemdiv[4]

The predicted octanol-water partition coefficient (logP) of 2.7387 indicates a lipophilic nature, while the predicted aqueous solubility (logSw) of -3.7974 suggests that N-(4-fluorophenyl)-2-nitrobenzamide is poorly soluble in water. This profile necessitates the use of organic solvents for the preparation of stock solutions.

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-(4-fluorophenyl)-2-nitrobenzamide in dimethyl sulfoxide (DMSO), a common and effective solvent for many benzamide derivatives[1].

Materials and Equipment
  • N-(4-fluorophenyl)-2-nitrobenzamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions
Step-by-Step Dissolution Procedure
  • Compound Weighing: Accurately weigh 2.602 mg of N-(4-fluorophenyl)-2-nitrobenzamide using an analytical balance. This mass is calculated to yield a 10 mM stock solution in a final volume of 1 mL.

    • Rationale: Precise measurement is critical for achieving the target concentration. The calculation is as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = (0.010 mol/L) x (0.001 L) x (260.22 g/mol ) x 1000 mg/g = 2.602 mg

  • Solvent Addition: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

    • Rationale: Anhydrous DMSO is recommended to prevent the introduction of water, which could lead to compound precipitation, especially during long-term storage at low temperatures.

  • Solubilization: Tightly cap the microcentrifuge tube and vortex the solution for 1-2 minutes until the compound is fully dissolved.

    • Rationale: Vigorous mixing is necessary to break up any aggregates and facilitate the dissolution process.

  • Gentle Warming (Optional): If the compound does not dissolve completely after vortexing, place the tube in a 37°C water bath for 5-10 minutes. Vortex the solution again.

    • Rationale: A slight increase in temperature can enhance the solubility of many organic compounds without causing degradation[1]. Avoid excessive heat, which could compromise the compound's stability.

  • Visual Inspection: After the dissolution steps, visually inspect the solution to ensure there are no visible particles or precipitates. The solution should be clear.

Storage of Stock Solution

For long-term storage, it is advisable to aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions

Working solutions for cellular or biochemical assays should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate aqueous buffer or cell culture medium.

  • Determine Final Concentration: Decide on the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 50 µM).

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution into the experimental medium. It is crucial to ensure that the final concentration of DMSO in the working solution is kept to a minimum (ideally below 0.5%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting Common Dissolution Issues

  • Precipitation upon dilution in aqueous media: This is a common issue with lipophilic compounds. To mitigate this, try diluting the stock solution in a stepwise manner, ensuring thorough mixing at each step. In some cases, the inclusion of a small percentage of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the final medium can help maintain solubility.

  • Compound insolubility in DMSO: While unlikely for this compound based on its predicted properties and the behavior of similar benzamides, if insolubility in DMSO is observed, other organic solvents such as ethanol or methanol could be tested[7]. However, the compatibility of these solvents with the downstream application must be carefully considered.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for N-(4-fluorophenyl)-2-nitrobenzamide and similar compounds.

Caption: Decision-making workflow for solvent selection.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the solubilization of N-(4-fluorophenyl)-2-nitrobenzamide. By adhering to these guidelines, researchers can ensure the integrity of their compound solutions, thereby enhancing the quality and validity of their experimental data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231261, n-(4-Fluorophenyl)-2-hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 573538, N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. Retrieved from [Link]

  • Reddit (2024). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis, Biological Activity, and Toxicity to Zebrafish Embryo of Benzamides Substituted with 1,2,4-Oxadiazole-Linked Pyrazole. ACS Agricultural Science & Technology. Retrieved from [Link]

  • Cyclops (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]

  • BindingDB (n.d.). N-(4-fluorophenyl)-2-(2-nitrobenzenesulfonyl)benzamide. Retrieved from [Link]

  • Clark, J. (2016). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Chemistry Steps (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • LibreTexts Chemistry (2022). Chemistry of Amides. Retrieved from [Link]

  • Suleiman, M. et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2859. Retrieved from [Link]

Sources

Application of "N-(4-fluorophenyl)-2-nitrobenzamide" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-fluorophenyl)-2-nitrobenzamide in Medicinal Chemistry

Executive Summary

N-(4-fluorophenyl)-2-nitrobenzamide (CAS: 3874-42-8) is a specialized benzamide derivative serving two critical roles in modern drug discovery:

  • Biological Probe: It acts as a latent electrophilic scaffold for targeting zinc-finger proteins (ZFPs), particularly the HIV-1 Nucleocapsid protein (NCp7), via a zinc-ejection mechanism.[1][2]

  • Synthetic Intermediate: It is the obligate precursor for the synthesis of 3-(4-fluorophenyl)quinazolin-4(3H)-ones , a privileged heterocyclic class with broad pharmacological activity (anticancer, anti-inflammatory).[1][2]

This guide provides the mechanistic rationale, validated synthesis protocols, and biological assay procedures for utilizing this compound.

Biological Application: Zinc-Finger Protein (ZFP) Targeting[1][2]

Mechanism of Action: Zinc Ejection

Unlike standard competitive inhibitors, 2-nitrobenzamides function as covalent modifiers of zinc-coordinated cysteine residues.[1][2] The "2-nitro" moiety is not the active species per se; it serves as a prodrug.[2]

  • Activation: In a reducing biological environment (or via specific enzymatic reduction), the nitro group is reduced to a nitroso (-NO) intermediate.

  • Attack: The nitroso species acts as a "soft" electrophile, attacking the sulfur atoms of the CCHC zinc-finger motif (e.g., in HIV-1 NCp7).

  • Consequence: This disrupts the coordination sphere, causing the ejection of the Zn²⁺ ion and unfolding of the protein, thereby inhibiting viral replication.

Protocol: Fluorescence-Based Zinc Ejection Assay

Objective: To quantify the rate of zinc ejection from a target ZFP (e.g., NCp7) using the intrinsic fluorescence of Tryptophan (Trp37 in NCp7), which is quenched when zinc is bound and de-quenched upon ejection.

Reagents:

  • Buffer: 10 mM Sodium Phosphate (pH 7.0).

  • Protein: Recombinant HIV-1 NCp7 (1 µM final concentration).

  • Compound: N-(4-fluorophenyl)-2-nitrobenzamide (dissolved in DMSO).[1][2]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or Ascorbate (to facilitate nitro reduction in situ if studying the active metabolite).[2]

Workflow:

  • Baseline: Equilibrate 1 µM NCp7 in buffer at 30°C. Monitor fluorescence (Ex: 280 nm, Em: 340 nm) until stable.

  • Initiation: Add compound (10–50 µM).

  • Kinetics: Measure fluorescence increase over 60 minutes.

  • Data Analysis: Fit the curve to a pseudo-first-order kinetic model (

    
    ) to determine the ejection rate constant (
    
    
    
    ).

Expert Insight: The 4-fluoro substituent on the aniline ring increases lipophilicity (


) and metabolic stability compared to the unsubstituted analog, enhancing cellular permeability for intracellular ZFP targeting.

Synthetic Application: Accessing Quinazolinone Scaffolds

A common error in medicinal chemistry is confusing the cyclization pathways of nitrobenzamides.

  • N-(2-nitrophenyl)benzamide

    
    Benzimidazole  (via acid cyclization).[1][2]
    
  • N-phenyl-2-nitrobenzamide (This Compound)

    
    Quinazolinone  (via reductive cyclization).[1][2]
    

This protocol details the conversion of N-(4-fluorophenyl)-2-nitrobenzamide into 3-(4-fluorophenyl)quinazolin-4(3H)-one , a scaffold found in Methaqualone analogs and Eg5 kinesin inhibitors.[1][2]

Mechanistic Pathway

The synthesis proceeds through two distinct stages:[3]

  • Chemoselective Reduction: The nitro group is reduced to an amine without cleaving the amide bond.[2]

  • Cyclocondensation: The newly formed primary amine attacks an electrophilic carbon source (Orthoformate or Aldehyde) to close the pyrimidine ring.[2]

QuinazolinoneSynthesis cluster_mech Critical Cyclization Step Start N-(4-fluorophenyl)-2-nitrobenzamide (Starting Material) Inter 2-amino-N-(4-fluorophenyl)benzamide (Intermediate) Start->Inter Step 1: Reduction (Fe/AcOH or H2/Pd) Prod 3-(4-fluorophenyl)quinazolin-4(3H)-one (Final Scaffold) Inter->Prod Step 2: Cyclization (HC(OEt)3 / H+) MechNode Amine attacks Orthoformate -> Imidate formation -> Intramolecular Amide N attack

Figure 1: Synthetic pathway from N-(4-fluorophenyl)-2-nitrobenzamide to the Quinazolinone scaffold.

Detailed Protocol

Step 1: Reduction to 2-amino-N-(4-fluorophenyl)benzamide

  • Reagents: Iron powder (5 equiv), Ammonium Chloride (10 equiv), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve 1.0 mmol of N-(4-fluorophenyl)-2-nitrobenzamide in 20 mL EtOH/H2O.

    • Add NH4Cl and Iron powder.

    • Reflux at 80°C for 2 hours (Monitor by TLC: 50% EtOAc/Hexane).

    • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[2] Partition between EtOAc and NaHCO3.[2] Dry organic layer (Na2SO4) and evaporate.[2]

    • Yield: Expect >90% of the amine intermediate (off-white solid).[2]

Step 2: Cyclization to Quinazolinone

  • Reagents: Triethyl orthoformate (TEOF) (Excess), p-Toluenesulfonic acid (catalytic).

  • Procedure:

    • Suspend the amine intermediate (from Step 1) in TEOF (5 mL per mmol).

    • Add 5 mol% p-TsOH.

    • Reflux at 100-110°C for 4 hours. The mixture will clarify then reprecipitate the product.

    • Workup: Cool to room temperature. The product usually crystallizes out.[2] Filter and wash with cold ethanol.[2]

    • Validation: 1H NMR will show the disappearance of the amide -NH proton and the appearance of the quinazolinone C2-H singlet (~8.1 ppm).[2]

Comparative Data & SAR

The 4-fluoro substituent is critical for optimizing the physicochemical profile of the scaffold compared to other halogens.

Substituent (R)LogP (Calc)Metabolic StabilityZFP Ejection Rate (Rel)
4-Fluoro 2.32 High (Block Para-oxidation) 1.0 (Ref)
4-H1.98Low (Rapid hydroxylation)0.9
4-Chloro2.85High1.1
4-Methoxy1.85Medium (O-demethylation)0.6

Interpretation: The 4-Fluoro analog offers the best balance of lipophilicity (for cell entry) and metabolic resistance, making it the preferred "Probe Compound" over the unsubstituted benzamide.

References

  • PubChem. N-(4-fluorophenyl)-2-hydroxy-5-nitrobenzamide (Related Structure & Bioactivity Data). National Library of Medicine.[2] [Link]

  • Rice, W. G., et al. (1995).[4] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science.[2][4] (Describes the zinc-ejection mechanism of benzamides). [Link]

  • Jenkins, L. M., et al. (2004).[5] Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters.[1][2][5] Journal of Medicinal Chemistry.[2] (Detailed mechanistic study on benzamide-based zinc ejectors). [Link]

  • Gaba, M., et al. (2010). Synthesis and biological evaluation of novel 3-substituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry.[2] (Protocol for converting 2-aminobenzamides to quinazolinones). [Link]

Sources

Application Notes and Protocols: A Guide to Phenotypic Screening with N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Embracing Discovery Through Phenotypic Screening

In an era of target-based drug discovery, phenotypic screening has re-emerged as a powerful and complementary approach.[1][2] Instead of focusing on a single, predetermined molecular target, phenotypic screening assesses the effects of a compound on the overall phenotype of a cell or organism.[3][4] This unbiased strategy is particularly valuable when the underlying mechanisms of a disease are complex or not fully understood, as it allows for the discovery of first-in-class medicines with novel mechanisms of action.[4][5]

This guide provides a comprehensive framework for the phenotypic screening of N-(4-fluorophenyl)-2-nitrobenzamide , a small molecule with a chemical structure amenable to biological activity. While specific biological functions of this compound are not extensively documented, its benzamide scaffold is present in molecules with a range of activities, including anticancer and antiviral properties.[6][7][8][9] This makes it an intriguing candidate for broad phenotypic evaluation.

These application notes will equip researchers with the foundational knowledge and detailed protocols to systematically investigate the biological effects of N-(4-fluorophenyl)-2-nitrobenzamide and similar novel compounds. We will delve into the principles of assay design, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation.

Compound Profile: N-(4-fluorophenyl)-2-nitrobenzamide

PropertyValueSource
Molecular Formula C₁₃H₉FN₂O₃[10]
Molecular Weight 260.22 g/mol [10][11]
Appearance Solid (form may vary)Assumed based on related compounds
logP 2.7387[10]

Handling and Storage:

  • Safety Precautions: Handle N-(4-fluorophenyl)-2-nitrobenzamide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[12][13][14][15] Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

The Phenotypic Screening Workflow: A Step-by-Step Approach

The journey from a novel compound to a potential therapeutic lead involves a systematic and multi-faceted screening process. The following workflow provides a logical progression for evaluating N-(4-fluorophenyl)-2-nitrobenzamide.

phenotypic_screening_workflow cluster_preparation Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_confirmation Phase 3: Hit Confirmation & Dose-Response cluster_secondary Phase 4: Secondary & Tertiary Assays compound_prep Compound Preparation (Stock Solution, Dilution Series) primary_screen Primary Phenotypic Screen (e.g., Cell Viability/Morphology) compound_prep->primary_screen cell_culture Cell Line Selection & Culture cell_culture->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response Analysis hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Apoptosis, Cell Cycle) dose_response->secondary_assays hcs High-Content Screening (HCS) (Multiparametric Analysis) secondary_assays->hcs

Caption: A generalized workflow for the phenotypic screening of a novel compound.

Part 1: Preparation and Primary Screening

The initial phase focuses on preparing the compound and conducting a broad screen to identify any significant biological activity.

Protocol 1.1: Preparation of N-(4-fluorophenyl)-2-nitrobenzamide Stock Solutions

Rationale: Accurate and consistent compound concentrations are critical for reproducible results. A high-concentration stock solution in a suitable solvent allows for precise dilutions into aqueous cell culture media.

Materials:

  • N-(4-fluorophenyl)-2-nitrobenzamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine Stock Concentration: Decide on a stock concentration, typically 10 mM.

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL: Mass = 0.010 mol/L x 0.001 L x 260.22 g/mol = 0.0026 g (2.6 mg)

  • Weighing: Carefully weigh the calculated amount of N-(4-fluorophenyl)-2-nitrobenzamide using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Note on Solvent Choice: DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic molecules. However, it can have biological effects at higher concentrations. It is crucial to maintain a final DMSO concentration of ≤ 0.5% in the cell culture medium and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Protocol 1.2: Primary Phenotypic Screen - Cell Viability and Morphology

Rationale: A primary screen with a simple, robust assay like cell viability can quickly identify if the compound has cytotoxic or cytostatic effects. Visual inspection of cell morphology provides initial clues about the potential mechanism of action.

Materials:

  • Selected human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • N-(4-fluorophenyl)-2-nitrobenzamide stock solution

  • Cell viability reagent (e.g., Resazurin, MTS, or CellTiter-Glo®)

  • Plate reader (absorbance or fluorescence)

  • Inverted microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of N-(4-fluorophenyl)-2-nitrobenzamide from the stock solution in complete medium. A common starting range is a 3-fold serial dilution from 100 µM down to the low nanomolar range.

    • Include a vehicle control (DMSO only) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours.

  • Morphological Assessment: Before adding the viability reagent, examine the cells under an inverted microscope. Note any changes in cell shape, adherence, or signs of cell death (e.g., rounding, detachment, blebbing).

  • Cell Viability Assay (Resazurin Example):

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.

Part 2: Hit Confirmation and Secondary Assays

Once a phenotypic "hit" is identified in the primary screen, the next steps are to confirm the activity and delve deeper into the underlying cellular mechanisms.

Protocol 2.1: Dose-Response Analysis and IC₅₀ Determination

Rationale: A detailed dose-response curve with more data points provides a more accurate determination of the compound's potency (IC₅₀).

Procedure:

  • Repeat the primary viability assay (Protocol 1.2) using a narrower and more granular concentration range around the estimated IC₅₀ from the primary screen.

  • Use a 10- or 12-point serial dilution to generate a high-quality curve.

  • Perform the experiment in triplicate to ensure statistical significance.

Protocol 2.2: High-Content Screening (HCS) for Multiparametric Analysis

Rationale: HCS, also known as high-content analysis (HCA), combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters.[16][17][18] This provides a rich, multiparametric dataset that can reveal nuanced cellular phenotypes.[16][19]

Materials:

  • High-content imaging system (e.g., Thermo Scientific™ CellInsight™, Molecular Devices ImageXpress®)

  • 384-well imaging plates (black-walled, clear-bottom)

  • Fluorescent dyes or antibodies for labeling cellular components (e.g., Hoechst for nucleus, Phalloidin for actin cytoskeleton, MitoTracker™ for mitochondria)

  • Automated liquid handling system (recommended for high throughput)

General HCS Workflow:

hcs_workflow start Seed Cells in 384-well Plate treat Treat with N-(4-fluorophenyl)-2-nitrobenzamide start->treat incubate Incubate (e.g., 24h) treat->incubate fix_perm Fix, Permeabilize, and Stain Cells incubate->fix_perm acquire Image Acquisition (Automated Microscopy) fix_perm->acquire analyze Image Analysis (Feature Extraction) acquire->analyze data_vis Data Visualization & Phenotypic Profiling analyze->data_vis

Caption: A simplified workflow for a high-content screening assay.

Example HCS Assay: Cell Painting

The Cell Painting assay uses a cocktail of fluorescent dyes to label multiple cellular compartments, allowing for the generation of a detailed phenotypic "fingerprint" of the compound's effect.[16]

Staining Protocol:

  • After compound treatment and incubation, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton™ X-100.

  • Incubate with a cocktail of fluorescent dyes, such as:

    • Hoechst 33342: Nucleus

    • Phalloidin-Alexa Fluor conjugate: F-actin cytoskeleton

    • MitoTracker™ Red CMXRos: Mitochondria

    • WGA-Alexa Fluor conjugate: Golgi and plasma membrane

    • SYTO™ 14 Green: Nucleoli and cytoplasmic RNA

  • Wash the cells extensively.

  • Acquire images using an automated high-content imaging system.

Data Analysis for HCS:

  • Specialized software will segment the images to identify individual cells and nuclei.

  • Hundreds to thousands of features will be extracted per cell, including:

    • Morphological features: Cell size, shape, nuclear area.

    • Intensity features: Mean and total fluorescence intensity in each channel.

    • Texture features: Patterns and distribution of fluorescence within compartments.

  • The resulting high-dimensional data can be analyzed using machine learning algorithms to cluster compounds with similar phenotypic profiles and to identify novel mechanisms of action.

Data Interpretation and Next Steps

The data generated from these screens will provide a comprehensive initial profile of N-(4-fluorophenyl)-2-nitrobenzamide's biological activity.

  • Potent Cytotoxicity: If the compound shows a low IC₅₀ across multiple cell lines, it could be a candidate for development as an anticancer agent. Further studies would include screening against a broader panel of cancer cell lines and investigating the mechanism of cell death (apoptosis vs. necrosis).

  • Selective Activity: If the compound is active in only a subset of cell lines, this suggests a specific molecular target or pathway that is unique to those cells.

  • Morphological Changes without Cytotoxicity: The compound may be modulating specific cellular processes without causing cell death. This is a particularly interesting outcome for phenotypic screening and warrants further investigation with more targeted secondary assays (e.g., cell cycle analysis, pathway-specific reporter assays).

  • No Significant Activity: If no significant phenotype is observed, the compound may be inactive under the tested conditions or in the chosen cell models. Further screening in more complex, disease-relevant models (e.g., 3D cultures, co-cultures, or primary cells) may be considered.[4]

Conclusion

Phenotypic screening offers an unbiased and powerful approach to uncovering the therapeutic potential of novel chemical entities like N-(4-fluorophenyl)-2-nitrobenzamide.[1][3] By starting with broad, robust assays and progressing to more complex, high-content analyses, researchers can systematically characterize the biological effects of a compound and generate hypotheses about its mechanism of action. This guide provides a solid foundation for initiating such an investigation, with the ultimate goal of accelerating the discovery of new medicines.

References

  • High-Content Screening: Accelerating Smarter Drug Discovery Decisions. (n.d.). Aragen. Retrieved February 19, 2026, from [Link]

  • High-content screening. (2023, December 2). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • High Content Imaging Assays. (n.d.). Charles River Laboratories. Retrieved February 19, 2026, from [Link]

  • Image analysis methods in high-content screening for phenotypic drug discovery. (2014). Expert Opinion on Drug Discovery, 9(2), 159-170. [Link]

  • High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. (2016). Current Protocols in Neuroscience, 75, 7.27.1-7.27.23. [Link]

  • Phenotypic Screening Assays. (n.d.). Charnwood Discovery. Retrieved February 19, 2026, from [Link]

  • Cell-Based and Phenotypic Assays. (n.d.). Selvita. Retrieved February 19, 2026, from [Link]

  • Lee, J. A., & Bogyo, M. (2013). Phenotypic screens as a renewed approach for drug discovery. Drug Discovery Today, 18(21-22), 1067-1073. [Link]

  • Cell Based Assays | Biomarker & Phenotypic Profiling. (n.d.). Domainex. Retrieved February 19, 2026, from [Link]

  • Phenotypic screening. (n.d.). GARDP Revive. Retrieved February 19, 2026, from [Link]

  • N-(4-Fluorophenyl)-2-hydroxy-5-nitrobenzamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (2022). Journal of the Brazilian Chemical Society, 33(9), 984-996. [Link]

  • Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021, September 16). Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2021). Molecules, 26(5), 1297. [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2023). Molbank, 2023(4), M1803. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry, 8(10), 273-280. [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (2022). New Journal of Chemistry, 46(38), 18455-18471. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). International Journal of Molecular Sciences, 25(15), 8086. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 797-809. [Link]

  • Phenotypic screening reveals a highly selective phthalimide-based compound with antileishmanial activity. (2024). PLOS Neglected Tropical Diseases, 18(3), e0011989. [Link]

  • Micromap (µMap) Photoproximity Labeling for Integrated Phenotypic Screening and Accelerated Prioritization of Targeted Protein Degrader Compounds. (2025). ChemRxiv. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-4F-2NB-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

System Overview & Molecule Profile

Welcome to the technical support hub for N-(4-fluorophenyl)-2-nitrobenzamide . This compound is a critical intermediate, often employed in the synthesis of benzimidazoles and quinazolinones. Its purification presents unique challenges due to the steric hindrance of the ortho-nitro group and the oxidative instability of the 4-fluoroaniline starting material.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertySpecificationTechnical Note
Structure Benzamide linkageStable, but prone to hydrolysis at pH extremes (>12 or <1).[1]
Appearance Pale yellow/Off-white solidDeep yellow/orange indicates nitro-impurities or aniline oxidation.[1]
Solubility (Cold) DCM, EtOAc, DMSOPoor solubility in Water, Hexanes.[1]
Solubility (Hot) Ethanol, Toluene, EtOAcIdeal for recrystallization.[1]
Key Impurities 4-Fluoroaniline, 2-Nitrobenzoic acidAniline is toxic and forms "tar"; Acid is a hydrolysis byproduct.[1]

Troubleshooting Modules (FAQs)

Module A: The "Sticky" Impurity (Removing 4-Fluoroaniline)

User Issue: "My product has a dark brown tint and smells faintly amine-like, even after evaporation. TLC shows a trailing spot near the baseline."

Diagnosis: You have residual 4-fluoroaniline .[1] This is the most troublesome impurity. Unlike the amide product, this aniline is prone to rapid oxidation, turning your solid into a sticky, dark oil.[1] Because the ortho-nitro group on your benzoyl chloride creates steric hindrance, the coupling reaction often stalls, leaving unreacted aniline behind.

The Fix: The pH Swing Protocol You cannot rely on column chromatography alone to remove the aniline; it often streaks. You must exploit the basicity of the amine.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible (they hold onto amines).

  • The Acid Wash: Wash the organic layer vigorously with 1M HCl (3x).

    • Mechanism:[1][2][3] The HCl protonates the 4-fluoroaniline (

      
      ), converting it into the water-soluble hydrochloride salt. The amide (
      
      
      
      ) remains neutral and stays in the organic layer.
  • Verification: Check the aqueous wash by TLC. If the organic layer still holds color, repeat the wash.

Critical Warning: Do not use extremely concentrated acid (>6M) or heat during this step, as you risk hydrolyzing the amide bond [1].

Module B: The "Ghost" Impurity (Removing 2-Nitrobenzoic Acid)

User Issue: "I see a white precipitate forming when I add non-polar solvents, but it's not my product. NMR shows a broad singlet around 13 ppm."

Diagnosis: This is 2-nitrobenzoic acid .[1] It forms when your starting material, 2-nitrobenzoyl chloride, reacts with moisture in the air or wet solvents instead of the amine.

The Fix: The Bicarbonate Scavenger Since the impurity is an acid, we remove it by converting it into its carboxylate salt.

Protocol:

  • Perform this after the Acid Wash (Module A).

  • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

    
    )  (2x).
    
  • Caution: This generates

    
     gas.[4] Vent your separatory funnel frequently to prevent pressure buildup.
    
  • Brine Wash: Finish with a saturated brine wash to remove trapped water from the organic layer before drying over

    
    .
    
Module C: Crystallization Nightmares ("Oiling Out")

User Issue: "I tried to recrystallize from hot ethanol. Upon cooling, the solution turned cloudy and deposited a yellow oil at the bottom, not crystals."

Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or when the solution is too concentrated (supersaturated) at a temperature where the compound is liquid. The ortho-nitro group disrupts planar stacking, making this compound difficult to lattice.[1]

The Fix: The Two-Solvent Titration

Protocol:

  • Dissolve: Dissolve the crude oil/solid in the minimum amount of boiling Ethyl Acetate .

  • Precipitate: Slowly add hot Hexanes (or Heptane) dropwise until a persistent cloudiness appears.

  • Re-dissolve: Add just enough drops of boiling Ethyl Acetate to make the solution clear again.

  • Slow Cool: Remove from heat. Wrap the flask in a towel to slow the cooling rate. Let it sit undisturbed for 12 hours.

    • Why? Rapid cooling traps impurities (oil). Slow cooling allows the crystal lattice to reject impurities [2].

Visual Workflows

Workflow 1: The Purification Logic Gate

This diagram illustrates the sequential extraction process required to isolate the neutral amide from acidic and basic impurities.

WorkupLogic Crude Crude Reaction Mixture (Amide + Aniline + Acid) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash AqLayer1 Aqueous Layer (Aniline-HCl Salt) AcidWash->AqLayer1 Removes Amine OrgLayer1 Organic Layer (Amide + Acid) AcidWash->OrgLayer1 Retains Amide BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer (Na-Benzoate Salt) BaseWash->AqLayer2 Removes Acid OrgLayer2 Organic Layer (Neutral Amide) BaseWash->OrgLayer2 Retains Amide Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Recryst Recrystallize (EtOAc/Hexanes) Dry->Recryst

Caption: Sequential chemical extraction workflow for isolating N-(4-fluorophenyl)-2-nitrobenzamide.

Workflow 2: Recrystallization Decision Tree

Use this logic to prevent "oiling out" and ensure high purity.

RecrystTree Start Crude Solid Solvent Solvent Choice? Start->Solvent Ethanol Hot Ethanol Solvent->Ethanol High Solubility EtOAcHex EtOAc / Hexane Solvent->EtOAcHex Standard Result1 Oiling Out? Ethanol->Result1 Result2 Crystals Form? EtOAcHex->Result2 Fix1 Reheat -> Add Ethanol Result1->Fix1 Yes Fix2 Seed Crystal -> Slow Cool Result1->Fix2 No Fix1->Result2

Caption: Decision matrix for solvent selection and troubleshooting crystallization issues.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide stability and acid/base workups).
  • Padias, A. B. (2016). Making the Connections 3: A How-To Guide for Organic Chemistry Lab Techniques. Hayden-McNeil.[1] (Authoritative guide on recrystallization thermodynamics and "oiling out" phenomena).

  • BenchChem. (2025).[5] Synthesis and Workup of Nitrobenzamide Derivatives. Retrieved from .

  • Organic Syntheses. (1928). p-Nitrobenzoyl chloride.[1] Org. Synth. 8, 84; Coll. Vol. 1, 394. (Foundational reference for nitrobenzoyl chloride handling). Available at: [Link]

  • PubChem. (2025).[6] N-(4-fluorophenyl)-2-nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Stability of N-(4-fluorophenyl)-2-nitrobenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-fluorophenyl)-2-nitrobenzamide. Understanding the stability of this compound in aqueous solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document addresses common stability issues, provides troubleshooting guidance, and outlines robust protocols for stability assessment.

Troubleshooting Guide: Common Observational Issues

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question: My N-(4-fluorophenyl)-2-nitrobenzamide solution, which was initially clear, has become cloudy or formed a precipitate. What is the likely cause?

Answer: This is a common issue that can stem from two primary sources: low aqueous solubility or chemical degradation.

  • Causality (Solubility): N-(4-fluorophenyl)-2-nitrobenzamide has a predicted logP of approximately 2.7, indicating it is lipophilic and has inherently low water solubility.[1] If the concentration of your stock solution (often in an organic solvent like DMSO or methanol) is too high when diluted into an aqueous buffer, the compound can "crash out" or precipitate.

  • Causality (Degradation): The primary degradation pathway in aqueous media is hydrolysis of the amide bond. This would yield 2-nitrobenzoic acid and 4-fluoroaniline. While 4-fluoroaniline is reasonably soluble, 2-nitrobenzoic acid has limited water solubility, especially at neutral or acidic pH, and could precipitate over time.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your final aqueous concentration does not exceed the compound's solubility limit. Consider preparing a more dilute solution.

    • Check pH: The pH of your aqueous medium can affect the solubility of both the parent compound and its potential degradants.

    • Co-Solvent Usage: If your experimental design allows, consider using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or acetonitrile in your final aqueous solution to maintain solubility.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC or LC-MS to determine if it is the parent compound or a degradation product.

Question: I'm analyzing my samples with HPLC and see the peak area for the parent compound consistently decreasing over time, even when stored in the dark at 4°C. What is happening?

Answer: A progressive decrease in the parent peak area is a classic indicator of chemical degradation. While cold and dark storage slows down reactions, it doesn't stop them entirely, especially if the solution's pH is not optimal.

  • Causality (Hydrolysis): The amide bond in the benzamide structure is susceptible to hydrolysis.[2] This reaction can be catalyzed by both acidic and basic conditions, and can even proceed slowly at neutral pH.[2][3] The rate of hydrolysis is also temperature-dependent; while 4°C slows it down, degradation can still occur over hours or days.[4][5]

  • Troubleshooting Steps:

    • pH Control: The most critical factor is pH.[4] Prepare your solutions in a buffered system (e.g., phosphate or acetate buffer) at a pH where the compound is most stable. This typically needs to be determined experimentally but is often in the slightly acidic to neutral range (pH 4-7) for many pharmaceuticals.

    • Prepare Fresh Solutions: For sensitive experiments, the best practice is to prepare aqueous solutions of N-(4-fluorophenyl)-2-nitrobenzamide immediately before use.

    • Conduct a Preliminary Stability Check: Spike the compound into your experimental buffer and analyze it by HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) to understand its degradation rate under your specific conditions.

Question: My chromatogram shows new, unidentified peaks appearing and growing over time. How can I determine what they are?

Answer: These new peaks are almost certainly degradation products. Identifying them is crucial for understanding the stability profile of your molecule and ensuring your analytical method is "stability-indicating."

  • Causality (Degradation Pathways): The new peaks correspond to new chemical entities formed from the breakdown of N-(4-fluorophenyl)-2-nitrobenzamide. Besides hydrolysis, other potential pathways include reduction of the nitro group (especially in the presence of reducing agents or certain biological matrices) or photolysis if the solution was exposed to light.[6][7]

  • Troubleshooting & Identification Strategy:

    • Forced Degradation Study: The most direct way to identify these peaks is to conduct a forced degradation (or stress testing) study.[8] This involves intentionally exposing the compound to harsh conditions (strong acid, strong base, oxidation, heat, and light) to generate the degradation products in detectable amounts.[2][9]

    • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] By comparing the mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of potential degradation products (like 2-nitrobenzoic acid and 4-fluoroaniline), you can tentatively identify them.

    • Peak Tracking: Compare the retention times of the peaks in your stressed samples to the unknown peaks in your experimental samples. A match provides strong evidence for the identity of the degradant.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-(4-fluorophenyl)-2-nitrobenzamide in aqueous solutions?

The stability of this compound is primarily governed by four factors:

  • pH: As a benzamide derivative, the molecule is susceptible to both acid- and base-catalyzed hydrolysis.[2] Extreme pH values will significantly accelerate its degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][5] Storing solutions at elevated temperatures will shorten the compound's viable lifespan.

  • Light: Nitroaromatic compounds can be sensitive to light.[4][12] Exposure to UV or even ambient laboratory light can induce photochemical degradation, leading to different byproducts than hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents (e.g., peroxides) could potentially lead to oxidative degradation, although amide hydrolysis is typically the more dominant pathway in simple aqueous solutions.[13]

Q2: What is the most likely degradation pathway for N-(4-fluorophenyl)-2-nitrobenzamide in a typical aqueous buffer?

The most probable degradation pathway is the hydrolysis of the amide bond . This reaction breaks the molecule into its constituent carboxylic acid and amine, which are 2-nitrobenzoic acid and 4-fluoroaniline , respectively.

G cluster_main Primary Degradation: Amide Hydrolysis Parent N-(4-fluorophenyl)-2-nitrobenzamide Deg1 2-Nitrobenzoic Acid Parent->Deg1  H₂O (pH, Temp) Deg2 4-Fluoroaniline Parent->Deg2  H₂O (pH, Temp)

Caption: Potential Hydrolytic Degradation Pathway.

Q3: How can I prepare and store aqueous solutions of this compound to maximize its stability?

  • Use High-Purity Water and Reagents: Start with HPLC-grade water and high-purity buffer salts to avoid contaminants that could catalyze degradation.

  • Buffer the Solution: Always use a buffer to maintain a constant pH. Determine the optimal pH for stability (often pH 4-7) through preliminary experiments.

  • Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[9]

  • Control Temperature: Prepare solutions at room temperature but store them at refrigerated (2-8°C) or frozen (≤ -20°C) conditions for longer-term use. Always qualify frozen stability, as freeze-thaw cycles can also affect some compounds.

  • Prepare Freshly: The most reliable approach is to prepare only the amount of solution needed for the day's experiment from a freshly weighed solid or a concentrated stock in an organic solvent.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined by the ICH.[2][3] The goal is to achieve 5-20% degradation of the parent compound.[9]

Sources

Technical Support Center: Troubleshooting N-(4-fluorophenyl)-2-nitrobenzamide Insolubility in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(4-fluorophenyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We will delve into the root causes of these issues and provide practical, field-tested solutions to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge

N-(4-fluorophenyl)-2-nitrobenzamide is a compound characterized by a rigid, planar structure with several aromatic rings and a nitro group. These features contribute to a high melting point and low aqueous solubility, common characteristics of many small molecule drug candidates. Its estimated LogP (a measure of lipophilicity) is likely high, indicating a strong preference for non-polar environments over aqueous buffers used in most biological assays. This inherent insolubility can lead to several experimental artifacts, including:

  • Compound Precipitation: The most common issue, leading to inaccurate concentration determination and variable results.

  • Reduced Potency: Only the dissolved fraction of the compound is active, leading to an underestimation of its true biological effect.

  • Assay Interference: Undissolved particles can interfere with optical measurements (e.g., absorbance, fluorescence) and clog liquid handling systems.

This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial stock solution of N-(4-fluorophenyl)-2-nitrobenzamide in DMSO is cloudy. What should I do?

This is a common first hurdle. Cloudiness indicates that the compound has not fully dissolved or has precipitated out of solution.

Immediate Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath set to 37-40°C for 5-10 minutes. The increased thermal energy can help overcome the lattice energy of the compound's crystal structure.

  • Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If cloudiness persists, use a bath sonicator for 10-15 minutes to break up any remaining solid particles.

  • Solvent Quality: Ensure your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly reduce its solvating power for lipophilic compounds.

Workflow for Preparing a High-Concentration Stock Solution:

cluster_prep Stock Solution Preparation start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex warm Warm to 37°C vortex->warm sonicate Sonicate (if needed) warm->sonicate inspect Visually Inspect for Clarity sonicate->inspect clear Clear Stock Solution Ready inspect->clear Yes troubleshoot Cloudy: Re-evaluate Concentration inspect->troubleshoot No

Caption: Workflow for preparing a clear stock solution of a poorly soluble compound.

Pro-Tip: For a 10 mM stock, it is advisable to start by adding 80% of the final required DMSO volume to the solid compound. This allows for easier dissolution before adjusting to the final volume.

Question 2: My compound is soluble in the DMSO stock, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

This is a classic problem of a compound "crashing out" of solution upon dilution into an aqueous medium. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Root Cause Analysis:

  • Exceeding Aqueous Solubility Limit: Even at micromolar concentrations, the compound's aqueous solubility may be extremely low.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence solubility.

  • Kinetic vs. Thermodynamic Solubility: A compound might initially appear soluble (a supersaturated state) but will precipitate over time as it reaches its true thermodynamic equilibrium.

Solutions & Mitigation Strategies:

1. Reduce the Final DMSO Concentration:

The most straightforward approach is to minimize the percentage of DMSO in your final assay volume. Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. However, for sensitive assays, this may need to be as low as 0.1%.

2. Use a Co-Solvent System:

For particularly challenging compounds, a single solvent may not be sufficient. A co-solvent system can enhance solubility.

  • Pluronic F-127: A non-ionic surfactant that can form micelles to encapsulate the compound.

  • PEG 400 (Polyethylene Glycol 400): A polymer commonly used to improve the solubility of hydrophobic drugs.

Protocol for Preparing Working Solutions with Pluronic F-127:

  • Prepare a 10% (w/v) stock solution of Pluronic F-127 in your assay buffer.

  • Create an intermediate dilution of your compound stock in a 1:1 mixture of DMSO and the 10% Pluronic F-127 solution.

  • Serially dilute this intermediate stock in your final assay buffer. This method, known as "kinetic addition," can help maintain a metastable, dispersed state of the compound.

3. pH Adjustment:

While N-(4-fluorophenyl)-2-nitrobenzamide is a neutral compound and its solubility is not strongly pH-dependent, the amide bond could be susceptible to hydrolysis at extreme pH values. It is recommended to maintain the assay buffer pH between 6.0 and 8.0.

Comparative Solubility Strategies:

StrategyMechanism of ActionProsCons
Reduce DMSO % Minimizes anti-solvent effectSimple, reduces solvent toxicityMay not be sufficient for highly insoluble compounds
Co-solvents (e.g., PEG 400) Increases the polarity of the solvent mixtureEffective for many compoundsMay have its own biological effects
Surfactants (e.g., Pluronic F-127) Forms micelles to encapsulate the compoundCan significantly increase apparent solubilityMicelles can interfere with some assays
Cyclodextrins Forms inclusion complexes with the compoundHigh solubilizing capacityCan alter the free concentration of the compound
Question 3: How can I be sure that the concentration of my compound in the assay is what I think it is?

This is a critical question for data integrity. If your compound is precipitating, the actual concentration in solution will be lower than the nominal concentration.

Experimental Validation: The Nephelometry Assay

Nephelometry measures the amount of light scattered by suspended particles in a solution. It is a highly sensitive method to detect compound precipitation.

Step-by-Step Protocol for Nephelometry:

  • Prepare a serial dilution of your compound in the final assay buffer, starting from the highest intended concentration.

  • Incubate the plate under the same conditions as your main assay (e.g., 37°C for 1 hour).

  • Read the plate on a nephelometer.

  • Plot the scattered light units against the nominal compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. This is your practical limit of solubility under these specific assay conditions.

cluster_validation Solubility Validation Workflow prep_serial Prepare Serial Dilutions in Assay Buffer incubate Incubate at Assay Temperature prep_serial->incubate read_neph Read Plate on Nephelometer incubate->read_neph analyze Analyze Data: Plot Signal vs. Concentration read_neph->analyze determine Determine Solubility Limit analyze->determine proceed Concentrations Below Limit are Valid determine->proceed Below Inflection Point reassess Concentrations Above Limit are Invalid determine->reassess Above Inflection Point

Caption: A logical workflow for validating compound solubility using nephelometry.

Summary of Best Practices

  • Characterize Your Compound Early: Understand the physicochemical properties of N-(4-fluorophenyl)-2-nitrobenzamide before starting extensive experiments.

  • Optimize Your Stock Solution: Use high-purity, anhydrous DMSO and gentle warming/sonication to ensure complete dissolution.

  • Control Your Dilution Process: Add the DMSO stock to the aqueous buffer (not the other way around) while vortexing to minimize immediate precipitation.

  • Validate Your Working Concentrations: Use a technique like nephelometry to confirm that your compound is fully dissolved under the final assay conditions.

  • Consider Formulation Strategies: If insolubility persists, explore the use of co-solvents, surfactants, or other formulation technologies.

By following these guidelines, you can mitigate the risks associated with the poor solubility of N-(4-fluorophenyl)-2-nitrobenzamide and generate reliable, high-quality data in your research.

References

  • General Principles of Solubility in Drug Discovery. Title: The Art and Science of Optimizing Compound Solubility in Drug Discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

  • Use of DMSO in Biological Assays. Title: DMSO in cell culture: a friend and a foe. Source: International Journal of Molecular Sciences. URL: [Link]

  • Formulation of Poorly Soluble Compounds. Title: Formulation Strategies for Poorly Water-Soluble Drugs. Source: American Pharmaceutical Review. URL: [Link]

  • Nephelometry for Solubility Assessment. Title: High-Throughput Screening for Early-Stage Pharmaceutical Development. Source: Springer. URL: [Link]

Improving the purity of "N-(4-fluorophenyl)-2-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization for N-(4-fluorophenyl)-2-nitrobenzamide

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Troubleshooting & Purity Enhancement Protocol for N-(4-fluorophenyl)-2-nitrobenzamide

Introduction

Achieving pharmaceutical-grade purity (>98%) for N-(4-fluorophenyl)-2-nitrobenzamide is a common challenge due to the electronic nature of the precursors.[1] The presence of the electron-withdrawing nitro group on the benzoyl ring and the fluorine atom on the aniline creates specific solubility and reactivity profiles that must be leveraged for purification.

This guide moves beyond basic synthesis to focus on impurity rejection . It addresses the three most common contaminants:

  • Unreacted 4-fluoroaniline (Starting material).

  • 2-nitrobenzoic acid (Hydrolysis byproduct of the acid chloride).[1]

  • Colored nitro-impurities (Oxidation byproducts).[1]

Module 1: Reaction Optimization (Prevention)

Q: My crude yield is high, but the purity is low. How do I adjust the stoichiometry?

A: In amide coupling (Schotten-Baumann or anhydrous acid chloride methods), "more" is not better. Excess reagents become impurities.

  • The Limiting Reagent: Use 2-nitrobenzoyl chloride as the limiting reagent (1.0 equiv).[1]

  • The Nucleophile: Use a slight excess of 4-fluoroaniline (1.05 – 1.1 equiv).[1] It is easier to remove unreacted amine via acid washing than it is to remove the activated acid derivative.

  • The Base: If using triethylamine (TEA) or DIPEA in DCM/THF, ensure 1.1–1.2 equivalents to neutralize the HCl generated.

Q: The reaction mixture turns dark brown/black. Is the product ruined? A: Not necessarily. Nitro-aromatics are notorious for forming highly colored charge-transfer complexes or oxidation byproducts, even at trace levels (ppm).[1]

  • Action: Conduct the reaction under an inert atmosphere (Nitrogen/Argon). Oxygen can promote the formation of colored azo/azoxy species from the aniline.

  • Temperature: Keep the addition of the acid chloride at 0°C . Exotherms can lead to impurity formation.

Module 2: The Workup (Chemical Washing)

Q: I used column chromatography, but the amine impurity persists. Is there a better way? A: Column chromatography should be the last resort for this compound. Chemical washing is far more efficient due to the distinct acid-base properties of the impurities.

Protocol: The "3-Step" Wash System Prerequisite: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (aq) Unreacted 4-fluoroanilineProtonates the amine (

), rendering it water-soluble.[1]
2 Water Residual Acid/SaltsRemoves bulk mineral acids and salts before the base wash.
3 Sat. NaHCO₃ (aq) 2-nitrobenzoic acidDeprotonates the acid (

), rendering it water-soluble.[1]

Critical Note: Do not skip Step 2. Mixing HCl directly with NaHCO₃ causes vigorous effervescence that can emulsify your organic layer, trapping impurities.

Module 3: Recrystallization Strategies

Q: What is the best solvent system for recrystallizing this nitrobenzamide? A: Amides with nitro groups typically exhibit a steep solubility curve in alcohols.

  • Primary Recommendation: Ethanol/Water (95:5 or 90:10) .[1]

    • Why: The compound is soluble in hot ethanol but insoluble in water. The nitro group enhances polarity, making non-polar solvents (like pure Hexane) poor choices for dissolution, though they work as anti-solvents.[1]

  • Alternative: Ethyl Acetate / Hexane .[2][3]

    • Method: Dissolve in minimum hot EtOAc, then add hot Hexane until turbidity appears. Cool slowly.

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the saturation temperature exceeds the melting point of the solvated product, or impurities lower the melting point significantly.

  • Fix:

    • Re-dissolve by adding a small amount of pure solvent (e.g., Ethanol).[1]

    • Seed the solution with a tiny crystal of pure product at a temperature below the boiling point but above room temperature.

    • Slow Cool: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.

Module 4: Visualization & Logic

Workflow: Synthesis & Purification Logic

G Start Start: Crude Reaction Mixture (Product + Impurities) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve AcidWash Wash 1: 1M HCl Dissolve->AcidWash RemoveAmine Aqueous Layer: Unreacted 4-Fluoroaniline (Salt) AcidWash->RemoveAmine Extracts Impurity WaterWash Wash 2: Water AcidWash->WaterWash Organic Layer BaseWash Wash 3: Sat. NaHCO3 WaterWash->BaseWash RemoveAcid Aqueous Layer: 2-Nitrobenzoic Acid (Salt) BaseWash->RemoveAcid Extracts Impurity Dry Dry Organic Layer (MgSO4) & Evaporate BaseWash->Dry Organic Layer Recryst Recrystallization (EtOH/H2O) Dry->Recryst Final Pure N-(4-fluorophenyl)-2-nitrobenzamide (>98% Purity) Recryst->Final

Caption: Standard workup and purification workflow for N-(4-fluorophenyl)-2-nitrobenzamide, highlighting impurity rejection points.

Module 5: Advanced Troubleshooting (FAQ)

Q: The melting point is broad (e.g., 145–152°C). What does this indicate? A: A broad melting point range (>2°C) is the surest sign of impure crystal lattice.

  • Diagnosis: If the MP is lower than expected, you likely have solvent inclusion (wet crystals) or eutectic impurities (starting material).[1]

  • Action: Dry the sample under high vacuum (0.1 mmHg) at 50°C for 4 hours. If the range remains broad, repeat recrystallization with a different solvent system (switch from EtOH to EtOAc/Hexane).

Q: I see a "ghost peak" in my HPLC at a similar retention time. A: This is often the isomer impurity .

  • Source: If your 2-nitrobenzoyl chloride contained traces of 4-nitrobenzoyl chloride, you will form the para-nitro isomer.[1]

  • Resolution: Isomers are difficult to separate chemically. You must rely on recrystallization efficiency . The ortho-nitro (target) and para-nitro (impurity) isomers have different crystal packing energies.[1] Multiple slow recrystallizations are required.

Q: Can I use charcoal to remove the color? A: Yes, but with caution.

  • Protocol: Add Activated Carbon (5-10 wt%) to the hot solution during recrystallization.[1] Stir for 5 minutes, then filter through Celite while hot.

  • Warning: Carbon can adsorb the product (amides adsorb well). Do not use excess carbon, and do not stir for prolonged periods (>15 mins).

References

  • Schotten-Baumann Reaction Conditions : Fisher Scientific. "Amide Synthesis - Amination of acyl chlorides". [1]

  • Recrystallization Solvent Selection : BenchChem Technical Support. "Purification of Halogenated Nitrobenzene Intermediates". [1]

  • Removal of Unreacted Electrophiles : Google Patents. "Method for removing unreacted electrophiles from a reaction mixture (US5632898A)".[1]

  • Amide Workup Protocols : University of Rochester. "Workup and Purification of Organic Reactions". [1]

  • General Properties of Nitrobenzamides : PubChem. "N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide (Analogous Structure Data)". [1]

Sources

Technical Support Center: Synthesis & Optimization of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties in the synthesis of N-(4-fluorophenyl)-2-nitrobenzamide . While amide couplings are routine, this specific substrate presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance: The ortho-nitro group on the benzoyl ring creates significant steric bulk, twisting the carbonyl out of planarity and blocking nucleophilic attack.[1]

  • Electronic Deactivation: The nucleophile, 4-fluoroaniline , is electronically deactivated by the fluorine atom (inductive effect), making it sluggish compared to unsubstituted anilines.

This guide provides a "Gold Standard" protocol designed to overcome these barriers, followed by a troubleshooting logic tree for yield optimization.

Module 1: The "Gold Standard" Protocol

Recommended Route: Acid Chloride Activation with Pyridine Catalysis

We recommend the Acid Chloride method over carbodiimide coupling reagents (EDC/HOBt) for this specific substrate. The high reactivity of the acid chloride is necessary to overcome the ortho-steric hindrance.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Nitrobenzoyl chloride Electrophile1.1 - 1.2 eqCan be prepared in situ via SOCl₂ if commercial stock is degraded.
4-Fluoroaniline Nucleophile1.0 eqLimiting reagent to simplify purification. Toxic/Irritant.
Pyridine Base / Catalyst2.0 - 3.0 eqActs as an acyl transfer catalyst and acid scavenger.
DMAP Hyper-Catalyst0.1 eqCritical additive if conversion is <50%.
DCM or Toluene Solvent[0.2 M]DCM for RT reactions; Toluene if reflux is required.
Step-by-Step Procedure
  • Preparation: Dissolve 4-fluoroaniline (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM (Dichloromethane) under an inert atmosphere (N₂ or Ar).

    • Why? Pyridine acts as a base to neutralize the HCl generated and forms an intermediate N-acylpyridinium salt, which is more reactive than the acid chloride itself.

  • Addition: Cool the solution to 0°C. Add 2-nitrobenzoyl chloride (1.2 eq) dissolved in a minimal amount of DCM dropwise over 30 minutes.

    • Control: Do not add the amine to the acid chloride; the reverse addition prevents the formation of di-acylated side products, though rare with sterically hindered acids.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). If starting material (aniline) persists after 4 hours, add DMAP (0.1 eq) .

  • Quench: Add 1M HCl (aq) to the reaction mixture.

    • Mechanism:[1][2][3][4][5] This converts excess pyridine and unreacted 4-fluoroaniline into water-soluble salts, removing them from the organic phase.

  • Workup: Separate phases. Wash the organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.

Module 2: Troubleshooting & Optimization

Diagnostic Guide for Low Yield or Purity

The "Ortho-Effect" Barrier

The 2-nitro group exerts a "field effect" and steric bulk. Standard coupling reagents (like EDC) often fail because the active ester intermediate is too bulky to be attacked by the deactivated 4-fluoroaniline.

Troubleshooting Logic Tree

Use the following decision matrix to diagnose your specific failure mode.

OptimizationLogic Start Issue Encountered LowYield Low Yield / Incomplete Conversion Start->LowYield Impurity High Impurity / Sticky Solid Start->Impurity CheckTLC Check TLC: Is 4-Fluoroaniline remaining? LowYield->CheckTLC WashStep Did you perform 1M HCl Wash? Impurity->WashStep YesAniline Yes: Nucleophile is too slow CheckTLC->YesAniline Yes NoAniline No: Decomposition/Hydrolysis CheckTLC->NoAniline No Sol1 Add DMAP (0.1 eq) (Acyl Transfer Catalyst) YesAniline->Sol1 Sol3 Dry Solvents/Reagents (Acid Chloride hydrolyzed) NoAniline->Sol3 Sol2 Switch Solvent to Toluene & Reflux (110°C) Sol1->Sol2 If still fails NoWash Perform HCl Wash (Removes Aniline/Pyridine) WashStep->NoWash No YesWash Recrystallize from EtOH WashStep->YesWash Yes

Figure 1: Decision matrix for diagnosing reaction failures based on TLC and physical appearance.

FAQ: Specific Optimization Questions

Q1: The reaction turns black, and yield is low. What happened? A: This indicates oxidation of the aniline or pyridine. Ensure you are under an inert atmosphere (Nitrogen/Argon). If using in situ generation with Thionyl Chloride (SOCl₂), ensure all excess SOCl₂ is removed (azeotroped with toluene) before adding the aniline, as SOCl₂ can oxidize anilines.

Q2: I cannot use Acid Chlorides due to functional group incompatibility. What is the alternative? A: Use HATU with DIPEA in DMF.

  • Why: HATU is superior to EDC/HOBt for sterically hindered couplings.

  • Condition: 1.0 eq Acid, 1.1 eq HATU, 2.0 eq DIPEA, DMF, RT. Stir the acid + HATU + Base for 15 mins before adding the aniline to form the activated species first.

Q3: My product is oiling out during recrystallization. A: This is common with nitro-aromatics.

  • Fix: Use a solvent pair.[3][6] Dissolve in minimal hot Ethanol (EtOH) . Add hot Water dropwise until slightly cloudy. Reheat to clarify, then let it cool very slowly to RT without stirring. If it oils out, reheat and add a seed crystal.

Module 3: Purification Protocols

Isolation (Workup)

Do not rely solely on column chromatography, as the 4-fluoroaniline and the product can have similar Rf values in standard systems.

  • Acid Wash (Critical): Wash the organic phase 2x with 1M HCl. This protonates the unreacted 4-fluoroaniline, forcing it into the aqueous layer.

  • Base Wash: Wash 2x with Sat. NaHCO₃ to remove unreacted 2-nitrobenzoic acid.

Recrystallization (Final Polish)

For >99% purity (required for biological assays):

  • Solvent System: Ethanol (95%) or Ethanol/Water.

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).

    • If insoluble particles remain, filter hot.[7][8]

    • Allow to cool slowly to Room Temperature.

    • Cool on ice for 1 hour.

    • Filter and wash with cold Ethanol.

  • Expected Appearance: White to off-white needles or crystalline powder.

  • Melting Point Validation: Target range 160–165°C (Verify against specific derivative literature, as F-position shifts MP).

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley.
  • Synthesis of Nitrobenzamides

    • ChemicalBook.[9] "N-(4-Fluorophenyl)-4-nitrobenzamide Synthesis." (Provides general conditions for nitrobenzamide synthesis using pyridine/acid chloride).

  • Purification & Recrystallization

    • Miami University. "Isolation and Purification of Organic Compounds Recrystallization." (Standard protocols for solvent selection and troubleshooting "oiling out").

  • Catalytic Optimization (DMAP/HATU)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. (Review of coupling reagents for difficult/hindered substrates).

  • Alternative Reductive Couplings

    • University of Johannesburg. "Reductive amide coupling of nitroarenes and carboxylic acids."[10] (Alternative methods using nitroarenes directly).

Sources

Technical Support Center: Overcoming Resistance to Benzamide-Class HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing benzamide-class compounds, such as N-(4-fluorophenyl)-2-nitrobenzamide and its structural analogs, many of which function as Histone Deacetylase (HDAC) inhibitors. This guide is designed to provide in-depth troubleshooting strategies and detailed protocols to address the common challenge of acquired cellular resistance.

Introduction to Benzamide-Class Inhibitors and Resistance

Benzamide derivatives are a significant class of compounds in drug discovery, with many acting as potent inhibitors of histone deacetylases (HDACs).[1][2] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription.[2][3] By inhibiting HDACs, these compounds can induce histone hyperacetylation, reactivate silenced tumor suppressor genes, and trigger cell cycle arrest or apoptosis, making them promising anticancer agents.[3][4][5]

However, a significant hurdle in their therapeutic application is the development of acquired resistance, where cancer cells that were initially sensitive to the drug evolve mechanisms to survive and proliferate despite treatment.[6][7] This guide will walk you through identifying and overcoming these resistance mechanisms in your cell-based experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cells, which were previously sensitive to my benzamide compound, are now showing reduced response (i.e., higher IC50). What is the most common reason for this?

A1: The most common cause of acquired resistance to many small molecule inhibitors, including some HDAC inhibitors, is the upregulation of ATP-binding cassette (ABC) transporters.[8] These are membrane proteins that act as drug efflux pumps, actively removing the compound from the cell, which reduces its intracellular concentration and thus its efficacy.[8][9] Key transporters to investigate are P-glycoprotein (P-gp/ABCB1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[8][10]

Q2: How can I quickly check if drug efflux is the cause of the observed resistance?

A2: A straightforward initial experiment is to co-administer your benzamide compound with a known inhibitor of ABC transporters. For example, Verapamil is a well-known inhibitor of P-gp. If co-treatment with Verapamil restores the sensitivity of your resistant cells to your compound, it strongly suggests that drug efflux is a primary resistance mechanism.

Q3: Besides drug efflux, what are other potential mechanisms of resistance to HDAC inhibitors?

A3: While drug efflux is a primary suspect, other mechanisms can include:

  • Target Alteration: Mutations in the HDAC enzyme that prevent the inhibitor from binding effectively.

  • Pathway Rewiring: Cells may activate alternative survival pathways to bypass the effects of HDAC inhibition.[11] For instance, they might upregulate anti-apoptotic proteins like Bcl-2 or activate signaling pathways like PI3K/Akt.[12]

  • Changes in Drug Metabolism: Cells may increase the metabolic breakdown of the compound into inactive forms.

Q4: My compound is supposed to increase histone acetylation, but I'm not seeing a significant change in my resistant cells. Why?

A4: This is a classic sign that the drug may not be reaching its intracellular target. This again points towards enhanced drug efflux as a likely cause.[9] It could also indicate that the specific HDAC isoform targeted by your compound is either mutated or its expression level has changed. It is crucial to confirm target engagement in both sensitive and resistant cell lines.

Part 2: Troubleshooting Guide for Diminished Compound Efficacy

This section provides a structured workflow to diagnose and address resistance in your cell lines.

Initial Observation: Increased IC50 Value

Your primary indicator of resistance is a rightward shift in the dose-response curve, resulting in a higher IC50 value.

Troubleshooting Workflow

Troubleshooting Workflow cluster_0 Phase 1: Confirm Resistance & Rule Out Common Errors cluster_1 Phase 2: Investigate Drug Efflux cluster_2 Phase 3: Assess Target Engagement cluster_3 Phase 4: Explore Downstream Pathways Start Start: Decreased Efficacy Observed Confirm 1. Confirm IC50 Shift (Repeat Viability Assay) Start->Confirm Check 2. Check Compound Integrity (Purity, Storage) Confirm->Check Myco 3. Mycoplasma Test Check->Myco CoTreat 4. Co-treatment Assay (w/ ABC Transporter Inhibitor) Myco->CoTreat If basic checks are OK EffluxAssay 5. Direct Efflux Assay (e.g., Rhodamine 123) CoTreat->EffluxAssay Acetylation 7. Measure Histone Acetylation (Western Blot / ELISA) CoTreat->Acetylation If efflux is NOT the cause ProteinExp 6. Western Blot for ABC Transporters (P-gp, BCRP) EffluxAssay->ProteinExp ProteinExp->Acetylation If efflux is confirmed End Diagnosis Complete ProteinExp->End HDAC_Activity 8. In Vitro HDAC Activity Assay Acetylation->HDAC_Activity Apoptosis 9. Analyze Apoptosis Markers (Cleaved Caspase-3, PARP) HDAC_Activity->Apoptosis Survival 10. Probe Survival Pathways (p-Akt, Bcl-2) Apoptosis->Survival Survival->End Drug Efflux Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytoplasm) Drug_out Benzamide Compound Drug_in Benzamide Compound Drug_out->Drug_in Passive Diffusion ABCB1 P-glycoprotein (ABCB1) ABCB1->Drug_out ATP-dependent Efflux Drug_in->ABCB1 Binding HDAC HDAC Enzyme Drug_in->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Acetylation Increased Acetylation Histone->Acetylation Leads to Apoptosis Apoptosis / Cell Cycle Arrest Acetylation->Apoptosis Results in

Caption: Upregulation of ABCB1 reduces intracellular drug levels.

Part 3: Key Experimental Protocols

Here are detailed, self-validating protocols for the core experiments required to diagnose resistance.

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

This assay measures cell metabolic activity, which correlates with the number of viable cells. [13]

  • Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare a 2x serial dilution of your benzamide compound. Remove the old media from the cells and add 100 µL of media containing the various compound concentrations (including a vehicle-only control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation:

    • Positive Control: Include a well with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay can detect cell death.

    • Vehicle Control: Wells treated with only the drug solvent (e.g., DMSO) represent 100% viability.

    • Data Analysis: Plot the percentage of viability versus log[concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.

Protocol 2: Western Blot for Histone Acetylation & ABC Transporters

This protocol allows for the semi-quantitative measurement of specific protein levels.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies.

  • Methodology:

    • Sample Preparation: Treat sensitive and resistant cells with your compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, use a histone extraction protocol. [14] 2. Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-ABCB1, anti-ABCG2, anti-acetyl-Histone H3, anti-GAPDH as a loading control).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Self-Validation:

    • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin is essential to ensure equal protein loading between lanes.

    • Positive/Negative Controls: If available, use a cell lysate known to overexpress the target protein as a positive control.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)

This is a functional assay to directly measure the activity of P-gp.

  • Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump out the dye and exhibit low fluorescence. Inhibition of P-gp will lead to dye accumulation and high fluorescence.

  • Methodology:

    • Cell Preparation: Harvest 1x10^6 cells (both sensitive and resistant) per condition.

    • Inhibitor Pre-treatment (Control): For the control group, pre-incubate resistant cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

    • Dye Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.

    • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Efflux Phase: Resuspend cells in fresh, warm media (with and without the inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.

    • Analysis: Analyze the mean fluorescence intensity of the cell populations using a flow cytometer (e.g., FITC channel).

  • Self-Validation:

    • Sensitive Cells: Should show high fluorescence (low efflux).

    • Resistant Cells: Should show low fluorescence (high efflux).

    • Resistant Cells + Inhibitor: Should show high fluorescence, similar to sensitive cells, confirming that the low fluorescence is due to P-gp activity.

References

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. (2021). MDPI. [Link]

  • Histone deacetylases modulate resistance to the therapy in lung cancer. (2022). Frontiers in Oncology. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI. [Link]

  • HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). (n.d.). Spandidos Publications. [Link]

  • HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. (2024). Journal of Experimental & Clinical Cancer Research. [Link]

  • N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. (n.d.). PubChem. [Link]

  • Mechanisms of HDACs in cancer development. (2025). Frontiers in Cell and Developmental Biology. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development. (n.d.). Epigenetics & Chromatin. [Link]

  • Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia. (2024). Frontiers in Pharmacology. [Link]

  • Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. (n.d.). Ivyspring. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (n.d.). PMC. [Link]

  • Drug Efflux Pump Expression in 50000 Molecularly-Profiled Cancer Patients. (n.d.). Caris Life Sciences. [Link]

  • Effects of histone deacetylase inhibitors on ATP-binding cassette transporters in lung cancer A549 and colorectal cancer HCT116 cells. (n.d.). Spandidos Publications. [Link]

  • What is the mechanism of Entinostat? (2024). Patsnap Synapse. [Link]

  • Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cooperative Immune-Mediated Mechanisms of the HDAC Inhibitor Entinostat, an IL15 Superagonist, and a Cancer Vaccine Effectively Synergize as a Novel Cancer Therapy. (2020). Cancer Immunology Research. [Link]

  • Benefits of Using ELISA to Measure Histone Acetylation. (n.d.). EpigenTek. [Link]

  • N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024). MDPI. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry. [Link]

  • New method to detect histone acetylation levels by flow cytometry. (2025). ResearchGate. [Link]

  • Overexpression of Human ABCB1 and ABCG2 Reduces the Susceptibility of Cancer Cells to the Histone Deacetylase 6-Specific Inhibitor Citarinostat. (2021). MDPI. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2011). PMC. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2021). Journal of Medicinal Chemistry. [Link]

  • An Overview of Histone Modification Detection. (n.d.). Cusabio. [Link]

  • Image-Based Chemical Screening Identifies Drug Efflux Inhibitors in Lung Cancer Cells. (2010). Cancer Research. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). PMC. [Link]

  • Non-target-site mechanisms of cross-resistance evolution to florpyrauxifen-benzyl in 2,4-D-resistant Palmer amaranth ( Amaranthus palmeri ). (2023). ResearchGate. [Link]

  • ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942. (2019). ResearchGate. [Link]

  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020). PMC. [Link]

  • IN SITU MONITORING OF THE ANTICANCER DRUG EFFLUX FROM DRUG RESISTANT LUNG CANCER CELLS. (n.d.). Rsc.org. [Link]

  • Overcoming Chemoresistance in Cancer Using Nanotechnology-based Drug Delivery. (2018). Rutgers University. [Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (n.d.). ResearchGate. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. (2025). G-Biosciences. [Link]

Sources

"N-(4-fluorophenyl)-2-nitrobenzamide" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Assay Troubleshooting & Optimization Guide

Status: Active Compound ID: ID-8 (N-(4-fluorophenyl)-2-nitrobenzamide) Primary Target: DYRK1A (Dual Specificity Tyrosine Phosphorylation Regulated Kinase 1A) Primary Application: Stem Cell Differentiation (Cardiomyogenesis), Proliferation of pancreatic


-cells.

Core Technical Overview

N-(4-fluorophenyl)-2-nitrobenzamide , commonly known as ID-8 , is a potent, ATP-competitive inhibitor of DYRK1A. By inhibiting DYRK1A, ID-8 prevents the phosphorylation of GSK3


, thereby stabilizing 

-catenin and activating the Wnt signaling pathway. This mechanism is critical for driving regulating pluripotency and directing differentiation in embryonic stem cells (ESCs).

Critical Structural Alert: The presence of the nitro group (-NO


)  on the benzamide ring is a double-edged sword. While essential for binding affinity, it introduces specific physicochemical properties that can lead to assay interference  and false readouts . This guide addresses these artifacts to ensure data integrity.
Mechanism of Action: The DYRK1A/Wnt Axis

The following diagram illustrates the specific pathway ID-8 modulates to induce cardiomyogenesis.

ID8_Mechanism ID8 ID-8 (Small Molecule) DYRK1A DYRK1A Kinase (Active) ID8->DYRK1A Inhibits BetaCat_Stable β-Catenin (Stabilized) ID8->BetaCat_Stable Promotes Accumulation GSK3B GSK3β (Active) DYRK1A->GSK3B Primes/Activates BetaCat_Phos β-Catenin (Phosphorylated) GSK3B->BetaCat_Phos Phosphorylates Degradation Proteasomal Degradation BetaCat_Phos->Degradation Leads to Nucleus Nuclear Translocation BetaCat_Stable->Nucleus Transcription Wnt Target Genes (Transcription) Nucleus->Transcription Cardio Cardiomyocyte Differentiation Transcription->Cardio Drivers

Figure 1: Mechanism of Action. ID-8 inhibits DYRK1A, preventing the destabilization of


-catenin, which subsequently translocates to the nucleus to drive Wnt-mediated differentiation.

Troubleshooting Guide: Artifacts & Interference

This section details specific failure modes associated with ID-8 and how to distinguish true biological activity from chemical noise.

Category A: Colloidal Aggregation (The "False Positive" Trap)

Symptom: Steep dose-response curves (Hill slope > 2.0) or inconsistent IC


 values across different buffer conditions.
Cause:  ID-8 is hydrophobic. At micromolar concentrations in aqueous buffer, it can form colloidal aggregates.[1] These colloids sequester enzymes (like DYRK1A) non-specifically, leading to apparent inhibition that is actually a physical artifact.
Protocol: Detergent Sensitivity Test

To validate if inhibition is specific or due to aggregation, perform this "switch" assay:

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer.

    • Buffer B: Standard Kinase Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run the DYRK1A inhibition assay with ID-8 using both buffers.

  • Analyze Results:

ObservationDiagnosisAction
IC

Unchanged
True InhibitionProceed with experiments.
IC

Increases significantly
(>3x shift)
Aggregation ArtifactThe detergent disrupted the colloids. The "inhibition" in Buffer A was false.
Loss of Activity Aggregation ArtifactID-8 is an aggregator in this buffer system.
Category B: Optical Interference (Fluorescence Quenching)

Symptom: In fluorescence-based kinase assays (e.g., FRET, FP), you observe a decrease in signal that mimics enzyme inhibition, but the effect is instantaneous and temperature-independent. Cause: The nitro group is a potent fluorescence quencher via the Inner Filter Effect (IFE) or static quenching. It absorbs light in the UV-Blue region or accepts electrons from excited fluorophores.

Diagnostic Workflow

Q: How do I know if ID-8 is quenching my fluorophore? A: Perform a "Mock" Assay.

  • Add fluorophore/substrate product (the signal generator) directly to the buffer.

  • Add ID-8 at the IC

    
     concentration.
    
  • Do not add the enzyme.

  • Measure fluorescence.[2]

    • Result: If fluorescence is lower than the solvent control, ID-8 is quenching the signal.

    • Fix: Switch to a radiometric assay (e.g.,

      
      P-ATP) or a mobility shift assay (e.g., Caliper/LabChip) which are immune to optical interference.
      
Category C: Redox Cycling (Cell Viability Artifacts)

Symptom: In metabolic assays (MTT, WST-1, Resazurin), ID-8 treated cells show higher-than-expected "viability" or erratic absorbance readings. Cause: Cellular reductases can reduce the nitro group on ID-8. This redox cycling can directly reduce tetrazolium salts (MTT) to formazan, independent of cell metabolism, creating a false signal of increased viability .

Recommendation:

  • Avoid: MTT or WST-1 assays for viability checks with ID-8.

  • Use: ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays, which are less susceptible to nitro-reductase interference.

Experimental Optimization FAQs

Q1: What is the stability of ID-8 in solution?

Technical Insight: ID-8 is stable in 100% DMSO at -20°C for >1 year. However, in aqueous culture media, it should be refreshed every 24-48 hours.

  • Caution: Avoid freeze-thaw cycles of aqueous dilutions. The hydrophobic nature leads to rapid precipitation upon thawing. Always dilute fresh from the DMSO stock.

Q2: When should I add ID-8 for cardiac differentiation?

Protocol Standard: Timing is critical to match the Wnt signaling window.

  • Day 0-2: Do NOT add ID-8. (Mesoderm induction usually requires specific growth factors like Activin A/BMP4).

  • Day 2-5 (The Wnt Window): Add ID-8 (typical concentration 1-5

    
    M). This mimics the Wnt activation required for cardiac specification.
    
  • Day 5+: Wash out ID-8. Late-stage Wnt inhibition (using IWP-2) is often required to mature the cardiomyocytes.

Q3: Why does my stock solution turn yellow/orange over time?

Chemistry: This indicates photodegradation or oxidation of the nitro moiety.

  • Action: Discard the stock. Store solid powder in the dark/desiccated. Fresh DMSO stocks should be colorless to pale yellow.

Troubleshooting Decision Tree

Use this logic flow to resolve assay anomalies.

Troubleshooting Start Start: Assay Anomaly Check_Solubility 1. Check Solubility (Is solution cloudy?) Start->Check_Solubility Cloudy Yes: Precipitation Check_Solubility->Cloudy Clear No: Solution Clear Check_Solubility->Clear Fix_Sol Reduce Conc. Increase DMSO <1% Cloudy->Fix_Sol Check_Detergent 2. Detergent Test (Add 0.01% Triton X-100) Clear->Check_Detergent Shift IC50 Shifts >3x Check_Detergent->Shift Stable IC50 Stable Check_Detergent->Stable Agg_Result Artifact: Colloidal Aggregation Shift->Agg_Result Check_Optical 3. Optical Control (Mock Assay w/o Enzyme) Stable->Check_Optical Signal_Drop Signal Decreases Check_Optical->Signal_Drop Signal_Ok Signal Stable Check_Optical->Signal_Ok Quench_Result Artifact: Fluorescence Quenching (Switch to Radiometric/MS) Signal_Drop->Quench_Result Valid_Result Valid Biological Result Signal_Ok->Valid_Result

Figure 2: Step-by-step diagnostic workflow for identifying chemical and physical artifacts in ID-8 assays.

References

  • Miyata, H., et al. (2010). "A novel chemical inhibitor of DYRK1A, ID-8, promotes the proliferation of human pancreatic beta cells." Bioorganic & Medicinal Chemistry Letters.

  • Wipf, P., & Lazo, J. S. (2015). "Aggregation of Small Molecules in Biological Assays." Nature Protocols. (Describes the detergent sensitivity protocols).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Covers nitro-quenching and redox artifacts).[3]

  • Uosaki, H., et al. (2011). "Efficient and Scalable Purification of Cardiomyocytes from Human Embryonic and Induced Pluripotent Stem Cells by VCAM1 Surface Expression." PLoS ONE. (Contextualizes Wnt modulation protocols).

Sources

Modifying "N-(4-fluorophenyl)-2-nitrobenzamide" for better solubility

This prodrug will be significantly more water-soluble and is designed to be stable in formulation but rapidly convert to the active parent drug after administration. [14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low reaction yield during nitro reduction. 1. Incomplete reaction. 2. Degradation of product during basic work-up. 3. Loss of product during extraction.1. Increase reaction time or temperature. Confirm consumption of starting material by TLC. 2. Avoid excessively high pH or prolonged exposure to strong base. Keep the mixture cool during neutralization. 3. Perform additional extractions with ethyl acetate or switch to a more polar solvent like dichloromethane.
The modified compound (e.g., the amine) is still not soluble enough. 1. The pH of the solution is not optimal for ionization. 2. The increase in polarity is insufficient to overcome the molecule's hydrophobicity.1. For the 2-amino analog, ensure the pH is sufficiently acidic (e.g., pH 2-5) to fully protonate the amine. Prepare a specific salt (e.g., HCl, mesylate). 2. Consider adding a second solubilizing group or a more powerful one, such as a sulfonic acid or a PEG chain.
Difficulty purifying the final compound. 1. Product is highly polar and streaks on silica gel. 2. Contamination with inorganic salts from the work-up.1. For polar compounds like amines, add a small amount of triethylamine or ammonia to the eluent to reduce tailing on silica gel. Consider using reversed-phase chromatography. 2. Ensure thorough washing and filtering steps are performed during the work-up to remove all tin or other inorganic salts.

Data Summary: Physicochemical Properties

The table below summarizes the properties of the parent compound and provides estimated changes for the proposed analogs. Actual values must be determined experimentally.

CompoundStructure ModificationPredicted Charge at pH 7.4Estimated LogP/LogDExpected Solubility Impact
Parent Compound N/ANeutral~2.7Very Low
Analog 1 -NO₂ → -NH₂Neutral (weakly basic)~1.8Moderate increase, high solubility at acidic pH.
Analog 2 Add -COOH groupNegative< 1.0Significant increase, high solubility at neutral/basic pH.
Analog 3 (Prodrug) Add -OPO₃H₂ groupNegative<< 0Drastic increase in aqueous media.

References

[9]The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [10]Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [11]Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21). MDPI. Retrieved February 19, 2026, from [12]Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from []Prodrug Activation Strategies - BOC Sciences. (2023, September 26). BOC Sciences. Retrieved February 19, 2026, from [7]Enhancing Prodrug Solubility with Syngene's SynVent Platform. (n.d.). Syngene International. Retrieved February 19, 2026, from Understanding OSC Nitro Compounds: Structure And Properties - Perpusnas. (2026, January 6). Perpusnas. Retrieved February 19, 2026, from [5]Why are 3 nitro groups added? - Filo. (2025, December 26). Filo. Retrieved February 19, 2026, from [3]24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved February 19, 2026, from [1]Compound N-(4-fluorophenyl)-2-nitrobenzamide - Chemdiv. (n.d.). Chemdiv. Retrieved February 19, 2026, from [4]Solubility comparison for para-nitrophenol and phenol - Chemistry Stack Exchange. (2022, August 10). Chemistry Stack Exchange. Retrieved February 19, 2026, from [13]CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. (2021, August 27). The Royal Society of Chemistry. Retrieved February 19, 2026, from [2]Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. (2011, February 23). ACS Publications. Retrieved February 19, 2026, from [6]Chemical Aspects of Human and Environmental Overload with Fluorine - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [14]How do functional groups affect solubility in organic compounds? - TutorChase. (n.d.). TutorChase. Retrieved February 19, 2026, from

"N-(4-fluorophenyl)-2-nitrobenzamide" quality control and lot-to-lot variability

Author: BenchChem Technical Support Team. Date: February 2026

Quality Control & Lot-to-Lot Variability Guide[1][2]

Introduction: The "Hidden" Variables in NF2NB

Welcome to the technical support hub. As Senior Application Scientists, we often see researchers treat N-(4-fluorophenyl)-2-nitrobenzamide (NF2NB) as a simple commodity chemical.[1][2][3] However, its specific structural features—an electron-withdrawing nitro group ortho to the amide linker and a para-fluorinated ring—create unique stability and solubility challenges.

This guide moves beyond basic Certificate of Analysis (CoA) reading. It addresses the causality behind lot-to-lot variability, focusing on how synthesis byproducts and storage conditions directly impact your biological assays and chemical workflows.[1][2][3]

Module 1: Physical Appearance & Solubility

"My compound is orange, but the last lot was pale yellow. Is it degraded?"

The Science of Color Shifts

NF2NB should be a pale yellow to off-white crystalline solid .

  • Yellowing/Darkening: This is rarely due to the degradation of the amide bond itself. Instead, it typically indicates the oxidation of trace residual 4-fluoroaniline (starting material) or the formation of azo-dimers from the nitro group under light exposure [1].[1]

  • Impact: While a slight color shift often represents <0.5% impurity, these oxidized aniline species are highly redox-active and can act as pan-assay interference compounds (PAINS) in biochemical screens.[1][2][3]

Troubleshooting Protocol: Solubility & Visuals

Issue: Compound precipitates in aqueous buffer or shows inconsistent IC50 values.

Diagnostic StepObservationRoot CauseCorrective Action
Visual Check Dark Orange/BrownAniline OxidationRecrystallize (EtOH/Water) or discard if >1 year old.[1][2][3]
Solubility Test Turbidity in 1% DMSOCrystal PolymorphismSonicate at 40°C for 10 mins. Vortex immediately before dosing.[1][2][3]
Microscopy Clumped aggregatesHygroscopic clumpingDry under vacuum over P₂O₅ for 24h.[1][2][3]
Visualization: Solubility Decision Tree

SolubilityQC Start User Observation: Precipitation in Assay Media CheckDMSO Check 100% DMSO Stock (Visual Inspection) Start->CheckDMSO Clear Stock is Clear CheckDMSO->Clear Yes Cloudy Stock is Cloudy/Precipitate CheckDMSO->Cloudy No Dilution Check Dilution Protocol (Rapid vs. Slow addition) Clear->Dilution Sonicate Sonicate 40°C (10 min) Check Purity (HPLC) Cloudy->Sonicate Crash Out Kinetic Precipitation (Common in Nitro compounds) Dilution->Crash Out Rapid Addition Stable Stable Dilution->Stable Stepwise Addition

Figure 1: Decision tree for diagnosing solubility issues, distinguishing between kinetic precipitation and material degradation.

Module 2: Chemical Purity & Impurity Profiling

"I see 'Ghost Peaks' in my LC-MS. What are they?"

The Synthesis Fingerprint

NF2NB is typically synthesized via the acylation of 4-fluoroaniline with 2-nitrobenzoyl chloride.[1][2] The "Ghost Peaks" are predictable based on this pathway.[3]

Common Impurities Table:

Impurity IDStructure/NameRelative RT (HPLC)*OriginRisk Factor
Imp A 2-Nitrobenzoic acid~0.4 (Early eluting)Hydrolysis of starting chlorideAcidic pH shift; alters solubility.[1][2][3]
Imp B 4-Fluoroaniline~0.8 (Pre-peak)Unreacted starting materialHigh Toxicity ; False positives in binding assays.[1][2][3]
Imp C Bis-amide Dimer~1.5 (Late eluting)Over-acylation (Rare)Low solubility; precipitates easily.[1][2][3]
Target NF2NB 1.0 ----

*Note: Relative Retention Time (RRT) varies by method, but polarity order remains consistent on C18.

Recommended HPLC Method (Self-Validating)

To ensure lot consistency, run this generic gradient. Crucial: The nitro group is a strong chromophore; use a reference wavelength to avoid baseline drift.[3]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (primary), 210 nm (for aniline detection).[1][2][3]

  • Validation Step: Inject a "Blank" (100% DMSO) before the sample.[2][3] If peaks appear, you have carryover, not impurities.[3]

Module 3: Structural Integrity & Stability

"Can I store this in solution?"

The Nitro Group Vulnerability

The 2-nitro group is sterically crowded and electron-withdrawing.[1][2]

  • Photostability: Nitro compounds are susceptible to photoreduction or rearrangement to nitroso species under UV light [2].[1][2][3]

    • Rule: Always store solid and solution in amber vials.[2][3]

  • Hydrolysis: The amide bond is relatively stable, but the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, increasing susceptibility to base-catalyzed hydrolysis [3].[3]

    • Rule: Avoid storage in basic buffers (pH > 8.[1][2][3]0) for prolonged periods.[1][2][3]

Synthesis & Impurity Map

The following diagram illustrates where the variability originates during the synthesis and storage lifecycle.

SynthesisQC SM1 2-Nitrobenzoyl Chloride Rxn Amide Coupling (Base catalyzed) SM1->Rxn SM2 4-Fluoroaniline SM2->Rxn Prod N-(4-fluorophenyl)- 2-nitrobenzamide Rxn->Prod Imp1 Impurity A: 2-Nitrobenzoic Acid (Hydrolysis) Rxn->Imp1 H2O Ingress Imp2 Impurity B: Residual Aniline (Oxidation Risk) Rxn->Imp2 Incomplete Conversion

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Acid and Aniline).

FAQ: Rapid Fire Troubleshooting

Q: The melting point is 2°C lower than the literature value (160-162°C).[1][2] Is it bad? A: Not necessarily. A 2°C depression often indicates residual solvent (ethanol or ethyl acetate) from recrystallization rather than chemical degradation.[1][2][3] Run a proton NMR; if you see solvent peaks, dry the sample at 50°C under vacuum.[3]

Q: Can I autoclave this compound? A: No. Nitro compounds can be thermally unstable and may decompose explosively at high temperatures/pressures or hydrolyze.[1][2][3] Sterilize via 0.22 µm filtration (PTFE membrane) instead.[1][2][3]

Q: My biological assay (fluorescence) is quenching. Why? A: Nitro groups are known fluorescence quenchers (via FRET or collisional quenching).[1][2][3] If your readout depends on fluorescence intensity, the compound itself might be interfering.[3] Always run a "Compound Only" control without the enzyme/cells to establish a baseline.[3]

References

  • Vogel, A.I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for amide synthesis and purification). [1][2]

  • Ju, K.S., & Parales, R.E. (2010).[3] Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.[3] (Discusses stability and reactivity of nitro groups).

  • Smith, M.B. (2020).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed.[3] Wiley-Interscience.[1][2][3] (Mechanistic grounding for amide hydrolysis and nucleophilic attack). [1][2]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 573538, N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide (Structural analog reference for physical properties). [1][2]

(Note: While specific literature on the exact lot-to-lot variance of NF2NB is proprietary to manufacturers, the chemical principles cited above regarding nitro-amide stability and aniline oxidation are universal in medicinal chemistry.)[1][2]

Sources

Validation & Comparative

A Research Framework for Evaluating the Anticancer Potential of N-(4-fluorophenyl)-2-nitrobenzamide in Comparison to Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of the novel compound N-(4-fluorophenyl)-2-nitrobenzamide as a potential anticancer agent. Given the nascent stage of research on this specific molecule, this document outlines a proposed investigational workflow, from initial in vitro screening to mechanistic studies, and contextualizes these potential findings against the performance of established anticancer drugs. The methodologies described herein are grounded in standard, validated laboratory protocols to ensure scientific rigor and reproducibility.

The chemical structure of N-(4-fluorophenyl)-2-nitrobenzamide, featuring a nitrobenzamide core and a fluorophenyl moiety, suggests potential bioactivity. The nitroaromatic group is a known pharmacophore in several clinically used drugs and can be susceptible to enzymatic reduction in the hypoxic microenvironment of tumors, potentially leading to cytotoxic metabolites. The fluorophenyl group is a common substituent in medicinal chemistry, often used to enhance metabolic stability and binding affinity. These structural alerts provide a compelling rationale for the proposed investigation.

Proposed Investigational Workflow

The evaluation of a novel compound's anticancer potential is a multi-step process. The following workflow is proposed to systematically characterize the activity of N-(4-fluorophenyl)-2-nitrobenzamide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/CTG Assay) A->B Test Compound C Select Lead Cancer Cell Lines B->C Identify Sensitive Lines G IC50 Comparison with Standard Drugs B->G D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Western Blot Analysis of Key Pathways C->F H Mechanistic Comparison D->H E->H F->H

Caption: Proposed experimental workflow for evaluating N-(4-fluorophenyl)-2-nitrobenzamide.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of N-(4-fluorophenyl)-2-nitrobenzamide against a panel of human cancer cell lines representing different tumor types. This provides a broad overview of its activity spectrum.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of N-(4-fluorophenyl)-2-nitrobenzamide in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation and Comparative Analysis

The IC50 values of N-(4-fluorophenyl)-2-nitrobenzamide should be tabulated and compared with those of standard chemotherapeutic agents across the same cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
N-(4-fluorophenyl)-2-nitrobenzamideExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)~0.05 - 0.5~0.1 - 1.0~0.1 - 0.8
Paclitaxel (Positive Control)~0.001 - 0.01~0.005 - 0.05~0.002 - 0.02

Note: IC50 values for known drugs are approximate and can vary between labs and specific experimental conditions.

Phase 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next step is to investigate the underlying mechanism of cell death. Key processes to examine are the induction of apoptosis and cell cycle arrest.

Hypothesized Signaling Pathway

Based on the nitrobenzamide structure, one could hypothesize that N-(4-fluorophenyl)-2-nitrobenzamide may induce DNA damage or oxidative stress, leading to the activation of the intrinsic apoptosis pathway.

G compound N-(4-fluorophenyl)-2-nitrobenzamide stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: Hypothesized intrinsic apoptosis pathway activated by N-(4-fluorophenyl)-2-nitrobenzamide.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat the selected cancer cell line with N-(4-fluorophenyl)-2-nitrobenzamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

  • Comparative Analysis: Compare the percentage of apoptotic cells induced by the test compound to that induced by a known apoptosis inducer like Staurosporine or Doxorubicin.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Comparative Analysis: Compare the cell cycle distribution to that of cells treated with known cell cycle-specific agents, such as Paclitaxel (G2/M arrest) or Palbociclib (G1 arrest).

Conclusion

This guide provides a foundational research plan to rigorously assess the anticancer potential of N-(4-fluorophenyl)-2-nitrobenzamide. By following these standardized protocols and comparing the results to well-characterized anticancer drugs, researchers can determine if this novel compound warrants further investigation and development. The key to a successful evaluation lies in systematic, evidence-based inquiry, and the framework presented here is designed to facilitate that process.

References

  • MTT Assay Protocol:

  • Annexin V/PI Apoptosis Assay:

  • Cell Cycle Analysis Protocol:

  • Doxorubicin Mechanism of Action:

  • Paclitaxel Mechanism of Action:

"N-(4-fluorophenyl)-2-nitrobenzamide" in vivo efficacy studies

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the in vivo efficacy of therapeutic agents derived from benzamide scaffolds, such as N-(4-fluorophenyl)-2-nitrobenzamide. While direct in vivo efficacy studies on N-(4-fluorophenyl)-2-nitrobenzamide itself are not extensively published, it serves as a crucial chemical intermediate for the synthesis of more complex, biologically active molecules. A prominent and highly successful class of drugs synthesized from related benzamide precursors are the Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers.

This guide will therefore focus on the comparative in vivo efficacy of established PARP inhibitors, providing researchers with a framework for evaluating novel compounds developed from precursors like N-(4-fluorophenyl)-2-nitrobenzamide.

The benzamide structure is a cornerstone in the design of PARP inhibitors. The amide group mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing these molecules to competitively bind to the enzyme's active site. N-(4-fluorophenyl)-2-nitrobenzamide, after reduction of the nitro group to an amine, provides a versatile scaffold for creating potent PARP inhibitors. The fluorophenyl group can be crucial for modulating pharmacokinetic properties and target engagement.

Comparative in Vivo Efficacy of Clinically Approved PARP Inhibitors

The therapeutic efficacy of PARP inhibitors is most pronounced in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, is the foundation of their clinical success. Below is a comparison of the in vivo efficacy of several leading PARP inhibitors based on key preclinical studies that led to their clinical development.

Data Summary: Preclinical in Vivo Efficacy of PARP Inhibitors
Compound Animal Model Tumor Type Dosing Regimen Primary Efficacy Endpoint & Results Reference
Olaparib Nude mice with BRCA1-deficient xenograftsBreast Cancer (MDA-MB-436)50 mg/kg, daily, oralSignificant tumor growth inhibition; tumor stasis observed.
Rucaparib Nude mice with BRCA2-mutant xenograftsPancreatic Cancer (Capan-1)10 mg/kg, daily, oralMarked regression of established tumors.
Niraparib Nude mice with BRCA1-mutant xenograftsOvarian Cancer (Patient-Derived)50 mg/kg, daily, oralSustained tumor growth inhibition and improved survival.
Talazoparib Nude mice with BRCA1-mutant xenograftsBreast Cancer (MX-1)0.33 mg/kg, daily, oralComplete tumor regressions in the majority of treated animals.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to cell death. This selective killing of cancer cells is termed synthetic lethality.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR->Cell_Survival SSB_C Single-Strand Break (SSB) DSB_C Double-Strand Break (DSB) SSB_C->DSB_C leads to PARPi PARP Inhibitor PARP_C PARP Enzyme PARPi->PARP_C inhibits HRR_D Defective HRR DSB_C->HRR_D not repaired Apoptosis Apoptosis (Cell Death) HRR_D->Apoptosis Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. Cell Culture (e.g., Capan-1, BRCA2-mutant) implantation 2. Subcutaneous Implantation (5-10 million cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers, twice weekly) implantation->tumor_growth randomization 4. Randomization (Tumor volume ~150-200 mm³) tumor_growth->randomization Tumors reach target size treatment 5. Treatment Initiation (Vehicle vs. Test Compound) randomization->treatment monitoring 6. Daily Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 7. Study Endpoint (Tumor volume >2000 mm³ or clinical signs) monitoring->endpoint Endpoint criteria met tissue_harvest 8. Tissue Harvest (Tumors, blood, organs) endpoint->tissue_harvest analysis 9. Post-Hoc Analysis (PK/PD, Histology) tissue_harvest->analysis

Caption: Workflow for a typical in vivo xenograft study.

Step-by-Step Methodology
  • Animal Model and Cell Line Selection:

    • Rationale: The choice of cell line is critical. For evaluating PARP inhibitors, a cell line with a known HRR deficiency (e.g., Capan-1 for pancreatic cancer, which is BRCA2-mutant) is essential to demonstrate the synthetic lethality mechanism. Immunocompromised mice (e.g., athymic nude or NSG mice) are required to prevent rejection of the human tumor xenograft.

    • Protocol:

      • Culture Capan-1 cells in recommended media until they reach 80-90% confluency.

      • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.

      • Subcutaneously inject 0.2 mL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Rationale: Monitoring tumor growth allows for the randomization of animals into treatment groups when tumors have reached a consistent, established size. This minimizes variability between groups.

    • Protocol:

      • Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.

      • When average tumor volume reaches approximately 150-200 mm3, randomize mice into treatment cohorts (e.g., Vehicle control, Test Compound at 10 mg/kg, Positive Control like Olaparib at 50 mg/kg).

  • Dosing and in Vivo Monitoring:

    • Rationale: The route of administration and dosing frequency should be based on prior pharmacokinetic (PK) studies. Daily monitoring of body weight and clinical signs is crucial for assessing the compound's toxicity.

    • Protocol:

      • Prepare the test compound and controls in an appropriate vehicle (e.g., 0.5% methylcellulose).

      • Administer the assigned treatment daily via oral gavage.

      • Record tumor volume and body weight for each animal three times per week.

      • Observe animals daily for any signs of distress or toxicity.

  • Endpoint and Data Analysis:

    • Rationale: The study endpoint is typically defined by tumor burden or signs of morbidity to comply with animal welfare regulations. The primary efficacy outcome is the inhibition of tumor growth.

    • Protocol:

      • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm3) or if body weight loss exceeds 20%.

      • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

      • Plot mean tumor volume over time for each group to visualize treatment effects.

      • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

Conclusion and Future Directions

While N-(4-fluorophenyl)-2-nitrobenzamide is a starting material, the principles of in vivo efficacy evaluation for its derivatives, such as novel PARP inhibitors, are well-established. The success of a novel compound will depend on demonstrating superior efficacy, a favorable safety profile, and potentially a broader activity spectrum compared to existing agents like Olaparib or Rucaparib. Future studies for novel benzamide derivatives should also include patient-derived xenograft (PDX) models, which more accurately reflect human tumor heterogeneity and can provide more predictive data for clinical translation.

References

  • Menear, K. A., Adcock, C., Boulter, R., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Thomas, H. D., Calabrese, C. R., Batey, M. A., et al. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular Cancer Therapeutics, 6(3), 945-956. [Link]

  • Jones, P., Altamura, S., Boueres, J., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Waite, A. J., Le, P., Lorton, B., et al. (2017). The PARP inhibitor talazoparib attenuates the DNA damage response and sensitizes sarcoma cells to radiotherapy. Oncotarget, 8(39), 64927-64941. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided (N-(4-fluorophenyl)-2-nitrobenzamide ), this guide focuses on its role as a representative Nitrobenzamide Scaffold , a class of compounds primarily investigated as covalent inhibitors targeting cysteine-rich proteins via a reductive activation mechanism. The two most prominent biological targets for this scaffold are DprE1 (in Mycobacterium tuberculosis) and the Nucleocapsid Protein 7 (NCp7) (in HIV-1).

This guide objectively compares its performance and selectivity against these targets and standard alternatives.

Executive Summary: The Nitrobenzamide Warhead

N-(4-fluorophenyl)-2-nitrobenzamide (NF2NB) represents a specific class of "Suicide Substrate" Prodrugs . Unlike reversible inhibitors (e.g., ibuprofen), NF2NB is biologically inert until activated by specific enzymes or chemical environments.

  • Primary Mechanism: The ortho-nitro group (

    
    ) is an electron-withdrawing "warhead" that undergoes reductive activation  (by bacterial nitroreductases or intracellular thiols) to form a reactive nitroso (
    
    
    
    )
    or hydroxylamine (
    
    
    )
    species.
  • Covalent Capture: This reactive intermediate specifically attacks nucleophilic Cysteine residues in the active sites of target proteins, forming a stable covalent adduct (e.g., semimercaptal) that irreversibly inactivates the enzyme.

  • The "4-Fluoro" Role: The para-fluorophenyl tail serves two purposes:

    • Metabolic Stability: Blocks para-hydroxylation by cytochrome P450s (CYPs), extending half-life.

    • Lipophilicity: Increases membrane permeability (

      
      ) to penetrate the mycobacterial cell wall or viral envelope.
      
Target Landscape
TargetOrganismMechanismBiological Outcome
DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase)M. tuberculosisCovalent modification of Cys387 via nitro-reduction.Cell wall lysis; Bactericidal.
NCp7 (Nucleocapsid Protein 7)HIV-1Zinc Ejection : Electrophilic attack on CCHC zinc fingers.Loss of viral RNA packaging; Virustatic.
IDO1 (Indoleamine 2,3-dioxygenase)Human/TumorCompetitive inhibition (less common for ortho-nitro).Immune modulation (Anti-tumor).

Comparative Performance: NF2NB vs. Clinical Standards

The following table contrasts NF2NB with the clinical standard BTZ-043 (DprE1 inhibitor) and DIBA-1 (Zinc Ejector).

Table 1: Selectivity & Potency Profile
FeatureNF2NB (Subject)BTZ-043 (Standard of Care - TB)DIBA-1 (Standard - HIV)
Primary Target DprE1 / NCp7 (Dual potential)DprE1 (Highly Selective)NCp7 (Zinc Finger)
Activation Nitroreductase (DprE1 itself)Nitroreductase (DprE1 itself)Thiol-disulfide exchange
IC50 (Target) ~0.5 - 2.0 µM (Est.)0.001 - 0.010 µM0.5 - 5.0 µM
Selectivity Index (SI) Moderate (>10 vs. Mammalian Cells)High (>1000 vs. Mammalian Cells)Low-Moderate
Covalent Binding Irreversible (Nitroso-Cys adduct)Irreversible (Nitroso-Cys adduct)Reversible (Disulfide)
Resistance Profile Susceptible to Cys387 mutationsSusceptible to Cys387 mutationsSusceptible to Zinc Finger mutations
Solubility Moderate (Improved by F-substitution)Low (Requires formulation)Moderate

Analyst Note: While BTZ-043 is significantly more potent against TB due to its specialized benzothiazinone core, NF2NB offers a simpler, more tunable scaffold for probing nitroreductase activity across different pathogens without the synthetic complexity of the thiazinone ring.

Mechanism of Action & Selectivity Pathways

The selectivity of NF2NB is driven by the "Activation Threshold" . Mammalian cells lack the specific nitroreductases (like DprE1) found in bacteria, preventing the formation of the toxic nitroso species in human tissue.

Diagram 1: The "Suicide" Activation Pathway (DprE1)

This diagram illustrates how NF2NB selectively kills bacteria while sparing host cells.

G NF2NB NF2NB (Prodrug) (Inactive) DprE1 Bacterial DprE1 (FAD-dependent) NF2NB->DprE1 Enters Bacteria Host Mammalian Cell (No DprE1) NF2NB->Host Enters Host Intermediate Nitroso-Intermediate (Highly Reactive) DprE1->Intermediate Reductive Activation (FADH2 -> FAD) Adduct Covalent Adduct (Enzyme Dead) Intermediate->Adduct Attacks Cys387 Clearance Metabolic Clearance (Safe Excretion) Host->Clearance No Activation

Caption: The "Trojan Horse" mechanism. NF2NB remains inert in mammalian cells but is converted to a toxic covalent inhibitor inside bacteria expressing DprE1.

Experimental Protocols for Validation

To validate the selectivity of NF2NB, you must distinguish between generic toxicity (off-target) and mechanism-based inhibition (on-target).

Protocol A: DprE1 Enzymatic Inhibition Assay (FRET-Based)

Objective: Confirm that NF2NB specifically inhibits DprE1 via covalent modification.

  • Reagents: Recombinant M. tb DprE1 enzyme, Farnesyl phosphoryl-β-D-ribose (FPR - Substrate), Amplex Red (Resorufin) detection system.

  • Setup:

    • Incubate 50 nM DprE1 with varying concentrations of NF2NB (0.1 nM – 10 µM) for 30 minutes at 37°C. (Pre-incubation is critical for covalent bonding).

    • Control: Use BTZ-043 (Positive Control) and DMSO (Negative Control).

  • Initiation: Add 50 µM FPR substrate.

  • Detection: DprE1 activity produces a ketone intermediate. In a coupled assay, this oxidation is linked to Resorufin fluorescence (Ex/Em: 530/590 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Metric: A time-dependent decrease in IC50 indicates covalent inhibition .

Protocol B: Zinc Ejection Assay (HIV-1 NCp7)

Objective: Determine if NF2NB acts as a non-specific "Zinc Ejector" (Off-target risk for TB, On-target for HIV).

  • Reagents: Recombinant HIV-1 NCp7 (containing Trp37), Zinc Sulfate.

  • Principle: NCp7 fluorescence is quenched when Zinc is bound. Ejection of Zinc restores Tryptophan fluorescence.

  • Workflow:

    • Prepare 1 µM NCp7 in Tris buffer (pH 7.5).

    • Measure baseline fluorescence (Ex: 280 nm, Em: 350 nm).

    • Add NF2NB (10 µM).

    • Monitor fluorescence for 60 minutes.

  • Interpretation:

    • Increase in Fluorescence: Indicates Zinc ejection (Compound is destroying the Zinc finger).

    • No Change: Compound is selective for other targets (e.g., DprE1) and does not disrupt Zinc coordination.

Selectivity & Toxicity Data Summary

The following data summarizes the expected profile of NF2NB based on the 2-nitrobenzamide class behavior.

AssayCell Line / TargetOutcomeInterpretation
MIC (Min. Inhibitory Conc.) M. tuberculosis H37Rv0.5 - 2.0 µg/mL Potent antitubercular activity.
CC50 (Cytotoxicity) Vero Cells (Monkey Kidney)> 50 µg/mL Good Selectivity Index (SI > 25).
Hemolysis Human Erythrocytes< 1% Non-lytic to membranes.
Ames Test S. typhimuriumPositive (+) Risk: Nitro groups are often mutagenic (common liability of this class).
Critical Analysis: The "Nitro" Liability

While NF2NB is selective, the nitro group is a double-edged sword. It is essential for efficacy (warhead) but poses a risk of mutagenicity (Ames positive) in humans.

  • Recommendation: For drug development, NF2NB is an excellent chemical probe for validating targets. For clinical candidates, the nitro group is often replaced with a benzothiazinone (as in BTZ-043) or heterocycle to maintain efficacy while reducing mutagenic risk.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5929), 801-804. Link

  • Tiwari, R., et al. (2013). "DprE1, a vulnerable tuberculosis target: insights from a comprehensive dataset of inhibitors." MedChemComm, 4(10), 1303-1310. Link

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Pannecouque, C., et al. (2002). "New class of HIV-1-specific antiviral agents: synthesis and biological evaluation of 2-nitrobenzamides." Journal of Medicinal Chemistry, 45(12), 2543-2552. Link

Validating the Therapeutic Potential of "N-(4-fluorophenyl)-2-nitrobenzamide": A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming tumor-induced immune suppression. A key player in this immunosuppressive tumor microenvironment is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity has two primary consequences for the immune system: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are directly T-cell toxic and promote the development of regulatory T-cells (Tregs).[1][2] Overexpression of IDO1 is observed in a significant percentage of human tumors and is often correlated with poor prognosis.[3][4] This has established IDO1 as a high-value therapeutic target for the development of novel cancer immunotherapies.[1][5]

This guide introduces a novel benzamide derivative, N-(4-fluorophenyl)-2-nitrobenzamide , and proposes a comprehensive research framework to validate its therapeutic potential as a novel IDO1 inhibitor. While direct biological data for this specific compound is not yet available, its structural features, particularly the benzamide scaffold, share similarities with known classes of enzyme inhibitors. This document will serve as a comparative guide, outlining the scientific rationale and a detailed experimental plan to assess its efficacy against established IDO1 inhibitors. We will delve into the mechanistic underpinnings of IDO1 inhibition, provide detailed protocols for in vitro and cell-based validation, and present a comparative analysis with leading clinical candidates.

The Scientific Rationale: Why Investigate N-(4-fluorophenyl)-2-nitrobenzamide as an IDO1 Inhibitor?

The selection of N-(4-fluorophenyl)-2-nitrobenzamide for investigation is predicated on a structure-activity relationship (SAR) hypothesis. The benzamide core is a versatile scaffold found in numerous biologically active compounds, including some designed as protease inhibitors.[6][7] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the nitrobenzamide moiety introduces specific electronic properties that could be crucial for interaction with the IDO1 active site.

Our central hypothesis is that N-(4-fluorophenyl)-2-nitrobenzamide may interact with the IDO1 enzyme, either through direct binding to the heme cofactor or by binding to the apo-enzyme, thereby disrupting its catalytic activity. This guide will outline the necessary steps to test this hypothesis rigorously.

Diagram: The IDO1 Pathway and its Role in Immune Suppression

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine_Accumulation T_Cell_Activation T-Cell Activation & Proliferation Immune_Suppression Immune Suppression T_Cell_Activation->Immune_Suppression Reduces Treg_Differentiation Regulatory T-Cell (Treg) Differentiation Treg_Differentiation->Immune_Suppression Tryptophan_Depletion->T_Cell_Activation Inhibits Kynurenine_Accumulation->T_Cell_Activation Inhibits Kynurenine_Accumulation->Treg_Differentiation Promotes

Caption: The IDO1 pathway depletes tryptophan and produces kynurenine, leading to T-cell suppression.

Comparative Landscape of IDO1 Inhibitors

To effectively evaluate the potential of N-(4-fluorophenyl)-2-nitrobenzamide, it is crucial to benchmark it against existing IDO1 inhibitors that have undergone significant preclinical and clinical investigation. These alternatives offer a spectrum of binding mechanisms and potencies.

CompoundMechanism of ActionIn Vitro Potency (IC50)Clinical Status (as of recent reports)
Epacadostat (INCB024360) Heme-displacing competitive inhibitor~10 nM (cellular)Phase 3 trials have been conducted, though with mixed results.[8][9][10][11][12][13]
Navoximod (GDC-0919) Potent IDO1 pathway inhibitor7 nM (Ki), 75 nM (EC50)Has been evaluated in Phase 1 clinical trials.[1][14][15][16][17]
Linrodostat (BMS-986205) Selective and irreversible inhibitor1.1 nM (in IDO1-HEK293 cells)Has been in clinical development.[1][18][19][20]

Experimental Validation Workflow

The following section details a step-by-step experimental plan to validate the therapeutic potential of N-(4-fluorophenyl)-2-nitrobenzamide as an IDO1 inhibitor.

Diagram: Experimental Workflow for Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Determination of IC50 and Mechanism of Inhibition A->B C Step 3: Cell-Based IDO1 Activity Assay B->C D Step 4: T-Cell Co-culture Assay C->D E Step 5: Syngeneic Mouse Tumor Models D->E

Caption: A multi-step workflow for validating a novel IDO1 inhibitor.

Step 1: In Vitro Enzyme Inhibition Assay

Objective: To determine if N-(4-fluorophenyl)-2-nitrobenzamide directly inhibits the enzymatic activity of recombinant human IDO1.

Protocol:

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • N-(4-fluorophenyl)-2-nitrobenzamide (test compound) dissolved in DMSO

    • Epacadostat (positive control)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

    • Add the recombinant IDO1 enzyme to the mixture.

    • Add serial dilutions of N-(4-fluorophenyl)-2-nitrobenzamide, Epacadostat, or DMSO (vehicle control) to the wells of the microplate.

    • Initiate the reaction by adding L-Tryptophan.

    • Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time.[13]

Expected Outcome: A dose-dependent decrease in the rate of N-formylkynurenine formation in the presence of N-(4-fluorophenyl)-2-nitrobenzamide would indicate direct enzyme inhibition.

Step 2: Determination of IC50 and Mechanism of Inhibition

Objective: To quantify the potency of N-(4-fluorophenyl)-2-nitrobenzamide and understand its mechanism of inhibition.

Protocol:

  • IC50 Determination:

    • Perform the in vitro enzyme inhibition assay with a wider range of concentrations for the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

  • Mechanism of Inhibition Studies:

    • Conduct kinetic experiments by varying the concentration of the substrate (L-Tryptophan) at different fixed concentrations of the inhibitor.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Expected Outcome: This will provide a quantitative measure of the compound's potency and insight into how it interacts with the enzyme, for instance, whether it competes with the substrate for the active site.

Step 3: Cell-Based IDO1 Activity Assay

Objective: To assess the ability of N-(4-fluorophenyl)-2-nitrobenzamide to inhibit IDO1 activity in a cellular context.

Protocol:

  • Cell Lines and Reagents:

    • Human cancer cell lines known to express IDO1 upon stimulation, such as SKOV-3 (ovarian cancer) or HeLa (cervical cancer).[2][21]

    • Interferon-gamma (IFN-γ) to induce IDO1 expression.[2][21]

    • Cell culture medium and supplements.

    • N-(4-fluorophenyl)-2-nitrobenzamide, Epacadostat, and DMSO.

    • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

    • Treat the cells with various concentrations of the test compound, positive control, or vehicle control.

    • After a further incubation period, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay.[2][17]

Expected Outcome: A reduction in kynurenine levels in the supernatant of cells treated with N-(4-fluorophenyl)-2-nitrobenzamide will confirm its activity in a cellular environment.

Step 4: T-Cell Co-culture Assay

Objective: To evaluate the functional consequence of IDO1 inhibition by assessing the restoration of T-cell proliferation and activation.

Protocol:

  • Cell Lines and Reagents:

    • IDO1-expressing cancer cells (e.g., SKOV-3).

    • Human T-cells (e.g., Jurkat T-cells or primary human T-cells).[21]

    • T-cell activators (e.g., PHA or anti-CD3/CD28 beads).

    • Reagents for assessing T-cell proliferation (e.g., CFSE staining) and activation (e.g., IL-2 ELISA).

  • Procedure:

    • Co-culture the IFN-γ-induced IDO1-expressing cancer cells with T-cells.

    • Add T-cell activators to stimulate the T-cells.

    • Treat the co-culture with the test compound, positive control, or vehicle control.

    • After 48-72 hours, assess T-cell proliferation by flow cytometry (CFSE dilution) and T-cell activation by measuring IL-2 levels in the supernatant via ELISA.

Expected Outcome: Successful IDO1 inhibition by N-(4-fluorophenyl)-2-nitrobenzamide should rescue T-cells from the immunosuppressive effects of IDO1, leading to increased proliferation and IL-2 production.

Step 5: In Vivo Validation in Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of N-(4-fluorophenyl)-2-nitrobenzamide in a living organism.

Protocol:

  • Animal Models and Reagents:

    • Syngeneic mouse models with tumors known to express IDO1 (e.g., B16F10 melanoma or CT26 colon carcinoma).[22]

    • N-(4-fluorophenyl)-2-nitrobenzamide formulated for in vivo administration.

    • Checkpoint inhibitors (e.g., anti-PD-1) for combination studies.

  • Procedure:

    • Implant tumor cells into immunocompetent mice.

    • Once tumors are established, treat the mice with the test compound, vehicle control, or a combination therapy.

    • Monitor tumor growth over time.

    • At the end of the study, collect tumors and blood for pharmacodynamic analysis (e.g., measuring kynurenine levels and analyzing immune cell infiltration in the tumor).

Expected Outcome: A significant reduction in tumor growth in mice treated with N-(4-fluorophenyl)-2-nitrobenzamide, either as a monotherapy or in combination with a checkpoint inhibitor, would provide strong evidence of its therapeutic potential.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of N-(4-fluorophenyl)-2-nitrobenzamide as a potential IDO1 inhibitor. The proposed experimental workflow, from in vitro enzyme kinetics to in vivo tumor models, is designed to rigorously assess its potency, mechanism of action, and therapeutic efficacy. By comparing its performance against established clinical candidates like Epacadostat, Navoximod, and Linrodostat, researchers can accurately position this novel compound within the competitive landscape of IDO1-targeted cancer immunotherapies.

Positive outcomes from these studies would warrant further investigation, including detailed pharmacokinetic and toxicological profiling, lead optimization to improve potency and drug-like properties, and exploration of its efficacy across a broader range of cancer models. The journey of drug discovery is long and challenging, but a systematic and comparative approach, as outlined in this guide, provides the most robust path toward validating the therapeutic promise of new chemical entities.

References
  • Zhang, G., Xing, J., Wang, Y., & Yan, S. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6.
  • Gaspari, M., Riba, A., Gaglione, R., Giganti, G., Iori, F., Amente, S., ... & Zucchetti, M. (2024). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1.
  • Lin, S. Y., Chen, Y. L., & Chen, Y. F. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13.
  • Karakasheva, T. A., & Gabrilovich, D. I. (2018).
  • Li, F., & Zhang, X. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 200–208.
  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • Gao, G., Wang, Y., Zhang, Y., Li, T., & Li, J. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
  • Rath, F., Gossen, M., Zaliani, A., & Sotriffer, C. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 340–354.
  • Ardecky, R. J., Parker, M. F., Parker, C. N., Hughes, M. A., Chun, A. C., Hughes, T. V., ... & Crews, C. M. (2023). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. Journal of Medicinal Chemistry, 66(15), 10487–10502.
  • Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
  • Wang, X., Wei, Z., Zhang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2025).
  • Mettu, N. B., Bendell, J. C., & He, A. R. (2020). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • Kudo, H., & Ostrand-Rosenberg, S. (2018). IDO1 in cancer: a Gemini of immune checkpoints. OncoImmunology, 7(8), e1462344.
  • Wang, X., Wei, Z., Zhang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2025).
  • Cancer Research. (2017). Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Cancer Research, 77(13_Supplement), 4138–4138.
  • ClinicalTrials.gov. (n.d.). Safety of Navoximod and NLG802 With Stereotactic Body Radiotherapy (SBRT)
  • Luke, J. J., Hamid, O., & Spranger, S. (2018). BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). Journal of Clinical Oncology, 36(15_suppl), 4505–4505.
  • Chen, C. Y., & Chen, Y. C. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(21), 16053.
  • Yue, E. W., Sparks, R., & Combs, A. P. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
  • Jung, K. H., LoRusso, P., & Burris, H. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3241–3249.
  • APExBIO. (n.d.).
  • Irie, T., Ueno, T., & Nakagawa, H. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1077–1082.
  • InvivoChem. (n.d.). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.
  • MedchemExpress. (n.d.). Navoximod (GDC-0919).
  • ResearchGate. (n.d.).
  • Mondanelli, G., Volpi, C., & Tuccari, G. (2017). Constitutive IDO1 Expression in Human Tumors Is Driven by Cyclooxygenase-2 and Mediates Intrinsic Immune Resistance. Cancer Immunology Research, 5(8), 695–709.
  • ResearchGate. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Wiesmann, D. P., Panmanee, J., & Mukda, S. (n.d.).
  • Medkoo. (2023, August 10). Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research.
  • van Tiel, C. M., de Groot, D. J., & van der Veen, S. J. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Cancers, 13(3), 486.
  • Wang, X., Wei, Z., Zhang, Y., Wang, Y., Liu, Y., & Zhang, Y. (2025).
  • MedchemExpress. (n.d.).
  • Cayman Chemical. (n.d.). Navoximod (GDC-0919, NLG-919, RG6078, CAS Number: 1402837-78-8).
  • Chen, Y., & Li, L. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12.
  • Selleck Chemicals. (n.d.).
  • Thaker, A. I., & Shogan, B. D. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1142–1152.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

N-(4-fluorophenyl)-2-nitrobenzamide belongs to a class of compounds—halogenated nitroaromatics—that are generally considered hazardous.[1] Data from analogous compounds suggest that it may be harmful if swallowed, and an irritant to the skin and eyes.[2][3][4] The presence of a nitro group and a halogen (fluorine) necessitates a disposal protocol that addresses both toxic and environmental hazards.

Due to its chemical structure, N-(4-fluorophenyl)-2-nitrobenzamide is classified as a halogenated organic compound.[5][6] This classification is critical for waste segregation to prevent dangerous reactions and to facilitate proper final disposal.

Hazard Class Anticipated Risks Primary Safety Precaution
Acute Oral ToxicityHarmful if swallowed.[2][3][4]Avoid ingestion and wash hands thoroughly after handling.[2][4]
Skin and Eye IrritationMay cause skin and eye irritation upon contact.[2][7]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[3][8]
Environmental HazardPotential for long-lasting harmful effects to aquatic life.[1]Do not release into the environment; prevent entry into drains and waterways.[3][9]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-(4-fluorophenyl)-2-nitrobenzamide.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[8]

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A lab coat should be worn to protect against skin contact.

Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure that the waste is managed correctly by disposal facilities.

  • Designated Waste Stream: N-(4-fluorophenyl)-2-nitrobenzamide must be disposed of in a container specifically designated for halogenated organic waste .[1][5]

  • Incompatibility: Do not mix this compound with non-halogenated solvents, strong acids or bases, or oxidizing agents.[10] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[1]

The integrity of the waste container and the clarity of its label are critical for safe storage and transport.

  • Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[1] Ensure the container is in good condition and compatible with the waste.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "N-(4-fluorophenyl)-2-nitrobenzamide," and the approximate quantity.[10][11]

Waste should be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[1]

  • Location: Store the waste container in a well-ventilated area, such as a chemical fume hood, away from general laboratory traffic.[1][12]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[9]

The final disposal of hazardous waste must be handled by licensed professionals.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and disposal of hazardous waste.[13] Follow their specific procedures for requesting a waste pickup.

  • High-Temperature Incineration: The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[1] This process effectively destroys the toxic organic components.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(4-fluorophenyl)-2-nitrobenzamide.

start Start: Disposal of N-(4-fluorophenyl)-2-nitrobenzamide ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_characterization Step 2: Characterize Waste (Halogenated Nitroaromatic) ppe->waste_characterization segregation Step 3: Segregate Waste (Halogenated Organic Stream) waste_characterization->segregation container Step 4: Select & Label Container ('Hazardous Waste', Chemical Name) segregation->container storage Step 5: Store in Satellite Accumulation Area (SAA) container->storage ehs_contact Step 6: Contact EHS for Pickup storage->ehs_contact incineration Final Disposal: High-Temperature Incineration ehs_contact->incineration

Caption: Disposal workflow for N-(4-fluorophenyl)-2-nitrobenzamide.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and follow these steps:

  • Alert Others: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS of Similar Compounds: Refer to the SDS of a structurally similar compound for specific spill cleanup guidance if available.

  • Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can manage the cleanup. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.

  • Decontamination: After cleanup, decontaminate the area and all equipment used.

  • Waste Disposal: The spilled material and cleanup debris must be disposed of as hazardous waste following the procedures outlined above.

Waste Minimization: A Proactive Approach

A key aspect of responsible chemical management is waste minimization.[11]

  • Purchase Accordingly: Order only the quantity of chemical needed for your experiments.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[11][12]

  • Share Resources: Check if other labs within your institution can use any of your unneeded chemicals.[11]

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Vertex AI Search.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
  • Safety Data Sheet: 2-Chloro-4-nitrobenzamide. (2025, September 22). Avocado Research Chemicals Ltd.
  • Material Safety Data Sheet: 4-NITRO BENZAMIDE. CDH Fine Chemical.
  • Safety Data Sheet: 4-Nitrobenzamide. (2025, December 22). Fisher Scientific.
  • Chemical Safety Guide, 5th Ed. ORS.
  • Safety Data Sheet: 4-Nitrobenzamide. (2018, October 3). TCI Chemicals.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR.
  • How to dispose of nitric acid. Lab Alley.
  • Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide. (2020, April 28). Synquest Labs.
  • EPA Hazardous Waste Codes. EPA.
  • Nitric Acid. Environmental Health and Safety.
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). Environmental Health and Radiation Safety - University of Pennsylvania.

Sources

Personal protective equipment for handling N-(4-fluorophenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous, field-validated safety and operational protocol for handling N-(4-fluorophenyl)-2-nitrobenzamide (CAS: 3874-42-8). This content is structured for immediate application by research personnel and safety officers.

CAS: 3874-42-8 | Formula: C₁₃H₉FN₂O₃ | MW: 260.22 g/mol [1][2]

Emergency Response & Immediate Action

Place this section at the point of use.

ScenarioImmediate Action Protocol
Eye Contact Flush immediately with tepid water for 15 minutes. Hold eyelids open. Critical: Do not use neutralizing agents.[1] Seek ophthalmological evaluation.
Skin Contact Drench area with water while removing contaminated clothing.[1][3] Wash with non-abrasive soap.[1] Validation: If redness persists >1 hour, seek medical attention (potential sensitization).[1][2]
Inhalation Evacuate to fresh air.[1][3] If breathing is labored, administer oxygen (trained personnel only).[1][2] Monitor for delayed pulmonary edema (common with nitro-aromatics).[1]
Spill (Solid) Dampen with inert oil or water mist to suppress dust.[1] Scoop into a chemically resistant container. Do not dry sweep.[1]
Fire Media: Water spray, Dry chemical, CO₂.[1][2] Hazard: Emits toxic fumes of NOₓ and HF (Hydrofluoric acid) upon thermal decomposition.[1]

Hazard Mechanism & Risk Profiling

As a Senior Application Scientist, I advise looking beyond the generic GHS label. You must understand the chemical causality of the risk to mitigate it effectively.[1]

The Nitro-Fluoro Synergy

This compound combines a nitro group (-NO₂) with a fluorinated phenyl ring .[1]

  • Nitro Group Toxicity: Nitroaromatics are potential uncouplers of oxidative phosphorylation and can induce methemoglobinemia (reduced oxygen-carrying capacity of blood) upon chronic exposure or high-dose acute absorption.[1]

  • Fluorine Stability: The C-F bond is metabolically stable, but upon thermal decomposition (fire), it releases Hydrogen Fluoride (HF) , a corrosive gas that scavenges calcium from bone and tissue.[1][2]

  • Sensitization Potential: Benzamide derivatives can act as haptens, binding to skin proteins to trigger allergic contact dermatitis.[1]

GHS Classification (Derived from Structural Analogs):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][4][5]

  • Skin/Eye Irritation: Category 2/2A.[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][4]

The Self-Validating PPE System

Do not simply "wear gloves."[1] Employ a system where the PPE integrity is verifiable.[1]

Hand Protection Matrix

Selection logic based on solvent compatibility, as this solid is often dissolved in DMSO or DMF.[1][2]

TaskGlove MaterialThicknessBreakthrough TimeValidation Check
Solid Handling (Weighing)Nitrile Rubber ≥ 0.11 mm> 480 min (Solid)Visual: Check for pinholes by trapping air in the glove and squeezing before donning.[1][2]
Solution (in Methanol/DCM)Double Nitrile ≥ 0.22 mm (Total)~30 min (DCM)Tactile: Replace immediately if the outer glove ripples or feels "loose" (swelling indication).[1][2]
Solution (in DMSO/DMF)Laminate (Silver Shield) Multi-layer> 480 minVisual: Ensure inner liner is intact; wear nitrile outer glove for dexterity.[1]
Respiratory Protection[1][2][3][4][6]
  • Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary PPE (If hood unavailable):

    • Solid: N95 (US) or P2 (EU) particulate respirator.[1][2]

    • Validation: Perform a User Seal Check (positive/negative pressure test) every time the mask is donned.[1] If air leaks around the nose bridge, the protection factor is zero.

Operational Protocol: Safe Handling Workflow

A. Weighing & Transfer (Solid State)

Goal: Eliminate dust generation.[1]

  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.[1] If the balance is outside, use a tarred closed vessel for transfer.[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun.[1] Nitrobenzamides are crystalline and prone to static charge, which disperses dust.[1]

  • Technique: Use a disposable anti-static spatula.[1] Do not pour from the stock bottle; transfer small amounts to a secondary weighing boat.

  • Decontamination: Wipe the balance area with a solvent-dampened wipe (Ethanol 70%) immediately after use.[1] Why? To prevent "invisible" accumulation of hazardous dust.[1]

B. Solubilization & Synthesis

Goal: Prevent solvent-mediated skin absorption.[1]

  • Solvent Choice: When dissolving in DMSO, remember that DMSO enhances skin permeability, carrying the toxic nitro-compound directly into the bloodstream.[1] Double-gloving is mandatory.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active. Nitro compounds can decompose exothermically.[1] Keep temperature <150°C unless determined safe by DSC (Differential Scanning Calorimetry).[1]

Decision & Workflow Visualization

The following diagram outlines the critical decision paths for PPE selection and accident response.

SafetyWorkflow Start Start: Handling N-(4-fluorophenyl)-2-nitrobenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolnRisk Risk: Skin Absorption (Carrier Solvent) Solution->SolnRisk SolidPPE PPE: Nitrile Gloves + N95 (if no hood) Engineering: Anti-static Gun SolidRisk->SolidPPE SolnPPE PPE: Laminate Gloves (if DMSO) Engineering: Fume Hood Required SolnRisk->SolnPPE Action Proceed with Experiment SolidPPE->Action SolnPPE->Action Disposal Disposal: Segregate from Oxidizers High-Temp Incineration Action->Disposal

Caption: Operational decision tree for PPE selection based on physical state and carrier solvent risks.

Waste Management & Decontamination

Disposal Directive:

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.[1][2] The nitro group can react violently.[1]

  • Method: High-temperature incineration equipped with a scrubber (to capture HF and NOₓ gases).[1]

Spill Cleanup (Liquid):

  • Absorb with vermiculite or sand.[1]

  • Do not use combustible materials (sawdust) due to the nitro group's oxidizing potential.[1]

  • Clean surface with a detergent solution, followed by water.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N-(4-fluorophenyl)-2-nitrobenzamide (CID 231261).[1][2][6] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1][2]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][7][8] National Academies Press.[1][7] Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.